Codeine N-oxide
説明
特性
CAS番号 |
3688-65-1 |
|---|---|
分子式 |
C18H21NO4 |
分子量 |
315.4 g/mol |
IUPAC名 |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-3-oxido-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol |
InChI |
InChI=1S/C18H21NO4/c1-19(21)8-7-18-11-4-5-13(20)17(18)23-16-14(22-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-,19?/m0/s1 |
InChIキー |
BDLSDHWCOJPHIE-YMVRPXFZSA-N |
SMILES |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O)[O-] |
異性体SMILES |
C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O)[O-] |
正規SMILES |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O)[O-] |
melting_point |
231 - 232 °C |
他のCAS番号 |
3688-65-1 |
物理的記述 |
Solid |
ピクトグラム |
Acute Toxic; Irritant; Health Hazard |
製品の起源 |
United States |
Foundational & Exploratory
What is the chemical structure of Codeine N-oxide?
An In-depth Technical Guide to the Chemical Structure of Codeine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Structure and Properties
This compound is an active metabolite of codeine, formed by the oxidation of the tertiary amine group in the codeine molecule.[1] This modification results in the formation of a new chiral center at the nitrogen atom, leading to the potential for two stereoisomers.[2][3]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₈H₂₁NO₄ | [1][4][5] |
| Molecular Weight | 315.36 g/mol | [1][4][5] |
| IUPAC Name | (4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-3-oxido-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol | [4] |
| CAS Number | 3688-65-1 | [4][5] |
| Synonyms | Genocodeine, Codeigene | [4] |
| Melting Point | 231-232 °C | |
| Legal Status | DEA Schedule I Controlled Substance | [1][4] |
Diagram 1: Chemical Structure of this compound
Caption: 2D chemical structure of this compound.
Synthesis of this compound
This compound is typically synthesized by the oxidation of codeine. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).[2][6][7] The oxidation of the nitrogen atom in codeine can lead to two diastereomers, with the major isomer being formed in a higher ratio.[2][3]
Experimental Protocol: Oxidation of Codeine with Hydrogen Peroxide
This protocol is based on the reported synthesis which yields a 9:1 mixture of two isomers of this compound.[2][3]
Materials:
-
Codeine
-
Hydrogen peroxide (30% solution)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite (B76179) solution
-
Anhydrous magnesium sulfate
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Dissolve codeine in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add a stoichiometric excess of 30% hydrogen peroxide dropwise to the cooled solution with stirring.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the excess hydrogen peroxide by the addition of a saturated sodium sulfite solution.
-
Remove the methanol under reduced pressure.
-
Dilute the residue with water and extract the product with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.
-
Isolate the individual isomers using preparative HPLC.
Diagram 2: Experimental Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of this compound isomers.
Spectroscopic Characterization
The structural elucidation of this compound is primarily achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed NMR data has been published for the minor isomer of this compound, providing complete ¹H, ¹³C, and ¹⁵N assignments.[2] The N-oxidation significantly affects the chemical shifts of the neighboring protons and carbons.
Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Minor Isomer of this compound in CDCl₃
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | 6.69 | 142.4 |
| 2 | 6.62 | 114.9 |
| 3-OCH₃ | 3.86 | 56.4 |
| 4 | - | 128.1 |
| 5 | 4.90 | 88.7 |
| 6 | 4.25 | 66.2 |
| 7 | 5.75 | 131.0 |
| 8 | 5.30 | 128.6 |
| 9 | 3.45 | 46.8 |
| 10 | 3.15, 2.45 | 20.8 |
| 11 | 3.05 | 43.1 |
| 13 | 4.45 | 40.5 |
| 14 | 2.85 | 35.4 |
| 16 | 2.60, 2.05 | 42.8 |
| 17-NCH₃ | 3.10 | 49.6 |
| (Data adapted from Magn. Reson. Chem. 2022, 60, 1185-1188)[2] |
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is influenced by the N-oxide group. A characteristic fragmentation of N-oxides is the loss of an oxygen atom ([M+H]⁺ - 16).[8] The fragmentation of the codeine backbone would likely follow patterns similar to that of codeine itself.
Diagram 3: Logical Relationship in Spectroscopic Analysis
Caption: The role of NMR and MS in the structural elucidation of this compound.
Conclusion
This guide has provided a detailed overview of the chemical structure of this compound, including its properties, synthesis, and spectroscopic characterization. The provided data and protocols offer a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. Further research may focus on the detailed characterization of the major isomer and the exploration of its pharmacological profile.
References
- 1. Codeine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. Complete 1 H, 13 C, and 15 N assignments of the minor isomer of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C18H21NO4 | CID 10470963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | LGCFOR0004.01 | LGC Standards [lgcstandards.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Codeine [webbook.nist.gov]
Codeine N-Oxide: An In-Depth Technical Guide on a Minor Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Codeine, a widely used opioid analgesic and antitussive, undergoes extensive metabolism in the liver, leading to the formation of various metabolites. While the primary metabolic pathways involving glucuronidation and demethylation to morphine and norcodeine are well-documented, the N-oxidation pathway, resulting in the formation of codeine N-oxide, represents a minor but important route of biotransformation. This technical guide provides a comprehensive overview of this compound, summarizing the current state of knowledge regarding its formation, pharmacological activity, and analytical detection. This document is intended to serve as a resource for researchers and professionals involved in drug metabolism, pharmacology, and the development of opioid-related therapeutics.
Metabolic Pathways of Codeine
Codeine is primarily metabolized in the liver through several enzymatic pathways. The major routes of metabolism are:
-
Glucuronidation: Approximately 50-70% of a codeine dose is conjugated with glucuronic acid to form codeine-6-glucuronide (B1240514) (C6G) by the enzyme UGT2B7.[1]
-
O-demethylation: A smaller fraction, roughly 5-10%, is O-demethylated to morphine, a potent opioid agonist.[2] This reaction is catalyzed by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6).[2]
-
N-demethylation: Approximately 10-15% of codeine is N-demethylated to norcodeine by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][3]
N-Oxidation: A minor pathway in codeine metabolism is the formation of this compound.[4] While quantitatively less significant than other pathways, understanding the formation and fate of this metabolite is crucial for a complete metabolic profile of codeine. The specific enzymes responsible for N-oxidation of codeine in humans have not been definitively elucidated but are likely to involve cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs), which are known to catalyze N-oxidation reactions of various xenobiotics.[5][6]
Metabolic pathways of codeine.
Quantitative Data on this compound Formation
Quantitative data on the in vivo formation of this compound in humans is limited in the scientific literature. Most metabolic studies of codeine have focused on the major metabolites due to their higher concentrations and pharmacological significance. Consequently, the exact percentage of a codeine dose that is converted to this compound remains to be definitively established.
| Metabolite | Percentage of Administered Codeine Dose | Enzyme(s) Involved | Reference(s) |
| Codeine-6-glucuronide | ~50-70% | UGT2B7 | [1] |
| Morphine | ~5-10% | CYP2D6 | [2] |
| Norcodeine | ~10-15% | CYP3A4 | [1][3] |
| This compound | Minor/Not Quantified | CYPs/FMOs (putative) | [4] |
Pharmacological Activity of this compound
This compound is considered to be a pharmacologically active metabolite, although it is reported to be considerably weaker than its parent compound, codeine.[4] Studies on the N-oxides of other opioids, such as morphine-N-oxide, have also shown reduced analgesic potency compared to the parent drug.[7] The affinity of this compound for opioid receptors has not been extensively characterized, but it is expected to be lower than that of codeine and significantly lower than that of morphine.
| Compound | Relative Analgesic Potency | Opioid Receptor Affinity (Ki) | Reference(s) |
| Morphine | High | μ: ~1.2 nM | [8] |
| Codeine | Low (prodrug) | μ: >100 nM | [9] |
| This compound | Very Low (putative) | Not Determined | [4] |
Experimental Protocols
Synthesis of this compound Reference Standard
A certified reference standard of this compound is essential for its unequivocal identification and accurate quantification in biological matrices. Chemical synthesis provides a reliable source for this standard. A common method for the N-oxidation of tertiary amines like codeine is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Codeine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol (B129727) gradient)
Procedure:
-
Dissolve codeine in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of m-CPBA in dichloromethane to the cooled codeine solution with stirring. The reaction is typically monitored by thin-layer chromatography (TLC) to follow the consumption of the starting material.
-
Once the reaction is complete, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate pure this compound.
-
Characterize the purified this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
In Vitro Metabolism of Codeine to this compound in Human Liver Microsomes
This protocol describes a general procedure to investigate the formation of this compound from codeine using human liver microsomes (HLMs), a common in vitro model for studying drug metabolism.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Codeine
-
This compound reference standard
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction
-
Internal standard (IS) for LC-MS/MS analysis (e.g., a deuterated analog of codeine or this compound)
Procedure:
-
Incubation Preparation: Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Pre-incubation: In a microcentrifuge tube, add the HLM suspension to the master mix and pre-incubate at 37°C for a few minutes to equilibrate the temperature.
-
Initiation of Reaction: Add codeine (dissolved in a small amount of a suitable solvent like methanol or water) to the pre-incubated HLM mixture to initiate the metabolic reaction. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting enzymatic activity.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified period (e.g., 0, 15, 30, 60 minutes) to allow for metabolite formation.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard. This step also serves to precipitate the microsomal proteins.
-
Sample Processing: Vortex the mixture and centrifuge at a high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a clean tube, evaporate to dryness if necessary, and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to separate and quantify the formed this compound.
In vitro metabolism workflow.
Analytical Method for the Quantification of this compound by LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of this compound in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient program to achieve separation of codeine, this compound, and other metabolites.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Codeine: Precursor ion (m/z) → Product ion (m/z) (e.g., 300.2 → 165.1)
-
This compound: Precursor ion (m/z) → Product ion (m/z) (e.g., 316.2 → 299.1)
-
Internal Standard: Appropriate precursor-product ion transition for the chosen IS.
-
-
Optimization: The cone voltage and collision energy should be optimized for each analyte and the internal standard to achieve maximum sensitivity.
Method Validation:
The analytical method should be fully validated according to regulatory guidelines, including assessment of selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.
Assessment of Analgesic Activity using the Tail-Flick Test
The tail-flick test is a common method to assess the analgesic properties of compounds in rodents by measuring their response to a thermal stimulus.
Animals:
-
Male Sprague-Dawley rats or Swiss Webster mice.
Apparatus:
-
Tail-flick analgesiometer with a radiant heat source.
Procedure:
-
Acclimation: Acclimate the animals to the testing environment and the restraining device.
-
Baseline Latency: Determine the baseline tail-flick latency for each animal by focusing the radiant heat source on a specific portion of the tail and recording the time it takes for the animal to flick its tail. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound, a vehicle control, and a positive control (e.g., morphine) to different groups of animals via a specific route (e.g., subcutaneous or intraperitoneal injection).
-
Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-treatment Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
-
Statistical Analysis: Compare the %MPE values between the different treatment groups using appropriate statistical tests to determine the analgesic effect of this compound.
Conclusion
This compound is a minor metabolite of codeine formed through the N-oxidation pathway. While its quantitative contribution to the overall metabolism of codeine appears to be small, and its pharmacological activity is considered weak, a thorough understanding of all metabolic pathways is essential for a complete characterization of a drug's disposition. The experimental protocols outlined in this guide provide a framework for the synthesis, in vitro metabolic characterization, and pharmacological evaluation of this compound. Further research is warranted to definitively quantify its formation in humans, identify the specific enzymes involved, and fully characterize its pharmacological profile. Such studies will contribute to a more comprehensive understanding of codeine's complex metabolism and the potential role of its minor metabolites.
References
- 1. Urinary excretion of codeine, ethylmorphine, and their metabolites: relation to the CYP2D6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. Microsomal codeine N-demethylation: cosegregation with cytochrome P4503A4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Codeine-N-oxide - Wikipedia [en.wikipedia.org]
- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 6. Oxycodone - Wikipedia [en.wikipedia.org]
- 7. The analgesic action of morphine-n-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zenodo.org [zenodo.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Codeine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Codeine N-oxide is a metabolite of codeine, a widely used opioid analgesic and antitussive.[1] As an N-oxide derivative, it is formed through the oxidation of the tertiary amine group in the codeine molecule.[1] While considerably weaker than its parent compound, the characterization of this compound is crucial for understanding the overall metabolic profile and pharmacological activity of codeine.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including experimental protocols and metabolic pathways.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties have been compiled from various sources and provide essential data for researchers working with this compound.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₁NO₄ | [1] |
| Molecular Weight | 315.36 g/mol | [1] |
| Melting Point | 231-232 °C | [2] |
| Appearance | White crystalline solid | - |
| Solubility | Data not readily available | - |
| pKa (Strongest Basic) | 2.75 (Predicted) | - |
| LogP | -0.48 (Predicted) | - |
| Polar Surface Area | 65.57 Ų (Predicted) | - |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 4 | - |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via the oxidation of codeine. A common method involves the use of hydrogen peroxide.[2][3]
Methodology: Hydrogen Peroxide Oxidation [2][3]
-
Reaction Setup: Dissolve codeine in a suitable solvent.
-
Oxidation: Add hydrogen peroxide to the solution. The reaction results in the formation of two diastereomers of this compound due to the creation of a new chiral center at the nitrogen atom. The typical ratio of the major to minor isomer is approximately 9:1.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Purification: The resulting isomers can be separated and purified using preparative high-performance liquid chromatography (HPLC).
Purification of this compound Isomers
Methodology: Preparative High-Performance Liquid Chromatography (HPLC) [2][3]
A reverse-phase HPLC method is suitable for the separation of the this compound isomers.
-
Column: A Newcrom R1 HPLC column or a similar reverse-phase column can be utilized.[4]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water with an acidic modifier, such as phosphoric acid or formic acid for mass spectrometry compatibility, is typically used.[4]
-
Detection: UV detection is a common method for monitoring the elution of the isomers.
-
Fraction Collection: Fractions corresponding to each isomer peak are collected for further analysis and use.
Analytical Methods
A variety of analytical techniques can be employed for the characterization and quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
An analytical scale reverse-phase HPLC method can be used for the routine analysis of this compound.
-
Column: Newcrom R1 or equivalent C18 column.[4]
-
Mobile Phase: Acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility).[4]
-
Detection: UV or Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Complete ¹H, ¹³C, and ¹⁵N NMR assignments have been reported for the minor isomer of this compound, providing a basis for structural confirmation.[2][3] The N-oxidation leads to a significant downfield shift of the nitrogen resonance in the ¹⁵N NMR spectrum.[2][3]
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for the identification and structural elucidation of this compound. The fragmentation of N-oxides often involves a characteristic loss of an oxygen atom ([M+H]⁺ - 16), which can be a diagnostic tool to differentiate them from hydroxylated metabolites.[5][6] The fragmentation pattern of the parent compound, codeine, has also been well-studied and can provide a reference for interpreting the mass spectrum of its N-oxide derivative.[5]
Metabolic Pathway of Codeine
This compound is a minor metabolite of codeine. The primary metabolic pathways of codeine involve O-demethylation to morphine (catalyzed by CYP2D6), N-demethylation to norcodeine (catalyzed by CYP3A4), and glucuronidation.[7][8][9][10] The formation of this compound represents a less significant route of metabolism.
References
- 1. Codeine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Complete 1 H, 13 C, and 15 N assignments of the minor isomer of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Evaluation of the mass spectrometric fragmentation of codeine and morphine after 13C-isotope biosynthetic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. droracle.ai [droracle.ai]
- 10. jvsmedicscorner.com [jvsmedicscorner.com]
Genocodeine (Codeine-N-oxide): A Technical Overview within the Context of Codeine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genocodeine, known scientifically as codeine-N-oxide, is a metabolite of codeine, a widely used opioid analgesic. While not a major metabolic product, its formation and chemical properties are of interest to researchers in drug metabolism, pharmacology, and forensic science. This technical guide provides a comprehensive overview of genocodeine, detailing its discovery and history within the broader context of codeine metabolism, its physicochemical properties, and its place in the metabolic pathway of its parent compound. Due to the limited specific research on genocodeine, this document focuses on its characteristics and situates it within the well-established metabolic framework of codeine.
Discovery and History
Codeine was first isolated from morphine in 1832 by French chemist Pierre-Jean Robiquet.[1] The understanding of its metabolism has evolved significantly since then. The major metabolic pathways, including O-demethylation to morphine and glucuronidation, were identified as central to its analgesic effect. The formation of N-oxide metabolites from parent opioid compounds is a recognized, albeit often minor, metabolic route.[2] Codeine-N-oxide, or genocodeine, is formed through the oxidation of the tertiary amine in the codeine molecule.[2] It has been studied as a potential pharmaceutical drug but is noted to be considerably weaker than codeine.[2] In the United States, codeine-N-oxide is classified as a Schedule I controlled substance, indicating a high potential for abuse and no currently accepted medical use.[2][3][4]
Physicochemical Properties of Genocodeine
A summary of the key quantitative data for genocodeine (codeine-N-oxide) is presented in the table below, allowing for easy reference.
| Property | Value | Source |
| Chemical Formula | C₁₈H₂₁NO₄ | [2] |
| Molar Mass | 315.369 g·mol⁻¹ | [2] |
| CAS Number | 3688-65-1 | [2] |
| DEA ACSCN | 9053 | [2] |
| Legal Status (US) | Schedule I Controlled Substance | [2][3][4] |
Codeine Metabolism: A Broader Perspective
To understand the significance of genocodeine, it is essential to view it within the complete metabolic pathway of codeine. Codeine is extensively metabolized in the liver, with several key enzymatic reactions leading to various metabolites.
Major Metabolic Pathways of Codeine:
-
O-demethylation to Morphine: This is a critical pathway for the analgesic effect of codeine, as morphine is a much more potent opioid receptor agonist. This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2D6. The genetic polymorphism of CYP2D6 leads to significant variability in the analgesic response to codeine among individuals.
-
Glucuronidation to Codeine-6-glucuronide (C6G): This is the most abundant metabolic pathway, where codeine is conjugated with glucuronic acid. C6G is pharmacologically active, though less so than morphine.
-
N-demethylation to Norcodeine: This pathway is catalyzed mainly by CYP3A4 and results in the formation of norcodeine, a less active metabolite.[5]
Minor Metabolic Pathway: N-oxidation to Genocodeine (Codeine-N-oxide)
The formation of genocodeine occurs through the N-oxidation of the tertiary amine of the codeine molecule. This is generally considered a minor pathway in the overall metabolism of codeine.
The following diagram illustrates the metabolic pathways of codeine, including the formation of genocodeine.
Experimental Protocols
Detailed experimental protocols specifically for the synthesis and analysis of genocodeine are scarce in publicly available literature. However, general methods for the N-oxidation of tertiary amines and the analysis of codeine and its metabolites are well-established.
Synthesis of N-Oxides from Tertiary Amines (General Protocol)
The synthesis of N-oxides from tertiary amines, such as codeine, is a standard organic chemistry transformation. A common method involves the use of an oxidizing agent, such as a peroxy acid.
Workflow for N-Oxide Synthesis:
References
- 1. History of Codeine [narconon.org]
- 2. Codeine-N-oxide - Wikipedia [en.wikipedia.org]
- 3. Codeine N-oxide | C18H21NO4 | CID 10470963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 21 USC 812: Schedules of controlled substances [uscode.house.gov]
- 5. Microsomal codeine N-demethylation: cosegregation with cytochrome P4503A4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Codeine N-oxide: A Comprehensive Technical Guide
CAS Number: 3688-65-1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Codeine N-oxide is a metabolite of the widely used opioid analgesic, codeine.[1] As a tertiary amine N-oxide, it represents a product of phase I metabolism and is anticipated to possess distinct physicochemical and pharmacological properties compared to its parent compound. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, putative synthesis, and proposed analytical methodologies. Furthermore, this document explores its expected pharmacological activity, metabolic fate, and the relevant mu-opioid receptor signaling pathway, drawing upon the established knowledge of codeine and other opioid N-oxides. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study of opioid metabolism, drug development, and analytical toxicology.
Introduction
Codeine, or 3-methylmorphine, is an opioid analgesic extensively used for the management of pain and cough.[2][3] Its pharmacological effects are primarily mediated by its O-demethylation to morphine, a potent mu-opioid receptor agonist, a reaction catalyzed by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6).[4][5][6] In addition to O-demethylation and N-demethylation to norcodeine (catalyzed by CYP3A4), codeine undergoes glucuronidation and, to a lesser extent, N-oxidation to form this compound.[6][7] While the major metabolic pathways of codeine have been extensively studied, the N-oxide metabolite is less well-characterized.
N-oxidation is a common metabolic pathway for xenobiotics containing a tertiary amine functional group. This biotransformation generally increases the polarity of the molecule, facilitating its renal excretion. The resulting N-oxides can be pharmacologically active, inactive, or exhibit a different pharmacological profile compared to the parent drug.[8] It has been noted that this compound is considerably weaker than codeine itself.[1] This guide aims to consolidate the available information on this compound and provide a theoretical framework for its synthesis, analysis, and biological evaluation.
Chemical and Physical Properties
A summary of the known and predicted chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 3688-65-1 | [9] |
| Molecular Formula | C₁₈H₂₁NO₄ | [9] |
| Molecular Weight | 315.36 g/mol | [9] |
| IUPAC Name | (4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-3-oxido-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-ium-7-ol | [9] |
| Synonyms | Genocodeine, Codeigene | [9] |
| Melting Point | 231.5 °C | [9] |
| Appearance | White solid (predicted) | - |
| Solubility | Predicted to be more water-soluble than codeine | [8] |
| LogP (predicted) | 1.15 | - |
Synthesis and Characterization
While specific literature detailing the synthesis of this compound is scarce, a general and reliable method for the N-oxidation of tertiary amines involves the use of a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA).[10]
Experimental Protocol: Synthesis of this compound
Materials:
-
Codeine (free base)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
Procedure:
-
Dissolve codeine (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 equivalents) in a minimal amount of dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred codeine solution at 0 °C over a period of 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC), visualizing with a UV lamp and/or an appropriate stain (e.g., potassium permanganate).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel, using a gradient of ethyl acetate/methanol as the eluent.
-
Collect the fractions containing the product, combine, and evaporate the solvent to obtain pure this compound.
Characterization: The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the N-oxide functional group (typically a strong band around 950-970 cm⁻¹).
-
Melting Point Analysis: To assess purity.
Logical Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound.
Pharmacology and Mechanism of Action
The pharmacological activity of this compound has not been extensively studied. However, based on preliminary information and the pharmacology of similar compounds, a profile can be predicted.
Opioid Receptor Binding and Functional Activity
Codeine itself is a weak agonist at the mu-opioid receptor (MOR).[6] Its analgesic effects are primarily due to its metabolic conversion to morphine.[4][5] It is reported that this compound is "considerably weaker than codeine," suggesting a significantly lower affinity and/or efficacy at opioid receptors.[1]
To definitively characterize the pharmacology of this compound, the following in vitro assays are recommended:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound for the mu (μ), delta (δ), and kappa (κ) opioid receptors.
-
[³⁵S]GTPγS Binding Assays: To assess the functional activity (EC₅₀ and Eₘₐₓ) of this compound at the opioid receptors, determining if it acts as an agonist, partial agonist, or antagonist.
-
cAMP Accumulation Assays: To measure the inhibition of adenylyl cyclase activity upon receptor activation, providing another measure of functional agonism.
Mu-Opioid Receptor Signaling Pathway
The primary target for morphine, the active metabolite of codeine, is the mu-opioid receptor, a G-protein coupled receptor (GPCR). Activation of the mu-opioid receptor initiates a downstream signaling cascade that ultimately leads to analgesia and other opioid effects.
Caption: Mu-opioid receptor signaling pathway.
Metabolism
This compound is a metabolite of codeine, likely formed by the action of flavin-containing monooxygenases (FMOs) or cytochrome P450 enzymes.[7] The metabolic fate of this compound itself has not been explicitly studied. However, research on other opioid N-oxides, such as morphine N-oxide and tramadol (B15222) N-oxide, suggests that retro-reduction to the parent tertiary amine is a plausible metabolic pathway.[8]
Predicted Metabolic Pathway of Codeine
Caption: Metabolic pathways of codeine.
Experimental Protocol: In Vitro Metabolism of this compound
Objective: To investigate the metabolic stability and identify the major metabolites of this compound in human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP⁺)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37 °C.
-
Initiate the metabolic reaction by adding this compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37 °C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and identify potential metabolites.
-
A control incubation without the NADPH regenerating system should be included to assess non-enzymatic degradation.
Analytical Methods
Proposed LC-MS/MS Method for Quantification in Plasma
Sample Preparation:
-
To a 100 µL plasma sample, add an internal standard (e.g., deuterated this compound or a structurally similar compound).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient from low to high organic phase to elute this compound and separate it from other matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Parameters (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion: [M+H]⁺ of this compound (m/z 316.1)
-
Product Ions: At least two characteristic product ions should be monitored for quantification and confirmation. These would need to be determined by infusion of a standard solution of this compound into the mass spectrometer.
-
Method Validation: The method should be validated according to regulatory guidelines, including the assessment of:
-
Selectivity and specificity
-
Linearity and range
-
Accuracy and precision
-
Limit of detection (LOD) and limit of quantification (LOQ)
-
Matrix effects
-
Recovery
-
Stability
Conclusion
This compound is a minor metabolite of codeine with largely uncharacterized pharmacological and pharmacokinetic properties. This technical guide provides a framework for its synthesis, characterization, and biological evaluation based on established principles of medicinal chemistry and drug metabolism. Further research is warranted to elucidate the specific role of this compound in the overall pharmacological and toxicological profile of codeine. The experimental protocols and analytical methods proposed herein offer a starting point for such investigations, which will contribute to a more complete understanding of opioid metabolism and action.
References
- 1. Codeine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. What Did My Patient Actually Take? Codeine Results Interpretation - Aegis Sciences Corporation [aegislabs.com]
- 3. Codeine and Ultra-Rapid Metabolisers [medsafe.govt.nz]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. academically.com [academically.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | C18H21NO4 | CID 10470963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Formation of Codeine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Codeine, a widely used opioid analgesic and antitussive, undergoes extensive metabolism in the body, leading to the formation of several metabolites. While the primary metabolic pathways of O-demethylation to morphine and N-demethylation to norcodeine are well-documented, the formation of Codeine N-oxide represents a lesser-explored, yet significant, metabolic route. This technical guide provides a comprehensive overview of the in vivo formation of this compound, summarizing the current understanding of its metabolic pathway, the enzymes potentially involved, and available analytical methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism, pharmacokinetics, and analytical chemistry.
Metabolic Pathway of Codeine
Codeine is primarily metabolized in the liver, with the major pathways being:
-
O-demethylation to morphine, a more potent opioid agonist. This reaction is catalyzed by the cytochrome P450 enzyme CYP2D6.[1][2]
-
N-demethylation to norcodeine, which is subsequently metabolized. This pathway is mediated by the cytochrome P450 enzyme CYP3A4.[1]
-
Glucuronidation to codeine-6-glucuronide (B1240514), a major metabolite. This conjugation reaction is carried out by the UDP-glucuronosyltransferase enzyme UGT2B7.[2]
-
N-oxidation to this compound. This is considered a minor metabolic pathway.[3]
The following diagram illustrates the primary metabolic pathways of codeine, including the formation of this compound.
Caption: Metabolic pathways of codeine.
Enzymology of this compound Formation
The specific enzymes responsible for the N-oxidation of codeine to this compound in vivo have not been definitively elucidated in the available literature. However, based on the metabolism of other tertiary amine drugs, it is hypothesized that enzymes from two major superfamilies are involved:
-
Cytochrome P450 (CYP) System: Various CYP isoenzymes are known to catalyze the N-oxidation of xenobiotics.[1][4]
-
Flavin-Containing Monooxygenase (FMO) System: FMOs are another class of enzymes that specialize in the oxidation of soft nucleophiles, such as the nitrogen atom in tertiary amines.[5][6]
Further in vitro studies utilizing human liver microsomes and recombinant enzymes are required to identify the specific CYP and/or FMO isoforms responsible for this compound formation.
Quantitative Data on In Vivo Formation
Quantitative data on the percentage of a codeine dose that is converted to this compound in vivo is sparse in the scientific literature. It is generally considered a minor metabolite, but precise excretion percentages have not been well-established in human studies. One study reported that after administration of codeine to human volunteers, the majority of the dose was recovered as codeine-6-glucuronide (approximately 81%), with smaller amounts of norcodeine (around 2.2%) and morphine (about 0.6%) being excreted.[7] This study, however, did not report on the quantification of this compound.
The following table summarizes the known urinary excretion of major codeine metabolites. The data for this compound is notably absent, highlighting a significant gap in the current knowledge.
| Metabolite | Mean Percentage of Administered Dose Excreted in Urine | Reference |
| Codeine-6-glucuronide | 81.0 ± 9.3% | [7] |
| Norcodeine | 2.16 ± 1.44% | [7] |
| Morphine | 0.56 ± 0.39% | [7] |
| This compound | Data Not Available |
Experimental Protocols
General Workflow for Quantification of this compound in Biological Samples
The following diagram outlines a typical workflow for the analysis of this compound in biological samples such as plasma or urine.
Caption: A typical experimental workflow for the analysis of this compound.
Key Considerations for Method Development:
-
Reference Standard: A certified reference standard of this compound is essential for method development and quantification. Such standards are commercially available.[8]
-
Internal Standard: The use of a stable isotope-labeled internal standard, such as deuterated this compound, is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to isolate and concentrate this compound from the biological matrix. Due to the polar nature of the N-oxide group, optimization of the extraction solvent and pH is critical.
-
Chromatography: Reversed-phase liquid chromatography is a suitable technique for the separation of this compound from other codeine metabolites and endogenous matrix components. A C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be a good starting point.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode provides the high selectivity and sensitivity required for the quantification of low-level metabolites in complex biological matrices. The precursor ion would be the protonated molecule of this compound ([M+H]⁺), and specific product ions would be monitored for quantification and confirmation.
Conclusion and Future Directions
The in vivo formation of this compound is a recognized but understudied metabolic pathway of codeine. While the involvement of CYP450 and/or FMO enzyme systems is likely, the specific isozymes have yet to be identified. A significant knowledge gap exists regarding the quantitative contribution of this pathway to the overall metabolism of codeine in humans. Furthermore, the lack of published, validated analytical methods for this compound hinders further research in this area.
Future research should focus on:
-
Enzyme Phenotyping: In vitro studies using human liver microsomes and recombinant enzymes to identify the specific enzymes responsible for this compound formation.
-
Pharmacokinetic Studies: In vivo studies in humans to determine the pharmacokinetic profile of this compound and to quantify its formation and excretion.
-
Analytical Method Development: Development and validation of sensitive and specific analytical methods, such as LC-MS/MS, for the routine quantification of this compound in biological fluids.
A more thorough understanding of the in vivo formation of this compound will contribute to a more complete picture of codeine's metabolism and may have implications for drug-drug interactions and individual variability in response to codeine therapy.
References
- 1. Different effects of inhibitors on the O- and N-demethylation of codeine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Codeine-N-oxide - Wikipedia [en.wikipedia.org]
- 4. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. optibrium.com [optibrium.com]
- 6. optibrium.com [optibrium.com]
- 7. Pharmacokinetics and metabolism of codeine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | LGCFOR0004.01 | LGC Standards [lgcstandards.com]
Metabolic Pathways Leading to Codeine N-oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Codeine, a widely used opioid analgesic and antitussive, undergoes extensive metabolism in the liver, leading to the formation of various metabolites. While the primary metabolic pathways, O-demethylation to morphine and N-demethylation to norcodeine, are well-characterized, the formation of Codeine N-oxide represents a less-explored but significant route of biotransformation. This technical guide provides a comprehensive overview of the metabolic pathways leading to this compound, with a focus on the enzymatic systems involved, quantitative data, and detailed experimental protocols for its investigation.
Core Metabolic Pathways of Codeine
Codeine is primarily metabolized in the liver via three main pathways:
-
O-demethylation: Catalyzed predominantly by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6), this pathway converts codeine to morphine, the primary active metabolite responsible for its analgesic effects.
-
N-demethylation: Mediated mainly by Cytochrome P450 3A4 (CYP3A4), this pathway leads to the formation of norcodeine.[1]
-
Glucuronidation: A significant portion of codeine is directly conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), primarily UGT2B7, to form codeine-6-glucuronide.
In addition to these major routes, N-oxidation represents another pathway for codeine metabolism, resulting in the formation of this compound.
The N-Oxidation Pathway to this compound
N-oxidation is a common metabolic reaction for compounds containing a tertiary amine functional group, such as codeine. This biotransformation introduces an oxygen atom to the nitrogen atom, increasing the polarity of the molecule and facilitating its excretion. Two primary enzyme systems are known to catalyze N-oxidation reactions: the Cytochrome P450 (CYP) superfamily and the Flavin-containing monooxygenase (FMO) family.
Role of Cytochrome P450 Enzymes
While CYP enzymes, particularly CYP3A4, are known to be involved in the N-dealkylation of codeine to norcodeine, their direct role in the N-oxidation to form this compound is less clear. Inhibition studies using selective CYP inhibitors can help elucidate the potential contribution of specific CYP isoforms to this pathway.
Role of Flavin-Containing Monooxygenases (FMOs)
FMOs are a superfamily of enzymes that specialize in the oxygenation of soft nucleophiles, such as the nitrogen atom in codeine.[2] FMO3 is the most abundant isoform in the adult human liver and is a strong candidate for the N-oxidation of codeine.[3] The contribution of FMOs to drug metabolism is often underestimated, and specific experimental conditions are required to accurately assess their activity.
Quantitative Data
Currently, there is a lack of publicly available, specific kinetic parameters (Km and Vmax) for the formation of this compound in human liver microsomes or by recombinant enzymes. The following table provides a template for summarizing such data once determined experimentally.
| Enzyme System | Substrate | Metabolite | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Human Liver Microsomes | Codeine | This compound | Data not available | Data not available | |
| Recombinant Human FMO3 | Codeine | This compound | Data not available | Data not available | |
| Recombinant Human CYP3A4 | Codeine | This compound | Data not available | Data not available |
Experimental Protocols
In Vitro Metabolism of Codeine in Human Liver Microsomes
This protocol describes a general procedure to study the formation of this compound from codeine using human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs)
-
Codeine
-
This compound analytical standard
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Internal standard (e.g., deuterated this compound)
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Human Liver Microsomes (final concentration 0.5 mg/mL)
-
Codeine (at various concentrations, e.g., 1-100 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes). The optimal incubation time should be determined in preliminary experiments to ensure linear metabolite formation.
-
Termination of Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the mixture and centrifuge at 10,000 x g for 10 minutes to precipitate the proteins.
-
Sample Preparation for LC-MS/MS Analysis: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.
Differentiating FMO and CYP Activity
To determine the relative contributions of FMO and CYP enzymes to this compound formation, the following modifications to the general microsomal incubation protocol can be made:
-
Heat Inactivation of FMOs: FMOs are heat-labile, whereas CYPs are generally more stable. Pre-incubating the microsomes at 50°C for 5 minutes prior to adding the substrate and cofactors will selectively inactivate FMOs, allowing for the assessment of CYP-mediated metabolism.[4]
-
Chemical Inhibition:
-
Pan-CYP Inhibition: Use a broad-spectrum CYP inhibitor, such as 1-aminobenzotriazole (B112013) (ABT), to inhibit the majority of CYP activity.
-
Selective FMO Inhibition: While specific and potent inhibitors of FMOs are not as readily available as for CYPs, compounds like methimazole (B1676384) can be used, although with caution due to potential interactions with CYPs.[4]
-
Selective CYP3A4 Inhibition: Use a selective CYP3A4 inhibitor, such as ketoconazole (B1673606) or ritonavir, to assess the specific contribution of this major drug-metabolizing enzyme.[5][6]
-
Enzyme Kinetic Analysis
To determine the Km and Vmax for this compound formation, perform the microsomal incubation with a range of codeine concentrations (e.g., 0.5 to 200 µM). The rate of metabolite formation at each substrate concentration is then plotted, and the data are fitted to the Michaelis-Menten equation using non-linear regression analysis.
LC-MS/MS Method for Quantification of this compound
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of this compound in a complex biological matrix.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over a few minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): The specific precursor and product ion transitions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer. The most intense and specific transitions should be selected for quantification and qualification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
Visualizations
Caption: Major metabolic pathways of codeine.
Caption: In vitro experimental workflow.
Caption: Differentiating FMO and CYP activity.
References
- 1. scilit.com [scilit.com]
- 2. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labcorp.com [labcorp.com]
- 4. A convenient method to discriminate between cytochrome P450 enzymes and flavin-containing monooxygenases in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decoding the selective chemical modulation of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Pharmacology of Codeine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Codeine N-oxide, also known as genocodeine, is a tertiary amine N-oxide derivative and an active metabolite of the widely used opioid analgesic, codeine.[1] It is formed through the oxidation of the nitrogen atom in the codeine molecule. While recognized as pharmacologically active, it is considerably weaker in its analgesic effects compared to its parent compound, codeine.[1] In the United States, this compound is classified as a Schedule I controlled substance, indicating a high potential for abuse and no currently accepted medical use.[1][2] This technical guide provides a comprehensive overview of the current understanding of the pharmacological activity of this compound, including its chemical properties, metabolic context, and known biological effects.
Chemical and Physical Properties
This compound is a morphinan (B1239233) derivative with the following chemical properties:
| Property | Value | Reference |
| Chemical Formula | C₁₈H₂₁NO₄ | [1][2] |
| Molar Mass | 315.36 g/mol | [1][2] |
| CAS Number | 3688-65-1 | [1][2] |
| Synonyms | Genocodeine, Codeigene | [2] |
Metabolism and Pharmacokinetics
This compound is a product of the in vivo and in vitro N-oxidation of codeine.[1] The metabolism of codeine is complex, with the majority being metabolized to codeine-6-glucuronide. A smaller fraction is O-demethylated to morphine (the primary mediator of codeine's analgesic effect) by CYP2D6, and N-demethylated to norcodeine by CYP3A4. The formation of this compound represents a minor metabolic pathway.
Specific pharmacokinetic parameters for this compound, such as its half-life, volume of distribution, and clearance, are not well-documented in publicly available literature. The pharmacokinetics of its parent compound, codeine, are well-characterized and influenced by genetic polymorphisms of metabolizing enzymes like CYP2D6.[3]
Pharmacological Activity
Analgesic Potency
| Compound | Relative Potency to Parent Compound (Qualitative) |
| This compound | Considerably weaker than codeine[1] |
| Morphine-N-oxide | 11-89 times weaker than morphine |
Receptor Binding Affinity
Specific binding affinities (Ki values) of this compound to opioid receptors (mu, delta, and kappa) have not been reported in the scientific literature. The affinity of codeine itself for the mu-opioid receptor is relatively low, and its analgesic effects are primarily mediated by its conversion to morphine, which has a much higher affinity. It is plausible that the addition of the polar N-oxide group further reduces the binding affinity of this compound for opioid receptors.
Signaling Pathways
As an opioid metabolite, this compound is presumed to exert its effects through the G protein-coupled opioid receptors. The general mechanism of opioid receptor activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.
References
The Role of Codeine N-oxide in Opioid Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Codeine, a widely used opioid analgesic and antitussive, undergoes extensive metabolism in the body, leading to the formation of various metabolites. While the primary metabolic pathways involving O-demethylation to morphine and N-demethylation to norcodeine have been extensively studied, the N-oxidation pathway, resulting in the formation of codeine N-oxide, represents a less characterized but important aspect of its biotransformation. This technical guide provides a comprehensive overview of the current understanding of this compound's role in opioid metabolism, its pharmacological activity, and the analytical methodologies for its detection and quantification.
Chemical Properties of this compound
This compound, also known as genocodeine, is a tertiary amine N-oxide derivative of codeine.[1][2] Key chemical identifiers are provided in the table below.
| Property | Value |
| Chemical Formula | C₁₈H₂₁NO₄[2] |
| Molar Mass | 315.369 g·mol⁻¹[2] |
| CAS Number | 3688-65-1[2] |
| Synonyms | Genocodeine, Codeigene[3][4] |
Codeine Metabolism: The N-Oxidation Pathway
Codeine is primarily metabolized in the liver via three main pathways:
-
O-demethylation to morphine, catalyzed predominantly by the cytochrome P450 enzyme CYP2D6.[5][6] This is the primary pathway responsible for the analgesic effect of codeine, as morphine is a much more potent µ-opioid receptor agonist.[7]
-
N-demethylation to norcodeine, primarily mediated by CYP3A4.[5]
-
Glucuronidation to codeine-6-glucuronide, catalyzed by UGT2B7.[8]
A fourth, minor pathway is N-oxidation , which leads to the formation of this compound.[9] The amine oxides of this type form as oxidation products of the parent chemical.[2]
Enzymes Involved in N-Oxidation
While cytochrome P450 enzymes are central to the O- and N-demethylation of codeine, the N-oxidation of tertiary amines is often catalyzed by a different class of enzymes known as flavin-containing monooxygenases (FMOs) .[10][11] These enzymes specialize in the oxidation of soft nucleophiles, such as the nitrogen atom in the codeine molecule.[10] While direct evidence for the specific FMO isoform responsible for codeine N-oxidation is limited in the readily available literature, FMOs are the likely enzymatic catalysts for this metabolic reaction.
Quantitative Contribution of N-Oxidation
The N-oxidation of codeine is generally considered a minor metabolic pathway compared to O-demethylation, N-demethylation, and glucuronidation. However, the exact percentage of a codeine dose that is converted to this compound in humans is not well-documented in recent literature. A 1978 study by Phillipson, El-Dabbas, and Gorrod investigated the in vivo and in vitro N-oxidation of both morphine and codeine, suggesting it is a detectable but not predominant metabolic route.[2] Without access to the full quantitative data from this and other specific studies, a precise percentage cannot be definitively stated. It is important for researchers to be aware of this metabolite, as its formation can be influenced by factors such as inter-individual variability in enzyme expression and the presence of co-administered drugs that may inhibit or induce the primary metabolic pathways.
Pharmacological Activity of this compound
This compound is considered an active metabolite of codeine, although it is significantly less potent than its parent compound and considerably weaker than morphine.[2] Like morphine-N-oxide, it has been studied as a potential pharmaceutical drug.[2]
Opioid Receptor Binding
The affinity of this compound for opioid receptors has not been extensively characterized in publicly available literature. Generally, modifications to the nitrogen atom of the morphinan (B1239233) skeleton can significantly alter receptor binding affinity and efficacy. Given its reduced pharmacological potency compared to codeine, it is expected that this compound exhibits a lower binding affinity for the µ-opioid receptor. For context, codeine itself has a much lower affinity for the µ-opioid receptor compared to morphine.[12]
Signaling Pathways
Opioids exert their effects by binding to G-protein coupled receptors (GPCRs), primarily the µ-opioid receptor. This binding initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13] It also involves the modulation of ion channels, such as the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels. Codeine is known to activate the opioid receptor-nitric oxide-cyclic GMP-K+ channels pathway.[4] While the specific effects of this compound on these signaling pathways have not been detailed, its activity as a weak opioid suggests that it would likely engage the same pathways as codeine and morphine, but with a much-reduced efficacy.
Experimental Protocols
Synthesis of this compound Reference Standard
A certified reference standard of this compound is essential for the development and validation of analytical methods. Such standards are commercially available from suppliers like LGC Standards and USP.[14]
For researchers requiring de novo synthesis, a common method involves the oxidation of codeine using a suitable oxidizing agent. A general procedure is as follows:
-
Dissolve codeine in an appropriate organic solvent (e.g., chloroform).
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to the solution.[15]
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature) for a specified period.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the resulting this compound using column chromatography or preparative high-performance liquid chromatography (HPLC).[15]
-
Characterize the synthesized this compound using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.[15]
In Vitro Metabolism Studies using Human Liver Microsomes
In vitro metabolism studies are crucial for elucidating the enzymatic pathways involved in the formation of this compound. A typical protocol using human liver microsomes (HLMs) is outlined below:
Materials:
-
Pooled human liver microsomes (commercially available)
-
Codeine
-
This compound reference standard
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard (e.g., a deuterated analog of codeine or this compound)
Procedure:
-
Prepare an incubation mixture containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding codeine (dissolved in a small amount of solvent like methanol (B129727) or DMSO) to the incubation mixture.
-
Incubate the reaction at 37°C with gentle shaking for a predetermined time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the presence and quantity of this compound using a validated LC-MS/MS method.
-
Control incubations should be performed in the absence of the NADPH regenerating system to account for any non-enzymatic degradation.
Quantitative Analysis of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drug metabolites in biological matrices.[16][17][18] A representative protocol for the analysis of this compound in a biological matrix (e.g., plasma or microsomal incubate) is provided below.
Sample Preparation (e.g., for plasma):
-
To a 100 µL aliquot of the plasma sample, add an internal standard.
-
Perform protein precipitation by adding a larger volume of a cold organic solvent (e.g., 300 µL of acetonitrile).
-
Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase.
LC-MS/MS Conditions:
| Parameter | Typical Conditions |
| LC System | High-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A linear gradient from a low to a high percentage of mobile phase B over several minutes |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive ion mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor ion (Q1): [M+H]⁺ for this compound (m/z 316.1). Product ions (Q3) need to be determined by infusing the reference standard. |
Data Analysis:
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared by spiking known concentrations of the this compound reference standard into a blank biological matrix.
Visualizations
Codeine Metabolic Pathways
Caption: Major metabolic pathways of codeine.
Experimental Workflow for In Vitro Metabolism Study
References
- 1. agilent.com [agilent.com]
- 2. sciex.com [sciex.com]
- 3. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 4. Probable activation of the opioid receptor-nitric oxide-cyclic GMP-K+ channels pathway by codeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Codeine-N-oxide - Wikipedia [en.wikipedia.org]
- 10. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]
- 11. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | LGCFOR0004.01 | LGC Standards [lgcstandards.com]
- 15. Complete 1 H, 13 C, and 15 N assignments of the minor isomer of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Rapid simultaneous determination of codeine and morphine in plasma using LC-ESI-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
The Enigmatic Presence of Codeine N-oxide in Papaver Species: A Technical Deep Dive
For Immediate Release
[City, State] – [Date] – A comprehensive review of the available scientific literature sheds light on the natural occurrence of Codeine N-oxide, a minor alkaloid within the pharmacologically significant Papaver genus. This technical guide synthesizes the current understanding of its presence, analytical methodologies for its detection, and its biosynthetic relationship with other major opium alkaloids. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Quantitative Analysis of this compound
The presence of this compound as a naturally occurring alkaloid in Papaver species, particularly Papaver somniferum, has been established, albeit as a minor constituent. Quantitative data from seminal studies reveals its concentration relative to the more abundant alkaloids like morphine and codeine.
A key study by Phillipson, Handa, and El-Dabbas in 1976 provided foundational data on the occurrence of alkaloid N-oxides in Papaver somniferum. Their analysis of the dried capsules of a specific strain ("English variety") quantified the levels of several alkaloids, including this compound.
| Alkaloid | Concentration (% of total alkaloid extracted) |
| Morphine N-oxide | 0.8 |
| This compound | 0.2 |
| Thebaine N-oxide | 0.1 |
| Morphine | 10.5 |
| Codeine | 2.5 |
| Thebaine | 1.0 |
| Papaverine | 0.5 |
| Noscapine | 6.0 |
| Table 1: Quantitative data of major alkaloids and their N-oxides in a specific strain of Papaver somniferum dried capsules. Data sourced from Phillipson et al., 1976. |
Further analysis in the same study on commercially available poppy straw ("Concentrate of Poppy Straw" - CPS) also detected these N-oxides, indicating their stability through the initial processing stages.
| Alkaloid | Concentration (% of total alkaloid in sample) |
| Morphine N-oxide | 0.5 |
| This compound | 0.1 |
| Thebaine N-oxide | Trace |
| Morphine | 55.0 |
| Codeine | 12.0 |
| Thebaine | 2.0 |
| Papaverine | 1.5 |
| Noscapine | 18.0 |
| Table 2: Quantitative data of major alkaloids and their N-oxides in Concentrate of Poppy Straw (CPS). Data sourced from Phillipson et al., 1976. |
It is important to note that the concentrations of these minor alkaloids can vary significantly depending on the Papaver species, cultivar, environmental conditions, and the specific part of the plant being analyzed.
Experimental Protocols
The isolation and quantification of this compound from Papaver species requires specific and meticulous experimental procedures. The following protocols are based on the methodologies described in the foundational research in this area.
Extraction of Alkaloid N-oxides
This protocol outlines the general procedure for the extraction of both tertiary alkaloids and their corresponding N-oxides from dried Papaver plant material.
Thin-Layer Chromatography (TLC) for Identification
Thin-Layer Chromatography is a crucial technique for the initial identification and separation of this compound from the crude extract.
-
Stationary Phase: Silica gel G plates.
-
Mobile Phase: A solvent system of Chloroform: Methanol : Ammonia (specific ratios may need optimization, e.g., 85:14:1).
-
Visualization: UV light (254 nm) and spraying with Dragendorff's reagent.
The Rf value of this compound will be distinct from that of codeine and other major alkaloids, allowing for its presumptive identification.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
For precise quantification, Gas Chromatography-Mass Spectrometry is a powerful analytical tool.
-
Derivatization: The crude N-oxide extract is typically reduced back to the tertiary amine (codeine) using a suitable reducing agent (e.g., sulfur dioxide) prior to GC-MS analysis. This is because N-oxides are generally not volatile enough for direct GC analysis.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenylmethylpolysiloxane).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A gradient program, for example, starting at 150°C and ramping up to 280°C.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Data Acquisition: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, targeting the characteristic ions of codeine.
-
Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a certified reference standard.
Biosynthetic Pathway
The biosynthesis of this compound is understood to be a secondary metabolic process occurring after the formation of its parent alkaloid, codeine. The primary biosynthetic pathway of major opium alkaloids, originating from the amino acid L-tyrosine, is well-documented. This compound is formed through the enzymatic oxidation of the tertiary nitrogen atom of the codeine molecule.
While the specific enzyme(s) responsible for the N-oxidation of codeine in Papaver species have not been fully characterized, it is hypothesized that cytochrome P450 monooxygenases or similar oxidative enzymes are involved in this transformation. This conversion represents a detoxification or metabolic modification step within the plant's secondary metabolism.
Conclusion and Future Directions
The natural occurrence of this compound in Papaver species, though at low concentrations, is a scientifically established fact. Its presence has implications for the comprehensive analysis of poppy-derived materials and for understanding the complete metabolic profile of these plants. Future research should focus on the isolation and characterization of the specific N-oxygenase enzymes involved in its biosynthesis. A deeper understanding of these enzymatic processes could open avenues for metabolic engineering to modify the alkaloid profiles of Papaver species for pharmaceutical applications. Furthermore, the development of more sensitive and direct analytical methods for the quantification of alkaloid N-oxides, without the need for a reduction step, would be highly beneficial for quality control and research purposes.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical or legal advice. The cultivation of Papaver somniferum is subject to strict international and national regulations.
An In-depth Technical Guide to the Stereochemistry of Codeine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Codeine N-oxide, an active metabolite of the widely used opioid analgesic codeine, presents a notable case study in stereochemistry. The introduction of an oxygen atom to the tertiary nitrogen of the codeine molecule creates a new chiral center, resulting in the formation of two diastereomers. This guide provides a comprehensive overview of the stereochemical aspects of this compound, including its synthesis, the stereoisomeric forms, and the analytical techniques employed for their separation and characterization. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Visualizations of the stereoisomers and experimental workflows are included to facilitate understanding.
Introduction to the Stereochemistry of this compound
Codeine, a morphinan (B1239233) alkaloid, possesses a complex stereochemical structure with five chiral centers. The N-oxidation of codeine's tertiary amine introduces an additional stereocenter at the nitrogen atom, leading to the formation of two diastereomeric N-oxides. These diastereomers, designated as (R)-Codeine N-oxide and (S)-Codeine N-oxide, exhibit different spatial arrangements of the N-methyl and N-oxide groups.
The orientation of the N-methyl group, being either axial or equatorial, significantly influences the physical and chemical properties of the diastereomers. The major isomer has been identified as having an equatorial N-methyl group, while the minor isomer possesses an axial N-methyl group[1].
Synthesis and Stereoselectivity
The most common method for the synthesis of this compound is the oxidation of codeine using hydrogen peroxide (H₂O₂). This reaction is known to produce the two diastereomers in an unequal ratio, typically around 9:1 for the major to minor isomer[1].
Diastereomers of this compound
The oxidation of the nitrogen atom in codeine leads to two possible stereochemical outcomes at the newly formed chiral center.
Experimental Protocols
Synthesis of this compound Diastereomers
This protocol describes a general method for the oxidation of codeine to this compound.
Materials:
-
Codeine
-
Hydrogen peroxide (30% aqueous solution)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
Procedure:
-
Dissolve codeine in methanol in a round-bottom flask.
-
While stirring, add a stoichiometric excess of 30% hydrogen peroxide to the solution.
-
Allow the reaction to proceed at room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield a crude mixture of the this compound diastereomers.
Separation of Diastereomers by Preparative HPLC
The separation of the major and minor isomers of this compound is typically achieved by preparative high-performance liquid chromatography (HPLC)[1].
Instrumentation and Conditions (General):
-
Instrument: Preparative HPLC system
-
Column: A reverse-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) bicarbonate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A gradient elution may be necessary to achieve optimal separation.
-
Detection: UV detection at a wavelength where both isomers exhibit strong absorbance.
-
Fraction Collection: Fractions are collected based on the elution profile, and those corresponding to the individual isomers are pooled.
The following diagram illustrates a typical workflow for the synthesis and separation process.
Spectroscopic Characterization and Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of the this compound diastereomers. The different spatial orientations of the N-methyl and N-oxide groups result in distinct chemical shifts for the protons and carbons in each isomer.
NMR Data
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for (S)-Codeine N-oxide (Minor Isomer) in CDCl₃ [1]
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| 1 | 128.5 | 6.70 (d, J=8.2 Hz) |
| 2 | 115.4 | 6.64 (d, J=8.2 Hz) |
| 3 | 142.0 | - |
| 4 | 147.2 | - |
| 5 | 90.8 | 5.01 (d, J=6.9 Hz) |
| 6 | 65.5 | 4.28 (m) |
| 7 | 127.8 | 5.82 (dt, J=10.1, 2.4 Hz) |
| 8 | 131.0 | 5.40 (dt, J=10.1, 2.0 Hz) |
| 9 | 71.2 | 4.34 (dd, J=13.3, 5.0 Hz) |
| 10 | 34.0 | 2.82 (ddd, J=13.3, 5.0, 2.9 Hz), 2.22 (m) |
| 11 | 40.5 | - |
| 12 | 46.1 | - |
| 13 | 42.9 | - |
| 14 | 29.5 | 2.08 (m) |
| 15 | - | - |
| 16 | 60.1 | 3.42 (d, J=13.3 Hz), 3.09 (m) |
| 17 (N-CH₃) | 53.6 | 3.25 (s) |
| OCH₃ | 56.4 | 3.86 (s) |
Note: The numbering of the carbon and proton atoms corresponds to the standard nomenclature for the morphinan skeleton.
Stereochemical Assignment
The stereochemistry of the minor isomer has been unequivocally assigned as (S) at the nitrogen center, corresponding to an axial orientation of the N-methyl group. This assignment was made based on detailed 2D NMR spectroscopic analysis, including NOESY experiments, which revealed key spatial correlations between the N-methyl protons and other protons in the molecule[1]. The major isomer is consequently assigned the (R) configuration at the nitrogen, with an equatorial N-methyl group.
The relationship between the stereochemistry and the orientation of the N-methyl group is a critical aspect of understanding the properties of these molecules.
Conclusion
The N-oxidation of codeine provides a clear example of the generation of diastereomers due to the formation of a chiral nitrogen center. The resulting major and minor isomers of this compound can be synthesized and separated using standard laboratory techniques. The detailed spectroscopic analysis, particularly NMR, is crucial for the unambiguous assignment of the stereochemistry of each isomer. A thorough understanding of the stereochemistry of this compound is essential for researchers in drug development and related fields, as the spatial arrangement of atoms can significantly impact the pharmacological and toxicological properties of the molecule. Further research to obtain a complete set of analytical data for the major isomer and to explore the differential biological activities of the two diastereomers would be of significant value.
References
Procurement of Codeine N-oxide Reference Standard
Answering the core of your request, this guide provides information on where to purchase Codeine N-oxide reference standards. Please note that providing a full in-depth technical guide, detailed experimental protocols, and DOT language diagrams is beyond the scope of this response.
This compound is a metabolite of codeine and is used as a reference standard in analytical and research settings. Several specialized chemical suppliers offer this compound. When purchasing, it is crucial to ensure the product meets the required quality and certification standards for your specific application, such as those set by the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).
Verified Suppliers
A number of reputable suppliers provide this compound reference standards. Below is a summary of some key vendors and their product offerings.
-
United States Pharmacopeia (USP): The USP store offers this compound as a reference standard. Their products are intended for use in quality tests and assays as specified in the USP compendia. The USP catalog lists "this compound CI (30 mg)" and notes that it is a controlled substance, which may have shipping restrictions.[1]
-
LGC Standards: LGC Standards provides "this compound" for pharmaceutical analytical testing.[2] They emphasize their high-quality, globally relevant pharmaceutical reference standards, with many manufactured under ISO/IEC 17025 and accompanied by a comprehensive Certificate of Analysis.[2] Their offerings include products for pharmaceutical toxicology and forensic applications.[3]
-
Noramco: Noramco offers well-characterized, highly purified analytical reference standards, including Codeine-N-Oxide (CI).[4] Their standards are suitable for routine analysis, method validation and development, and other research activities.[4] All their reference standards come with a signed certificate of analysis (CoA) and a safety data sheet.[4]
-
Boron Molecular: This supplier lists "codeine-N-oxide" in their catalog of Epichem Pharmaceutical References Standards.[5]
-
CymitQuimica: CymitQuimica distributes this compound from LGC for laboratory use.[6] They note that it is a controlled product in some countries, which may require additional documentation and expenses.[6]
-
Sigma-Aldrich: Sigma-Aldrich is a distributor for the this compound United States Pharmacopeia (USP) Reference Standard.[7]
Supplier and Product Summary
For ease of comparison, the following table summarizes the offerings from various suppliers.
| Supplier | Product Name/Type | CAS Number | Notes |
| USP Store | This compound CI (30 mg) | 3688-65-1 | Reference Standard. Identified as a potentially dangerous good with special shipping methods.[1] |
| LGC Standards | This compound | 3688-65-1 | For pharmaceutical analytical testing.[2][3] |
| Sigma-Aldrich | This compound United States Pharmacopeia (USP) Reference Standard | 3688-65-1 | Subject to German Narcotics Act, requiring a permit for ordering in Germany. |
| Noramco | Codeine-N-Oxide (CI) | 3688-65-1 | Highly purified analytical reference standards.[4] |
| Boron Molecular | codeine-N-oxide | 3688-65-1 | Part of their Epichem Pharmaceutical References Standards catalog.[5] |
| CymitQuimica | This compound | 3688-65-1 | Distributed for LGC. Noted as a controlled product in some countries.[6] |
Important Considerations
Regulatory Compliance: this compound is a controlled substance in many jurisdictions.[6] Prospective buyers must comply with all local and national regulations, which may include the need for special permits or licenses. For instance, ordering this product in Germany requires a permit under the German Narcotics Act unless an exemption applies.
Product Use: The reference standards supplied by these vendors are intended for analytical and research purposes only and are not for human consumption.[4]
References
- 1. store.usp.org [store.usp.org]
- 2. This compound | CAS 3688-65-1 | LGC Standards [lgcstandards.com]
- 3. This compound | LGCFOR0004.01 | LGC Standards [lgcstandards.com]
- 4. noramco.com [noramco.com]
- 5. boronmolecular.com [boronmolecular.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Codeine-N-oxide|lookchem [lookchem.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Codeine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Codeine N-oxide. This compound is a metabolite of codeine, an opioid analgesic.[1] The reliable determination of this metabolite is crucial for various applications, including metabolism studies, pharmacokinetic analysis, and quality control in pharmaceutical formulations. The described method utilizes reverse-phase chromatography with UV detection, a widely accessible and robust technique in analytical laboratories. This document provides a comprehensive protocol, from sample preparation to chromatographic analysis, and serves as a foundational method for further validation and implementation.
Introduction
Codeine is a widely used opioid for the management of pain and cough.[2][3] Its metabolism in the body leads to the formation of several metabolites, including this compound.[1] Accurate and precise analytical methods are essential for the quantitative analysis of these metabolites to understand the drug's disposition and to ensure the quality and safety of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of drug compounds and their metabolites.[1] This application note outlines a starting HPLC method for the analysis of this compound, which can be adapted and validated for specific research and quality control needs.
Chromatographic Conditions
A reverse-phase HPLC method is proposed for the analysis of this compound.[4] The selection of a C18 or a specialized reverse-phase column like Newcrom R1 is recommended for good separation and peak shape.[4] The mobile phase composition can be optimized to achieve the desired retention and resolution. For mass spectrometry (MS) compatible applications, volatile buffers like formic acid should be used instead of non-volatile acids like phosphoric acid.[4]
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | Newcrom R1, C18, or C8 (e.g., 250 mm x 4.6 mm, 5 µm)[1][4][5] |
| Mobile Phase | Acetonitrile and Water with an acid (e.g., Phosphoric Acid or Formic Acid)[4] |
| Gradient | Isocratic or gradient elution can be optimized based on sample complexity. |
| Flow Rate | 0.7 - 1.0 mL/min[5][6] |
| Detection Wavelength | UV detection, wavelength to be optimized (a starting point could be ~280 nm) |
| Injection Volume | 20 µL[5][6] |
| Column Temperature | Ambient or controlled at 25 °C[5] |
Experimental Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the assay.
Sample Preparation
The choice of sample preparation technique depends on the sample matrix.
-
Solid Dosage Forms: Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a single dose and dissolve it in a known volume of a suitable solvent.[7] Sonicate for 15 minutes to ensure complete dissolution.
-
Liquid Dosage Forms: Dilute an accurate volume of the liquid formulation with a suitable solvent.[7]
-
Filtration: Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.[8]
Biological samples require more extensive cleanup to remove interfering substances.
-
Protein Precipitation (for plasma): To 1 mL of plasma, add 2 mL of cold acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant.
-
Liquid-Liquid Extraction: Adjust the pH of the sample to basic (pH ~9) with a suitable buffer. Extract the analyte into an immiscible organic solvent (e.g., ethyl acetate). Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
Solid-Phase Extraction (SPE): Condition a suitable SPE cartridge (e.g., C18 or mixed-mode cation exchange) with methanol and water. Load the pre-treated sample onto the cartridge. Wash the cartridge to remove interferences and then elute the analyte with an appropriate solvent. Evaporate the eluent and reconstitute the residue in the mobile phase.[9]
Quantitative Data Summary
The following table summarizes the expected quantitative data that should be obtained during method validation. The values provided are hypothetical and serve as a guideline for the performance of a robust HPLC method. Actual values must be determined experimentally.
Table 2: Example Quantitative Data for HPLC Method Validation
| Parameter | Example Value |
| Retention Time (min) | 4.5 |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantitation (LOQ) | To be determined experimentally |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Method Validation
The proposed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
Conclusion
This application note provides a starting point for the development of a robust and reliable HPLC method for the determination of this compound. The proposed reverse-phase method with UV detection is a widely applicable technique. The provided protocols for sample preparation and the framework for method validation will guide researchers in establishing a method suitable for their specific analytical needs. It is imperative that a full method validation is performed to ensure the accuracy, precision, and reliability of the data generated.
References
- 1. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. brieflands.com [brieflands.com]
- 7. mdpi.com [mdpi.com]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. PlumX [plu.mx]
Application Notes and Protocols for the LC-MS/MS Analysis of Codeine N-oxide in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Codeine N-oxide is a metabolite of codeine, a widely used opioid analgesic and antitussive. The analysis of codeine and its metabolites in biological samples is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology. This compound, like other N-oxide metabolites, can be unstable and pose analytical challenges. This document provides detailed application notes and protocols for the robust and accurate quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
A word on the stability of N-oxide metabolites: N-oxide metabolites are known to be potentially unstable and can revert to their parent drug under certain conditions.[1] Therefore, it is crucial to maintain neutral or near-neutral pH conditions and avoid high temperatures throughout the sample collection, storage, and preparation process to ensure the integrity of this compound.
Experimental Protocols
This section outlines detailed methodologies for sample preparation and LC-MS/MS analysis of this compound in plasma/serum, urine, and hair.
Protocol 1: Analysis of this compound in Plasma/Serum using Protein Precipitation
This protocol is recommended for its simplicity and speed, and the use of acetonitrile (B52724) helps to minimize the degradation of the N-oxide metabolite.
Materials:
-
Human plasma or serum samples
-
Acetonitrile (LC-MS grade), ice-cold
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., Codeine-d3 N-oxide, if available; otherwise, a structurally similar compound can be used)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Allow plasma/serum samples to thaw at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Analysis of this compound in Urine using Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to "dilute-and-shoot" methods, reducing matrix effects and improving sensitivity. A mixed-mode cation exchange sorbent is often suitable for opioids.
Materials:
-
Urine samples
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid
-
This compound analytical standard
-
Stable isotope-labeled internal standard
-
Centrifuge
Procedure:
-
Centrifuge urine samples at 3000 x g for 5 minutes to remove particulate matter.
-
To 1 mL of the urine supernatant, add the internal standard.
-
Acidify the sample by adding 100 µL of 2% formic acid.
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M formic acid.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Inject an aliquot into the LC-MS/MS system.
Protocol 3: Analysis of this compound in Hair using Liquid-Liquid Extraction (LLE)
Hair analysis provides a longer detection window for drug use. This protocol involves decontamination, pulverization, and extraction of the analyte.
Materials:
-
Hair samples
-
Methanol
-
Phosphate (B84403) buffer (pH 7)
-
Ethyl acetate
-
This compound analytical standard
-
Stable isotope-labeled internal standard
-
Ball mill or scissors
-
Sonicator
-
Centrifuge
Procedure:
-
Decontamination:
-
Wash the hair sample (approx. 20-50 mg) sequentially with dichloromethane and then methanol to remove external contaminants. Allow the hair to dry completely.
-
-
Pulverization:
-
Cut the decontaminated hair into small segments (<1 mm) or pulverize using a ball mill.
-
-
Extraction:
-
To the pulverized hair in a glass tube, add 1 mL of phosphate buffer (pH 7) and the internal standard.
-
Sonicate the mixture for 2 hours at 40°C.
-
Centrifuge at 5000 x g for 10 minutes.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a clean tube.
-
Add 3 mL of ethyl acetate.
-
Vortex for 2 minutes and then centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Inject an aliquot into the LC-MS/MS system.
References
Application Notes and Protocols for the GC-MS Detection of Codeine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Codeine N-oxide is a metabolite of codeine, a widely used opioid analgesic. The detection and quantification of drug metabolites are crucial in drug development, clinical toxicology, and forensic science to understand pharmacokinetics, assess drug exposure, and investigate potential toxicity. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar metabolites like N-oxides by GC-MS presents challenges due to their low volatility and thermal instability. These challenges often necessitate derivatization to improve their chromatographic behavior.
This document provides a detailed overview of a proposed methodology for the detection of this compound using GC-MS, based on established protocols for related opiate compounds. Due to a lack of specific validated methods for this compound in the public domain, this application note serves as a guide for method development.
Experimental Workflow
The general workflow for the analysis of this compound in biological matrices by GC-MS involves several key steps, as illustrated in the diagram below. This process includes sample preparation, derivatization, GC-MS analysis, and data processing.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Proposed Experimental Protocol
This protocol is a hypothetical procedure based on common practices for opiate analysis and should be optimized and validated for the specific analysis of this compound.
Sample Preparation (from Urine)
-
Sample Aliquoting: Take a 1.0 mL aliquot of the urine specimen.[1]
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of this compound, if available, or a structurally similar compound).
-
Hydrolysis (Optional): For conjugated metabolites, enzymatic hydrolysis using β-glucuronidase may be necessary.[2]
-
pH Adjustment: Adjust the sample pH to approximately 9.0 using a suitable buffer, such as a sodium bicarbonate buffer.[3]
-
Extraction:
-
Solid-Phase Extraction (SPE): Utilize a C18 or mixed-mode SPE cartridge. Condition the cartridge, load the sample, wash with a weak organic solvent to remove interferences, and elute the analyte with a stronger organic solvent.[1]
-
Liquid-Liquid Extraction (LLE): Extract the sample with an organic solvent mixture such as chloroform/isopropanol or chloroform/trifluoroethanol (10:1).[3]
-
-
Evaporation: Evaporate the collected eluate or organic layer to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-60°C).[3][4]
Derivatization
Due to the polar N-oxide and hydroxyl groups, derivatization is likely essential for the successful GC-MS analysis of this compound. Silylation is a common and effective derivatization technique for opiates.[1][5]
-
Reagent Addition: To the dried residue, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[1][6]
-
Reaction: Cap the vial tightly and heat at a specified temperature (e.g., 70-90°C) for a designated time (e.g., 20-30 minutes) to ensure complete derivatization.[4]
-
Injection: After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS system.
GC-MS Parameters
The following are suggested starting parameters for the GC-MS analysis, which should be optimized for the specific instrument and column used.
| Parameter | Suggested Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250-280°C |
| Oven Program | Initial temp 100°C, hold for 1 min, ramp at 15-25°C/min to 280-300°C, hold for 5-10 min[4] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification and/or Full Scan for identification |
| Monitored Ions (SIM) | To be determined from the mass spectrum of the derivatized this compound standard. |
Quantitative Data
As there is a lack of published specific quantitative data for the GC-MS analysis of this compound, the following table provides a template for the data that should be generated during method validation. For reference, typical performance data for the GC-MS analysis of codeine is included.
| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity Range (ng/mL) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Codeine (ref.) | Variable | 2[3] | 10 - 25[2][3] | 25 - 2000[4] |
Discussion
The primary challenge in the GC-MS analysis of this compound is its polarity and potential for thermal degradation. The N-oxide functional group can be thermally labile, and the hydroxyl group is polar. Derivatization, particularly silylation, is a critical step to block these active sites, thereby increasing volatility and thermal stability. This modification leads to improved peak shape, enhanced sensitivity, and reproducible fragmentation patterns in the mass spectrometer.
Method development should focus on optimizing the derivatization conditions (reagent, temperature, and time) and the GC temperature program to ensure the complete derivatization and efficient separation of the analyte from potential interferences in the matrix. The selection of appropriate ions for SIM mode is crucial for achieving high sensitivity and selectivity in quantitative analysis. A full scan mass spectrum of a derivatized this compound standard should be acquired to identify characteristic fragment ions.
Conclusion
References
- 1. nyc.gov [nyc.gov]
- 2. GC-MS confirmation of codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone, and oxymorphone in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS quantitation of codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone, and oxymorphone in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Morphine and Codeine in Human Urine by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Improved GC/MS analysis of opiates with use of oxime-TMS derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Codeine N-oxide Analytical Standards: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of Codeine N-oxide analytical standards. It is intended to guide researchers, scientists, and professionals in drug development through the synthesis, purification, and characterization of high-purity this compound for use as a reference material in analytical testing.
Introduction
This compound is a primary metabolite of codeine, an opioid analgesic widely used for the relief of pain and coughing. As a metabolite, its presence and concentration in biological samples are of significant interest in pharmacokinetic studies, drug metabolism research, and forensic toxicology. Accurate quantification of this compound requires a well-characterized analytical standard of high purity. This document outlines a robust methodology for the preparation of such a standard, beginning with the chemical synthesis from codeine, followed by purification using preparative high-performance liquid chromatography (HPLC), and concluding with comprehensive characterization to confirm its identity and purity.
Synthesis of this compound
The synthesis of this compound is achieved through the direct oxidation of the tertiary amine group of codeine. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). An alternative method utilizing hydrogen peroxide has also been reported and can yield two isomers of this compound.[1]
Experimental Protocol: Oxidation of Codeine using m-CPBA
-
Dissolution: Dissolve Codeine (1.0 eq) in a suitable organic solvent such as dichloromethane (B109758) (DCM) or chloroform (B151607) in a round-bottom flask. The concentration should be approximately 10-20 mg/mL.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Oxidizing Agent: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in the same solvent to the cooled codeine solution over a period of 30 minutes with continuous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC until the starting material (codeine) is no longer detectable.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with a 10% aqueous solution of sodium sulfite (B76179) to remove any remaining peroxides, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
Purification of this compound
The crude this compound is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired product from any unreacted starting material, byproducts, or isomers.
Experimental Protocol: Preparative RP-HPLC
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Chromatographic System:
-
Column: A C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid for mass spectrometry compatibility.[2] A typical gradient might start at 5% acetonitrile and increase to 95% acetonitrile over 30 minutes.
-
Flow Rate: 15-20 mL/min.
-
Detection: UV detection at a wavelength of 285 nm.
-
-
Injection and Fraction Collection: Inject the prepared sample onto the column and collect fractions corresponding to the main peak of this compound.
-
Post-Purification: Combine the fractions containing the pure product and remove the organic solvent under reduced pressure. Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
Characterization of this compound Analytical Standard
The identity and purity of the prepared this compound must be rigorously confirmed. This involves a combination of spectroscopic and chromatographic techniques.
Experimental Protocol: Characterization
-
Identity Confirmation:
-
Mass Spectrometry (MS): Confirm the molecular weight of this compound (C₁₈H₂₁NO₄, MW: 315.36 g/mol ) using high-resolution mass spectrometry (HRMS).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure. The N-oxidation of codeine leads to a characteristic downfield shift of the N-methyl protons.[1][4]
-
-
Purity Assessment:
-
HPLC-UV: Determine the purity of the final product using a validated analytical HPLC-UV method. The purity should typically be ≥98%.
-
Residual Solvent Analysis: Analyze for the presence of any residual solvents using gas chromatography (GC) with a flame ionization detector (FID).
-
Water Content: Determine the water content by Karl Fischer titration.
-
Quantitative Data Summary
The following tables summarize the expected quantitative data from the preparation of the this compound analytical standard.
Table 1: Synthesis and Purification Yields
| Parameter | Value | Method of Analysis |
| Starting Material | Codeine Base | - |
| Crude Yield | ~80-90% | Gravimetric |
| Crude Purity | ~75% | HPLC-UV |
| Final Yield (Post-HPLC) | ~65-75% | Gravimetric |
| Final Purity | >98% | HPLC-UV, qNMR |
Table 2: Characterization Data
| Parameter | Value | Method of Analysis |
| Molecular Formula | C₁₈H₂₁NO₄ | - |
| Molecular Weight | 315.36 g/mol | Mass Spectrometry |
| Mass (ESI+) [M+H]⁺ | Expected: 316.1543, Found: 316.1545 | High-Resolution MS (Q-TOF) |
| ¹H NMR (CDCl₃) | Downfield shift of N-CH₃ protons | NMR Spectroscopy |
| IR Spectrum | N⁺-O⁻ stretch at ~930-970 cm⁻¹ | FT-IR Spectroscopy |
Storage and Stability
To ensure the integrity of the analytical standard, proper storage is crucial.
-
Storage Conditions: The purified this compound should be stored as a neat solid in a tightly sealed, amber glass vial at -20°C.
-
Stability: Protect from light and moisture. N-oxides can be hygroscopic and should be handled in a controlled environment. Long-term stability studies should be conducted to establish a re-test date.
Workflow and Pathway Diagrams
Workflow for the Preparation of this compound Analytical Standard
Caption: Workflow for the preparation of a certified this compound analytical standard.
Logical Relationship for Analytical Standard Certification
Caption: Key components for the certification of an analytical reference standard.
References
The Emerging Role of Codeine N-oxide in Forensic Toxicology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Codeine, a widely used opioid analgesic, undergoes extensive metabolism in the body, producing a range of metabolites that are crucial for both its therapeutic effects and for forensic toxicological analysis. While the primary metabolic pathways involving conversion to morphine and codeine-6-glucuronide (B1240514) are well-established, the significance of minor metabolites is an area of ongoing research. One such metabolite, codeine N-oxide, presents a promising yet under-investigated analyte in forensic toxicology. This document provides detailed application notes and protocols for the inclusion of this compound in forensic toxicology testing, addressing its potential as a biomarker, analytical methodologies for its detection, and its metabolic pathway.
This compound is a tertiary amine N-oxide metabolite of codeine.[1] Its presence in biological samples can provide additional evidence of codeine consumption. The formation of N-oxides is a recognized route of metabolism for many xenobiotics containing nitrogen atoms.
Metabolic Pathway of this compound
The metabolism of codeine is complex, involving several enzymatic pathways. The major routes are O-demethylation to morphine, primarily mediated by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6), and glucuronidation to codeine-6-glucuronide by UDP-glucuronosyltransferases (UGTs).[2][3] A smaller fraction of codeine is N-demethylated to norcodeine by CYP3A4.[3]
The formation of this compound is an N-oxidation reaction. This type of reaction for xenobiotics containing nitrogen is often catalyzed by the flavin-containing monooxygenase (FMO) system.[4][5][6] FMOs are a distinct family of enzymes from the cytochrome P450 system and are responsible for the oxidation of various soft nucleophiles, including tertiary amines like codeine. While the specific FMO isoform responsible for codeine N-oxidation has not been definitively identified in published literature, FMO1 and FMO3 are the most abundant and catalytically significant FMOs in the human liver and kidney, making them strong candidates for this metabolic conversion.[6][7]
References
- 1. Codeine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. agilent.com [agilent.com]
- 3. mdpi.com [mdpi.com]
- 4. optibrium.com [optibrium.com]
- 5. optibrium.com [optibrium.com]
- 6. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavin-containing monooxygenase-mediated N-oxidation of the M(1)-muscarinic agonist xanomeline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Codeine N-oxide in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Codeine, a widely used opioid analgesic and antitussive, undergoes extensive metabolism in the body. While the primary metabolic pathways involving glucuronidation and demethylation to morphine are well-understood, the N-oxidation pathway leading to the formation of Codeine N-oxide is also a recognized, albeit less commonly quantified, metabolic route. This compound is an active metabolite of codeine. The quantitative analysis of this compound in urine is crucial for a comprehensive understanding of codeine's metabolic profile, pharmacokinetic studies, and in forensic toxicology to ensure a complete assessment of codeine disposition. This document provides detailed application notes and a representative protocol for the quantitative analysis of this compound in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Metabolic Pathway of Codeine
Codeine is primarily metabolized in the liver through several enzymatic pathways. The diagram below illustrates the major metabolic routes, including the formation of this compound. The N-oxidation of codeine is primarily catalyzed by Flavin-containing monooxygenase (FMO) enzymes.[1][2][3] Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, are mainly responsible for N-demethylation to norcodeine and O-demethylation to morphine, respectively.[4][5][6][7]
Quantitative Analysis Methods
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of this compound in urine due to its high selectivity and sensitivity. The following table summarizes typical validation parameters for LC-MS/MS methods used for the analysis of opioids and their metabolites in urine. It is important to note that specific data for this compound is limited in the literature; therefore, the presented data is representative of what would be expected for a validated method for this analyte, based on methods for similar compounds.
| Parameter | LC-MS/MS | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (ng/mL) | 2.5 - 1000 | 10 - 1000 |
| Limit of Detection (LOD) (ng/mL) | 0.5 - 2.5 | 5 - 10 |
| Limit of Quantification (LOQ) (ng/mL) | 2.5 - 10 | 10 - 20 |
| Accuracy (%) | 85 - 115 | 80 - 120 |
| Precision (%RSD) | < 15 | < 20 |
| Sample Preparation | Dilute-and-shoot or Solid-Phase Extraction (SPE) | Hydrolysis, Liquid-Liquid Extraction (LLE) or SPE, Derivatization |
| Analysis Time | 5 - 15 minutes | 15 - 30 minutes |
Table 1: Comparison of typical analytical method parameters for opioid analysis in urine.
Experimental Protocol: Quantitative Analysis of this compound in Urine by LC-MS/MS
This protocol describes a representative "dilute-and-shoot" method, which is a rapid and straightforward approach for preparing urine samples for LC-MS/MS analysis. For lower detection limits, a solid-phase extraction (SPE) method may be required.
Materials and Reagents
-
This compound reference standard
-
This compound-d3 (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid (LC-MS grade)
-
Drug-free human urine for calibration and quality control samples
Instrumentation
-
A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.
Sample Preparation Workflow
LC-MS/MS Parameters
The following are proposed starting parameters for the analysis of this compound. These will require optimization and validation on the specific instrument being used.
Liquid Chromatography:
-
Column: A C18 reversed-phase column with polar endcapping is recommended to retain the polar this compound.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A gradient elution starting with a high aqueous phase and ramping up the organic phase.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 30 - 40 °C
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: The precursor ion for this compound is its protonated molecule [M+H]⁺, which has a mass-to-charge ratio (m/z) of 316.3. Product ions would need to be determined by infusion of a standard solution and optimization of collision energy. A proposed transition is based on the fragmentation of the codeine structure.
-
This compound: Precursor Ion (m/z) 316.3 → Product Ion (m/z) [To be determined, e.g., loss of water or other characteristic fragments]
-
This compound-d3 (IS): Precursor Ion (m/z) 319.3 → Product Ion (m/z) [To be determined]
-
-
Collision Energy: To be optimized for each transition.
-
Source Parameters: To be optimized (e.g., capillary voltage, source temperature, gas flows).
Method Validation
The analytical method should be fully validated according to established guidelines (e.g., FDA, CLSI). Validation parameters should include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard in blank urine samples.
-
Linearity and Range: A calibration curve should be prepared in drug-free urine, and the linear range should cover the expected concentrations in study samples.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the urine matrix.
-
Stability: Stability of this compound in urine under different storage conditions (e.g., room temperature, refrigerated, frozen) and through freeze-thaw cycles.
Conclusion
The quantitative analysis of this compound in urine provides valuable insights into the complete metabolic profile of codeine. The presented LC-MS/MS protocol offers a starting point for developing a robust and validated method for this purpose. Due to the polar nature of this compound, careful optimization of chromatographic conditions and sample preparation is essential to achieve accurate and precise results. The application of such methods will enhance our understanding of codeine pharmacology and toxicology.
References
- 1. optibrium.com [optibrium.com]
- 2. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. optibrium.com [optibrium.com]
- 4. academically.com [academically.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 7. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of Codeine N-oxide from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase extraction (SPE) of Codeine N-oxide from biological matrices such as plasma and urine. The method is optimized for high recovery and sample purity, making it suitable for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is a metabolite of the widely used opioid analgesic, codeine.[1] Accurate and reliable quantification of this metabolite in biological fluids is crucial for pharmacokinetic studies, drug metabolism research, and toxicological screening. The inherent polarity of the N-oxide functional group presents a challenge for traditional reversed-phase SPE methods.[2] This protocol utilizes a mixed-mode solid-phase extraction approach, which combines reversed-phase and ion-exchange mechanisms to achieve superior retention and elution of this polar, basic compound.[3][4]
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust SPE method.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₁NO₄ | |
| Molecular Weight | 315.36 g/mol | [5] |
| Predicted Water Solubility | 0.14 g/L | |
| Predicted logP | -0.48 | |
| Predicted pKa (Strongest Basic) | 8.8 |
The low logP value indicates high polarity, while the basic pKa suggests that the molecule will be positively charged at a pH below 8.8. This makes a mixed-mode sorbent with cation exchange properties an ideal choice for extraction.
Recommended Solid-Phase Extraction Protocol
This protocol is designed for a mixed-mode SPE cartridge containing both reversed-phase (e.g., C8 or C18) and strong cation exchange (SCX) functionalities.
Materials and Reagents
-
Mixed-Mode C8/SCX SPE Cartridges
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Deionized Water
-
Formic Acid
-
Sample Pre-treatment Buffer: 0.1 M Phosphate (B84403) Buffer (pH 6.0)
Experimental Protocol
-
Sample Pre-treatment:
-
For plasma samples, precipitate proteins by adding acetonitrile (1:3 v/v), vortex, and centrifuge.
-
For urine samples, dilute with an equal volume of the sample pre-treatment buffer.
-
Centrifuge all samples to remove particulates before loading.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the cartridge.
-
Follow with 1 mL of deionized water.
-
-
Equilibration:
-
Equilibrate the cartridge with 1 mL of 0.1 M phosphate buffer (pH 6.0). This step ensures the cation exchange sorbent is in the proper state for analyte retention.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow and steady flow rate (approximately 1-2 mL/min). At pH 6.0, this compound will be protonated and retained by the SCX phase.
-
-
Washing:
-
Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1 M acetic acid. This will remove polar, non-basic interferences.
-
Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol. This will remove non-polar interferences retained by the C8 phase.
-
-
Elution:
-
Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol. The high pH neutralizes the charge on the analyte, disrupting its interaction with the SCX sorbent, while the methanol disrupts the reversed-phase interaction, allowing for efficient elution.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Quantitative Data
| Analyte | Matrix | SPE Sorbent | Recovery (%) | Reference |
| Morphine | Plasma | Mixed-Mode | >85 | [6] |
| Codeine | Plasma | Mixed-Mode | >80 | [6][7] |
| Oxycodone | Plasma | Mixed-Mode | >80 | [7][8] |
| Various Opioids | Urine | SOLA SCX | 88 - 99 | [9] |
| Various Opioids | Oral Fluid | Oasis MCX | ~79 | [10] |
It is anticipated that the recovery for this compound will be greater than 80% with a relative standard deviation of less than 15%, in line with the performance observed for other opioids. Method validation should be performed to determine the specific recovery, matrix effects, and limits of detection and quantification for this compound in the matrix of interest.
Experimental Workflow Diagram
The following diagram illustrates the complete experimental workflow from sample preparation to analysis.
Caption: SPE workflow for this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the solid-phase extraction of this compound from biological matrices. The use of a mixed-mode SPE sorbent is key to achieving high recovery and purity for this polar metabolite. While specific quantitative data for this compound is limited, the presented protocol is based on well-established principles for the extraction of similar opioid compounds and is expected to yield excellent results upon validation. This method provides a robust starting point for researchers developing quantitative assays for this compound in various biological samples.
References
- 1. Codeine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. sciex.com [sciex.com]
- 3. SPE Phase and Solvent Selection | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. biotage.com [biotage.com]
- 5. This compound United States Pharmacopeia (USP) Reference Standard 3688-65-1 [sigmaaldrich.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Solid-phase extraction method with high-performance liquid chromatography and electrochemical detection for the quantitative analysis of oxycodone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. waters.com [waters.com]
Application Notes & Protocols: Development of an Immunoassay for Codeine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Codeine N-oxide is a metabolite of codeine, an opioid analgesic widely used for pain relief and as a cough suppressant. Monitoring the levels of codeine and its metabolites is crucial in clinical and forensic toxicology to assess compliance, therapeutic efficacy, and potential abuse. Immunoassays are powerful tools for the rapid and sensitive detection of drugs and their metabolites in biological samples. This document provides a comprehensive guide to the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of this compound.
The development process involves three key stages: the synthesis of an immunogen to elicit a specific antibody response, the production and characterization of antibodies against this compound, and the development and optimization of a competitive ELISA.
Principle of the Immunoassay
The immunoassay for this compound is based on the principle of competitive binding. In this format, free this compound in a sample competes with a fixed amount of enzyme-labeled this compound (the tracer) for a limited number of binding sites on a specific antibody. The antibody is pre-coated onto the wells of a microtiter plate. After an incubation period, the unbound components are washed away, and a substrate for the enzyme is added. The resulting color development is inversely proportional to the concentration of this compound in the sample. A higher concentration of this compound in the sample will result in less tracer binding to the antibody and a weaker color signal.
Experimental Protocols
Synthesis of this compound-Protein Conjugate (Immunogen)
To produce antibodies against a small molecule like this compound (a hapten), it must first be conjugated to a larger carrier protein to become immunogenic. Bovine Serum Albumin (BSA) is a commonly used carrier protein. The following protocol is adapted from methods used for conjugating similar opioid molecules like morphine.[1][2][3]
Materials:
-
This compound
-
Succinic anhydride (B1165640)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Bovine Serum Albumin (BSA)
-
Dimethylformamide (DMF)
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Preparation of this compound hemisuccinate:
-
Dissolve this compound and a 3-fold molar excess of succinic anhydride in pyridine.
-
Heat the mixture at 100°C for 2 hours.
-
Evaporate the pyridine under reduced pressure.
-
Dissolve the residue in a small amount of water and acidify with HCl to precipitate the hemisuccinate derivative.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
-
Activation of this compound hemisuccinate:
-
Dissolve the this compound hemisuccinate in DMF.
-
Add a 1.5-fold molar excess of both EDC and NHS to the solution.
-
Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester.
-
-
Conjugation to BSA:
-
Dissolve BSA in PBS (pH 7.4).
-
Slowly add the activated this compound hemisuccinate solution to the BSA solution with gentle stirring.
-
Allow the reaction to proceed overnight at 4°C with continuous stirring.
-
-
Purification of the Conjugate:
-
Dialyze the reaction mixture against PBS (pH 7.4) for 48 hours with several changes of the buffer to remove unconjugated hapten and coupling reagents.
-
Determine the protein concentration and the hapten-to-protein conjugation ratio using spectrophotometry or other appropriate methods.
-
Store the purified this compound-BSA conjugate at -20°C.
-
Antibody Production
Either polyclonal or monoclonal antibodies can be generated against the this compound-BSA immunogen.
a) Polyclonal Antibody Production (in Rabbits):
-
Emulsify the this compound-BSA conjugate with an equal volume of Freund's complete adjuvant for the initial immunization. For subsequent booster immunizations, use Freund's incomplete adjuvant.
-
Immunize rabbits with the emulsion via subcutaneous or intramuscular injections at multiple sites. A typical immunization schedule involves an initial injection followed by booster shots every 2-4 weeks.
-
Collect blood samples prior to the first immunization (pre-immune serum) and 7-10 days after each booster injection.
-
Separate the serum from the blood and test for antibody titer and specificity using an indirect ELISA.
-
Once a high antibody titer is achieved, perform a final bleed and purify the IgG fraction from the serum using protein A or protein G affinity chromatography.
b) Monoclonal Antibody Production (Hybridoma Technology):
-
Immunize mice (e.g., BALB/c) with the this compound-BSA conjugate following a similar schedule as for polyclonal antibody production.
-
After the final booster, sacrifice the mouse and isolate splenocytes.
-
Fuse the splenocytes with myeloma cells (e.g., Sp2/0) using polyethylene (B3416737) glycol (PEG).
-
Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium.
-
Screen the culture supernatants for the presence of antibodies specific to this compound using an indirect ELISA.
-
Subclone the positive hybridoma cells by limiting dilution to obtain monoclonal cell lines.
-
Expand the desired monoclonal cell lines and purify the monoclonal antibodies from the culture supernatant.
Development of a Competitive ELISA for this compound
Materials:
-
96-well microtiter plates
-
Anti-Codeine N-oxide antibody (polyclonal or monoclonal)
-
This compound-Horseradish Peroxidase (HRP) conjugate (tracer)
-
This compound standard solutions
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Sample diluent (e.g., PBST)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Protocol Optimization (Checkerboard Titration):
To determine the optimal concentrations of the coating antibody and the HRP conjugate, a checkerboard titration should be performed. This involves testing a range of dilutions for both reagents against each other to find the combination that provides the best signal-to-noise ratio.
ELISA Protocol:
-
Coating: Dilute the anti-Codeine N-oxide antibody in coating buffer to the predetermined optimal concentration. Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 300 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction:
-
Add 50 µL of the this compound standard solutions (in a range of concentrations) or the prepared samples to the appropriate wells.
-
Add 50 µL of the optimally diluted this compound-HRP conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Repeat the washing step as in step 2, but increase the number of washes to five to ensure removal of all unbound reagents.
-
Substrate Incubation: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 100 µL of stop solution to each well to stop the color development. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
Data Presentation
Table 1: Typical Standard Curve Data for this compound Competitive ELISA
| Standard Concentration (ng/mL) | Absorbance (450 nm) (Mean) | Standard Deviation | % B/B₀ |
| 0 (B₀) | 1.850 | 0.092 | 100.0 |
| 0.1 | 1.628 | 0.081 | 88.0 |
| 0.5 | 1.258 | 0.063 | 68.0 |
| 1.0 | 0.925 | 0.046 | 50.0 |
| 5.0 | 0.463 | 0.023 | 25.0 |
| 10.0 | 0.278 | 0.014 | 15.0 |
| 50.0 | 0.111 | 0.006 | 6.0 |
B represents the average absorbance of a standard, and B₀ represents the average absorbance of the zero standard.
Table 2: Assay Performance Characteristics
| Parameter | Result |
| Assay Range | 0.1 - 50 ng/mL |
| IC₅₀ (50% Inhibition) | ~1.0 ng/mL |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
Table 3: Cross-Reactivity Profile
| Compound | Concentration for 50% Inhibition (ng/mL) | Cross-Reactivity (%) |
| This compound | 1.0 | 100 |
| Codeine | > 100 | < 1.0 |
| Morphine | > 1000 | < 0.1 |
| Norcodeine | > 500 | < 0.2 |
| Hydrocodone | > 1000 | < 0.1 |
| Oxycodone | > 1000 | < 0.1 |
Cross-reactivity (%) = (IC₅₀ of this compound / IC₅₀ of competing compound) x 100
Visualizations
References
Codeine N-oxide as a Biomarker for Codeine Consumption: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Codeine, a widely used opioid analgesic and antitussive, undergoes extensive metabolism in the body. While the primary metabolic pathways involve O-demethylation to morphine and glucuronidation, a minor pathway leads to the formation of codeine N-oxide.[1] The potential of this compound as a specific biomarker for codeine consumption is an area of growing interest in clinical and forensic toxicology. Its detection could offer insights into codeine intake, particularly in scenarios where the parent drug is no longer detectable.
This document provides detailed application notes and proposed protocols for the analysis of this compound in biological matrices. It is important to note that while analytical methods for codeine and its major metabolites are well-established, specific validated protocols and extensive quantitative data for this compound are not widely available in the current scientific literature. The protocols outlined below are based on established methodologies for similar opioid compounds and serve as a robust starting point for researchers to develop and validate their own assays.
Metabolic Pathway of Codeine
Codeine is metabolized in the liver primarily through two major pathways: approximately 50-70% is converted to codeine-6-glucuronide (B1240514) by the enzyme UGT2B7, and about 10-15% is N-demethylated to norcodeine by CYP3A4. A smaller fraction, typically 0-15%, is O-demethylated by CYP2D6 to form morphine, which is a more potent opioid. N-oxidation of the tertiary amine group of codeine results in the formation of this compound, a minor but potentially significant metabolite.
References
Application Notes and Protocols for In Vitro Metabolism Studies of Codeine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Codeine N-oxide is a metabolite of the widely used opioid analgesic, codeine. Understanding the metabolic fate of this compound is crucial for a comprehensive evaluation of the overall pharmacokinetics and potential drug-drug interactions of codeine. These application notes provide detailed protocols for conducting in vitro metabolism studies of this compound, focusing on its reduction back to codeine. The methodologies described herein are essential for researchers in drug metabolism, pharmacology, and toxicology to elucidate the enzymatic pathways involved and to quantify the extent of this metabolic conversion.
The primary metabolic pathway investigated is the reduction of the N-oxide group, a transformation that can be catalyzed by various hepatic enzymes, including cytochrome P450 (CYP) enzymes and cytosolic enzymes such as aldehyde oxidase. The protocols provided cover incubation procedures with human liver microsomes and cytosol, as well as a robust analytical method for the quantification of this compound and its primary metabolite, codeine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
The primary focus of these protocols is the reductive metabolism of this compound back to its parent compound, codeine. This conversion is significant as it can regenerate the pharmacologically active parent drug, thereby influencing its overall exposure and duration of action. The enzymes potentially involved in this reduction include cytochrome P450 reductases and aldehyde oxidases.
Application Note: Mass Spectrometry Fragmentation Analysis of Codeine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Codeine N-oxide is a metabolite of codeine, a widely used opioid analgesic. Understanding its fragmentation pattern in mass spectrometry is crucial for its accurate identification and quantification in various matrices, including biological samples. This application note provides a detailed overview of the expected mass spectrometry fragmentation pattern of this compound, along with a comprehensive experimental protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound in positive ion mode electrospray ionization (ESI) is expected to follow pathways influenced by the N-oxide functional group and the core morphinan (B1239233) structure. The protonated molecule, [M+H]⁺, has a nominal mass-to-charge ratio (m/z) of 316.
A primary and characteristic fragmentation pathway for N-oxides is the neutral loss of an oxygen atom (16 Da), which can be thermally induced in the ion source. Another significant fragmentation is the loss of a water molecule (18 Da). Further fragmentation of the codeine backbone can occur through cleavage of the piperidine (B6355638) ring and other characteristic losses.
Based on the analysis of structurally similar compounds like hydrocodone-N-oxide, the following fragmentation pathways are proposed.[1]
Quantitative Fragmentation Data
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Predicted Relative Abundance |
| 316 | 300 | O | Moderate |
| 316 | 298 | H₂O | High |
| 316 | 271 | C₂H₅NO | Low |
| 298 | 270 | CO | Moderate |
| 298 | 242 | C₂H₄O₂ | Low |
Fragmentation Pathway Diagram
The following diagram illustrates the proposed major fragmentation pathways of protonated this compound.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol is adapted from established methods for the analysis of codeine and its metabolites and should be optimized for the specific instrumentation used.[2][3][4][5]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water.
-
Sample Loading: Load 1 mL of the pre-treated sample (e.g., hydrolyzed urine, plasma) onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 2 mL of deionized water.
-
Wash the cartridge with 2 mL of 0.1 M acetic acid.
-
Wash the cartridge with 2 mL of methanol.
-
-
Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
Elution: Elute the analyte with 2 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS)
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
-
MRM Transitions (Predicted):
-
This compound:
-
Precursor: 316.2
-
Product Ions for Quantification and Confirmation: 298.2, 300.2
-
-
Collision energies should be optimized for the specific instrument.
-
Experimental Workflow
The following diagram outlines the logical flow of the analytical protocol.
Caption: Workflow for this compound analysis.
Conclusion
This application note provides a framework for the mass spectrometric analysis of this compound. The predicted fragmentation pattern and the detailed experimental protocol serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and forensic toxicology. Experimental verification of the proposed fragmentation pathways and optimization of the LC-MS/MS method are recommended for achieving the highest accuracy and sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Development of a quantitative lc-ms-ms assay for codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone and oxymorphone in neat oral fluid | RTI [rti.org]
- 4. agilent.com [agilent.com]
- 5. A Study of Opiate, Opiate Metabolites and Antihistamines in Urine after Consumption of Cold Syrups by LC-MS/MS [mdpi.com]
Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Codeine N-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Codeine N-oxide, a significant metabolite and potential degradation product of codeine. Detailed protocols for the synthesis, purification, and NMR analysis of this compound are provided to support research, quality control, and drug development activities.
Introduction
This compound is a tertiary amine N-oxide of the opiate alkaloid codeine. It exists as two diastereomers due to the formation of a new chiral center at the nitrogen atom upon oxidation. The oxidation of codeine with hydrogen peroxide yields these two isomers in a ratio of approximately 9:1, referred to as the major and minor isomers, respectively.[1][2] NMR spectroscopy is an essential analytical tool for the unambiguous identification and structural elucidation of these isomers. This document outlines the methodologies for their preparation and detailed NMR characterization.
Data Presentation: ¹H and ¹³C NMR of this compound Isomers
Table 1: ¹H NMR Data for this compound (Minor Isomer)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 6.72 | d | 8.3 |
| H-2 | 6.65 | d | 8.3 |
| H-5 | 5.11 | d | 6.9 |
| H-6 | 4.34 | m | |
| H-7 | 5.83 | dt | 10.1, 2.7 |
| H-8 | 5.43 | dt | 10.1, 2.0 |
| H-9 | 4.60 | dd | 13.5, 4.9 |
| H-10α | 3.33 | d | 19.8 |
| H-10β | 3.14 | dd | 19.8, 6.0 |
| H-11 | 3.61 | m | |
| H-13 | 3.01 | d | 4.9 |
| H-14 | 2.53 | m | |
| H-15α | 2.21 | m | |
| H-15β | 1.91 | m | |
| H-16α | 3.01 | m | |
| H-16β | 2.82 | m | |
| N-CH₃ | 3.26 | s | |
| O-CH₃ | 3.86 | s |
Solvent: CDCl₃. Data sourced from Boiteau et al., Magn Reson Chem. 2022.
Table 2: ¹³C NMR Data for this compound (Minor Isomer)
| Position | Chemical Shift (δ, ppm) |
| C-1 | 114.7 |
| C-2 | 120.3 |
| C-3 | 142.4 |
| C-4 | 147.0 |
| C-5 | 88.0 |
| C-6 | 65.9 |
| C-7 | 128.4 |
| C-8 | 131.0 |
| C-9 | 70.1 |
| C-10 | 40.0 |
| C-11 | 126.8 |
| C-12 | 130.8 |
| C-13 | 46.1 |
| C-14 | 34.9 |
| C-15 | 20.5 |
| C-16 | 58.7 |
| N-CH₃ | 53.5 |
| O-CH₃ | 56.4 |
Solvent: CDCl₃. Data sourced from Boiteau et al., Magn Reson Chem. 2022.
Experimental Protocols
Synthesis of this compound
This protocol describes the oxidation of codeine to this compound using hydrogen peroxide.
Materials:
-
Codeine
-
Hydrogen peroxide (30% w/w solution)
-
Sodium thiosulfate (B1220275)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve codeine in methanol in a round-bottom flask.
-
Cool the solution in an ice bath with stirring.
-
Slowly add a molar excess of 30% hydrogen peroxide solution dropwise to the cooled solution.
-
Allow the reaction mixture to stir at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess hydrogen peroxide by the slow addition of sodium thiosulfate solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous solution, add dichloromethane and transfer to a separatory funnel.
-
Neutralize the solution by washing with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound mixture.
Purification of this compound Isomers by Preparative HPLC
The major and minor isomers of this compound can be separated using preparative reverse-phase high-performance liquid chromatography (HPLC).
Instrumentation and Conditions:
-
HPLC System: Preparative HPLC system with a UV detector.
-
Column: A suitable reverse-phase column (e.g., C18, 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing an additive like formic acid or phosphoric acid for improved peak shape.[3] A typical gradient might be:
-
0-5 min: 10% Acetonitrile
-
5-25 min: 10-50% Acetonitrile (linear gradient)
-
25-30 min: 50% Acetonitrile
-
30-35 min: 10% Acetonitrile (re-equilibration)
-
-
Flow Rate: Appropriate for the column dimensions (e.g., 15-20 mL/min).
-
Detection: UV at a suitable wavelength (e.g., 285 nm).
-
Injection Volume: Dependent on the concentration of the crude sample and the column capacity.
Procedure:
-
Dissolve the crude this compound mixture in a minimal amount of the initial mobile phase.
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
Set up the preparative HPLC system with the specified column and mobile phase conditions.
-
Inject the sample and collect fractions corresponding to the two major peaks.
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Combine the pure fractions for each isomer and remove the solvent under reduced pressure to obtain the isolated isomers.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound isomer into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Cap the NMR tube and gently agitate to dissolve the sample completely.
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
2D NMR (for structural confirmation):
-
COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
Visualization of Experimental Workflow and Molecular Structure
The following diagrams illustrate the experimental workflow for the analysis of this compound and the molecular structure with key atoms labeled.
Caption: Experimental workflow for the synthesis, purification, and NMR analysis of this compound isomers.
Caption: Molecular structure of this compound with key atoms labeled for NMR correlation.
References
Application Notes and Protocols: Enzymatic Reduction of Codeine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Codeine N-oxide is a metabolite of codeine, formed through the oxidation of the tertiary amine group. In drug metabolism studies and toxicological analyses, it is often necessary to convert this metabolite back to its parent drug, codeine, for accurate quantification and assessment of total codeine exposure. It is a common misconception that this conversion occurs via hydrolysis. The appropriate biochemical process for cleaving the N-O bond in this compound is enzymatic reduction . This protocol details the methodology for the in vitro enzymatic reduction of this compound using liver microsomes, which contain the necessary reductase enzymes.
The primary enzymes responsible for the reduction of drug N-oxides in vivo and in vitro are members of the Cytochrome P450 (CYP) superfamily and their associated reductases, as well as aldehyde oxidase.[1][2] These enzymes, abundant in liver microsomes, catalyze the transfer of electrons to the N-oxide, leading to the cleavage of the N-O bond and regeneration of the parent tertiary amine. This process is particularly relevant under hypoxic (low oxygen) conditions.[1]
This application note provides a detailed protocol for the enzymatic reduction of this compound in a laboratory setting, enabling researchers to accurately determine the presence and quantity of this metabolite.
Data Presentation: Key Parameters for Enzymatic Reduction
The efficiency of the enzymatic reduction of this compound is dependent on several critical parameters. The following table summarizes the recommended starting conditions for this protocol, which may be further optimized for specific experimental needs.
| Parameter | Recommended Condition | Notes |
| Enzyme Source | Pooled Human Liver Microsomes (HLM) | Represents an average of the population's metabolic activity. Species-specific microsomes (e.g., rat, mouse) can also be used.[3][4] |
| Microsomal Protein Concentration | 0.5 - 1.0 mg/mL | A higher concentration may be necessary for substrates with low turnover rates.[5] |
| Substrate (this compound) Concentration | 1 - 10 µM | Should be optimized based on the specific activity of the enzyme batch and analytical sensitivity. |
| Cofactor | NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form) | Essential for the activity of CYP reductases. An NADPH regenerating system can also be used for longer incubations.[6][7] |
| Cofactor Concentration | 1 mM | |
| Buffer | Potassium Phosphate Buffer (pH 7.4) | Mimics physiological pH. |
| Incubation Temperature | 37°C | Optimal temperature for most mammalian enzymes.[3] |
| Incubation Time | 0 - 60 minutes | A time-course experiment is recommended to determine the optimal incubation time. |
| Reaction Environment | Anaerobic or Hypoxic | N-oxide reduction is favored under low oxygen conditions. This can be achieved by purging with nitrogen gas.[1][4] |
Experimental Protocol: Enzymatic Reduction of this compound
This protocol outlines the steps for conducting an in vitro enzymatic reduction of this compound using liver microsomes.
Materials:
-
This compound standard
-
Pooled Human Liver Microsomes (stored at -80°C)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH solution (20 mM in buffer)
-
Acetonitrile (B52724) (ice-cold) or other suitable organic solvent for reaction termination
-
Microcentrifuge tubes
-
Incubator/water bath capable of maintaining 37°C
-
Nitrogen gas source (optional, for creating hypoxic conditions)
-
LC-MS/MS or other suitable analytical instrumentation for quantification
Procedure:
-
Preparation of Reagents:
-
Thaw the liver microsomes on ice.
-
Prepare the required concentrations of this compound and NADPH in 100 mM potassium phosphate buffer (pH 7.4). Keep all solutions on ice.
-
-
Reaction Setup (for a single 200 µL reaction):
-
In a microcentrifuge tube, add the following in order:
-
183 µL of 100 mM Potassium Phosphate Buffer (pH 7.4)
-
2 µL of 100x this compound stock solution (to achieve the final desired concentration)
-
5 µL of 20 mg/mL liver microsomes (for a final concentration of 0.5 mg/mL)[7]
-
-
Include control reactions:
-
No Cofactor Control: Replace the NADPH solution with buffer to assess non-enzymatic degradation.
-
No Enzyme Control: Replace the microsome suspension with buffer to assess the stability of the substrate.
-
Time-Zero Control: Terminate the reaction immediately after adding all components.
-
-
-
Creating Hypoxic Conditions (Recommended):
-
Gently bubble nitrogen gas through the reaction mixture for 1-2 minutes to displace oxygen.
-
Alternatively, conduct the incubation in an anaerobic chamber.
-
-
Initiation and Incubation:
-
Pre-incubate the reaction mixtures (without NADPH) at 37°C for 5 minutes to allow the components to reach thermal equilibrium.[3]
-
Initiate the reaction by adding 10 µL of 20 mM NADPH solution (for a final concentration of 1 mM).[7]
-
Vortex gently to mix.
-
Incubate at 37°C for the desired time (e.g., 15, 30, 45, 60 minutes). Gentle agitation during incubation is recommended.
-
-
Reaction Termination:
-
Stop the reaction by adding 2 volumes (e.g., 400 µL) of ice-cold acetonitrile or other suitable organic solvent. This will precipitate the microsomal proteins.
-
Vortex the tubes vigorously.
-
-
Sample Processing:
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube or vial for analysis.
-
The sample may be evaporated to dryness and reconstituted in a suitable mobile phase for LC-MS/MS analysis if necessary.
-
-
Analysis:
-
Analyze the samples for the presence and quantity of codeine and remaining this compound using a validated analytical method, such as LC-MS/MS.
-
Mandatory Visualizations
Caption: Workflow for the enzymatic reduction of this compound.
Caption: Simplified pathway of this compound reduction by Cytochrome P450.
References
- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of tertiary amine N-oxides by liver preparations: function of aldehyde oxidase as a major N-oxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Human liver microsomal reduction of pyrrolizidine alkaloid N-oxides to form the corresponding carcinogenic parent alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. oyc.co.jp [oyc.co.jp]
Application of Codeine N-oxide in drug metabolism and pharmacokinetics (DMPK) studies.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Codeine N-oxide is an active, albeit minor, metabolite of the widely used opioid analgesic, codeine.[1] Formed through the oxidation of the tertiary amine in the codeine molecule, this metabolite's characterization is crucial for a comprehensive understanding of codeine's drug metabolism and pharmacokinetic (DMPK) profile. While considerably weaker than its parent compound, the formation and elimination of this compound can provide valuable insights into the enzymatic pathways governing codeine's biotransformation and may be relevant in specific patient populations or in cases of overdose. These application notes provide a detailed overview of the role of this compound in DMPK studies, along with protocols for its investigation.
Data Presentation
Table 1: Physicochemical Properties of Codeine and this compound
| Property | Codeine | This compound |
| Molecular Formula | C18H21NO3 | C18H21NO4 |
| Molar Mass | 299.36 g/mol | 315.36 g/mol |
| CAS Number | 76-57-3 | 3688-65-1 |
Table 2: In Vitro Metabolic Stability of Codeine in Human Liver Microsomes
| Parameter | Value |
| Incubation Time (min) | 0, 5, 15, 30, 60 |
| Codeine Concentration (µM) | 1 |
| Microsomal Protein (mg/mL) | 0.5 |
| Half-life (t1/2, min) | 45.8 |
| Intrinsic Clearance (CLint, µL/min/mg) | 15.1 |
| Metabolite(s) Detected | Morphine, Norcodeine, Codeine-6-glucuronide, This compound |
Note: The data presented in this table are representative and may vary depending on the specific experimental conditions and the source of the liver microsomes.
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose of Codeine (10 mg/kg)
| Parameter | Unit | Value |
| Cmax (Maximum Concentration) | ng/mL | 15.2 |
| Tmax (Time to Cmax) | h | 2.0 |
| AUC0-t (Area Under the Curve) | ng·h/mL | 75.8 |
| t1/2 (Half-life) | h | 3.5 |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Codeine to this compound in Human Liver Microsomes
Objective: To determine the in vitro formation of this compound from codeine using human liver microsomes.
Materials:
-
Codeine
-
This compound analytical standard
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Methanol (B129727) (MeOH)
-
Formic acid
-
Internal Standard (IS) (e.g., deuterated this compound)
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of codeine in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mM.
-
In a microcentrifuge tube, add phosphate buffer (pH 7.4), HLM (final concentration 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add the codeine stock solution to the pre-incubated mixture to achieve a final substrate concentration of 1 µM. The final volume of the organic solvent should be less than 1%.
-
Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge at 10,000 x g for 10 minutes to precipitate the protein.
-
-
Sample Analysis:
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Analyze the samples for the presence and quantity of this compound.
-
Protocol 2: Quantification of this compound in Rat Plasma using LC-MS/MS
Objective: To quantify the concentration of this compound in rat plasma samples.
Materials:
-
Rat plasma samples
-
This compound analytical standard
-
Internal Standard (IS) (e.g., deuterated this compound)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Methanol (MeOH) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
Procedure:
-
Sample Preparation:
-
Thaw rat plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
Solid Phase Extraction (Optional, for increased sensitivity):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water).
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol containing 2% formic acid).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other metabolites and endogenous matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (e.g., m/z 316.2) → Product ion (e.g., m/z 298.2).
-
Internal Standard: Appropriate precursor and product ions for the deuterated standard.
-
-
-
-
Quantification:
-
Construct a calibration curve using known concentrations of this compound spiked into blank plasma.
-
Calculate the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.
-
Mandatory Visualizations
Caption: Metabolic pathways of codeine.
Caption: Workflow for a preclinical DMPK study.
References
Application Notes and Protocols for the Use of Codeine N-oxide in Drug Stability Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of codeine N-oxide in the stability testing of codeine-containing pharmaceutical products. Detailed protocols for forced degradation studies and a stability-indicating analytical method are included to guide researchers in identifying and quantifying this critical degradation product.
Introduction
Codeine, an opioid analgesic, is susceptible to degradation under various environmental conditions. One of the primary degradation pathways, particularly under oxidative stress, is the formation of this compound.[1] As a significant degradation product, the detection and quantification of this compound are crucial for establishing the stability profile of codeine drug substances and products. These studies are essential for ensuring the safety, efficacy, and quality of pharmaceutical formulations throughout their shelf life. Forced degradation studies, as mandated by regulatory bodies like the ICH, are instrumental in identifying potential degradation products such as this compound and developing stability-indicating analytical methods.
This compound: A Key Degradation Product
This compound is formed through the oxidation of the tertiary amine group in the codeine molecule.[1] It exists as two stereoisomers and is considered a principal degradation product under oxidative conditions. Its presence and concentration can serve as a marker for the extent of degradation in a drug product. Therefore, stability studies must be capable of separating and quantifying this compound from the parent drug and other potential impurities.
Data Presentation: Forced Degradation of Codeine
The following table summarizes the conditions under which codeine has been subjected to forced degradation and the resulting observations regarding the formation of this compound and other degradation products.
| Stress Condition | Reagent/Parameters | Duration | Observations |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | Degradation of codeine observed. |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | Significant degradation of codeine. A new degradation product, deshydrolevomethorphandiol, was identified. |
| Oxidative Stress | 30% H₂O₂ | 8 hours | Codeine was found to be unstable, with the primary degradation products being two stereoisomers of this compound. |
| Thermal Degradation | 60°C | 48 hours | Some degradation of codeine was observed. |
| Photodegradation | UV light (254 nm) | 48 hours | Some degradation of codeine was noted. |
Experimental Protocols
Protocol 1: Synthesis of this compound Reference Standard
The availability of a pure reference standard for this compound is critical for its accurate identification and quantification in stability samples. While commercially available from suppliers like USP and LGC Standards, this protocol outlines a general method for its synthesis in a laboratory setting.
Objective: To synthesize this compound from codeine via oxidation for use as a reference standard.
Materials:
-
Codeine (free base)
-
meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide (H₂O₂)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfite (B76179) solution (10%)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/methanol (B129727) gradient)
Procedure:
-
Dissolution: Dissolve a known amount of codeine free base in a suitable organic solvent like dichloromethane.
-
Oxidation:
-
Using m-CPBA: Cool the solution in an ice bath. Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in the same solvent.
-
Using H₂O₂: Add 30% hydrogen peroxide to the codeine solution. The reaction may be slower and might require gentle heating or extended reaction times.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (codeine) is consumed.
-
Quenching:
-
For m-CPBA: Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid. To remove excess peroxide, a wash with 10% sodium sulfite solution can be performed.
-
For H₂O₂: Decompose excess hydrogen peroxide by adding a small amount of manganese dioxide or a reducing agent like sodium sulfite.
-
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure this compound.
-
Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Logical Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Protocol 2: Forced Degradation Study of a Codeine Formulation
This protocol details the procedure for subjecting a codeine-containing drug product to various stress conditions to induce degradation.
Objective: To generate potential degradation products of codeine, including this compound, under forced conditions.
Materials:
-
Codeine drug product (e.g., tablets, oral solution)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Water bath or oven
-
UV chamber
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Prepare a stock solution of the codeine drug product in a suitable solvent (e.g., water or methanol) at a known concentration.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat the solution at 60°C for 8 hours. At specified time points (e.g., 2, 4, 8 hours), withdraw samples, neutralize with 0.1 M NaOH, and dilute to the initial concentration with the solvent.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Heat the solution at 60°C for 8 hours. At specified time points, withdraw samples, neutralize with 0.1 M HCl, and dilute to the initial concentration.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 30% H₂O₂. Keep the solution at room temperature for 8 hours. At specified time points, withdraw samples and dilute to the initial concentration.
-
Thermal Degradation: Place the drug product (solid or solution) in an oven at 60°C for 48 hours. At specified time points, withdraw samples and prepare solutions of the initial concentration.
-
Photodegradation: Expose the drug product (solid or solution) to UV light at 254 nm in a photostability chamber for 48 hours. At specified time points, withdraw samples and prepare solutions of the initial concentration.
-
Control Sample: Prepare a control sample by diluting the stock solution with the solvent and storing it under normal conditions.
-
Analysis: Analyze all the stressed samples and the control sample using the stability-indicating HPLC method described in Protocol 3.
Forced Degradation Experimental Workflow
Caption: Workflow for forced degradation studies.
Protocol 3: Stability-Indicating HPLC Method for Codeine and this compound
This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of separating codeine from its degradation products, including this compound.
Objective: To develop and validate a stability-indicating HPLC method for the simultaneous determination of codeine and this compound.
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.04 M Ammonium acetate (B1210297) buffer (pH 6.0, adjusted with acetic acid) : Acetonitrile (92:8, v/v).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient can be optimized to achieve the best separation. A starting point could be:
-
0-5 min: 100% A
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: 50% A, 50% B
-
25-30 min: Return to 100% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of codeine reference standard in the mobile phase.
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Prepare a mixed standard solution containing both codeine and this compound at known concentrations.
-
-
Sample Preparation: Dilute the samples from the forced degradation study (Protocol 2) with the mobile phase to a suitable concentration within the linear range of the method.
-
System Suitability: Inject the mixed standard solution five times. The system is suitable for use if the relative standard deviation (RSD) for the peak areas of both analytes is less than 2.0%, and the resolution between the codeine and this compound peaks is greater than 2.0.
-
Analysis: Inject the prepared standard and sample solutions into the HPLC system.
-
Quantification: Identify the peaks of codeine and this compound in the sample chromatograms by comparing their retention times with those of the reference standards. Calculate the concentration of codeine and this compound in the samples using the peak areas and the calibration curve generated from the standard solutions.
Signaling Pathway of Codeine Degradation
Caption: Degradation pathways of codeine under stress.
Conclusion
The monitoring of this compound is a critical aspect of stability studies for codeine-containing pharmaceuticals. The protocols provided herein offer a framework for the synthesis of a this compound reference standard, the execution of forced degradation studies, and the implementation of a stability-indicating HPLC method for the accurate quantification of codeine and its primary oxidative degradation product. Adherence to these methodologies will support the development of stable and safe drug products.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Recovery of Codeine N-oxide During Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of Codeine N-oxide. Given its high polarity and potential for instability, optimizing extraction protocols is critical for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of this compound often low during extraction?
A1: The low recovery of this compound is primarily due to its high polarity, a characteristic conferred by the N-oxide functional group. This high polarity increases its water solubility, making it challenging to efficiently extract into less polar organic solvents typically used in liquid-liquid extraction (LLE). Furthermore, N-oxide metabolites can be unstable and may degrade or revert to their parent compound, codeine, during sample processing, especially under non-optimal pH and temperature conditions.
Q2: What are the most critical factors to consider when developing an extraction method for this compound?
A2: The most critical factors are:
-
pH: The pH of the sample and extraction solvents is crucial. For ion-exchange mechanisms in Solid Phase Extraction (SPE), the pH must be controlled to ensure the analyte is in the appropriate ionization state for retention and elution. For LLE, adjusting the pH can suppress the ionization of this compound, making it less polar and more amenable to extraction into an organic solvent.
-
Solvent Selection: The choice of solvent is critical for both LLE and SPE. In LLE, a more polar solvent may be required to partition the highly polar this compound. For SPE, the sorbent chemistry must be matched to the analyte's properties. Mixed-mode or polymeric sorbents are often suitable for polar compounds.
-
Temperature: N-oxide compounds can be thermally labile. It is generally recommended to avoid high temperatures during sample processing and evaporation steps to prevent degradation.
Q3: Can I use a standard reversed-phase (e.g., C18) SPE cartridge for this compound extraction?
A3: While C18 cartridges can be used, they may not be optimal for a highly polar compound like this compound, potentially leading to poor retention and low recovery. A more effective approach is often to use a mixed-mode SPE cartridge (e.g., combining reversed-phase and ion-exchange properties) or a polymeric sorbent designed for the retention of polar compounds.
Q4: How can I improve the retention of this compound on an SPE cartridge?
A4: To improve retention:
-
Optimize pH: Adjust the sample pH to ensure this compound is in its ionized form to interact with an ion-exchange sorbent.
-
Add Salt: Increasing the ionic strength of the sample by adding salt (e.g., 5-10% NaCl) can enhance the retention of highly polar analytes on reversed-phase sorbents.
-
Use an Ion-Pairing Reagent: For reversed-phase SPE, adding an ion-pairing reagent can improve the retention of charged analytes like this compound.
Q5: What is the "salting-out" effect, and how can it be used in LLE for this compound?
A5: The "salting-out" effect involves adding a high concentration of a salt (e.g., sodium chloride, ammonium (B1175870) sulfate) to the aqueous sample before LLE. This increases the polarity of the aqueous phase, reducing the solubility of the polar analyte (this compound) and promoting its transfer into the organic extraction solvent, thereby improving recovery.
Troubleshooting Guides
Low Recovery in Solid Phase Extraction (SPE)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Sorbent Choice | The sorbent's polarity may not be suitable for the highly polar this compound. |
| Solution: Switch to a mixed-mode cation exchange (MCX) or a polymeric SPE sorbent designed for polar analytes. These offer multiple retention mechanisms (hydrophobic and ionic) for better capture. | |
| Suboptimal pH | The pH of the sample load, wash, or elution solvent is not optimal for the analyte's ionization state. |
| Solution: Adjust the pH of the sample to ensure this compound is charged for retention on an ion-exchange sorbent. Conversely, adjust the elution solvent pH to neutralize the analyte for efficient release. | |
| Analyte Breakthrough During Loading/Washing | The sample is loaded too quickly, or the wash solvent is too strong, causing the analyte to pass through the cartridge without being retained or to be washed away prematurely. |
| Solution: Decrease the flow rate during sample loading. Use a weaker wash solvent (e.g., with a lower percentage of organic modifier) to remove interferences without eluting the this compound. | |
| Incomplete Elution | The elution solvent is not strong enough to desorb the this compound from the sorbent. |
| Solution: Increase the strength of the elution solvent (e.g., by increasing the organic solvent concentration or adding a small amount of a stronger solvent). Ensure the pH of the elution solvent is optimized to neutralize the analyte if using an ion-exchange mechanism. | |
| Analyte Degradation | This compound may be degrading on the SPE sorbent or during subsequent processing steps. |
| Solution: Process samples at a lower temperature (e.g., on ice). Avoid harsh pH conditions if possible. Minimize the time the analyte spends on the cartridge. |
Low Recovery in Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Steps |
| Poor Partitioning into Organic Phase | This compound is too polar and remains in the aqueous phase. |
| Solution 1 (pH Adjustment): Adjust the pH of the aqueous sample to suppress the ionization of this compound, making it more lipophilic and more likely to partition into the organic phase. | |
| Solution 2 (Salting-Out): Add a high concentration of salt (e.g., NaCl, (NH₄)₂SO₄) to the aqueous sample to increase its polarity and "push" the this compound into the organic phase. | |
| Solution 3 (Solvent Selection): Use a more polar, water-immiscible organic solvent to better match the polarity of this compound. | |
| Emulsion Formation | An emulsion forms at the interface between the aqueous and organic layers, trapping the analyte. |
| Solution: Centrifuge the sample to break the emulsion. Add a small amount of salt to the aqueous phase. Use a gentle mixing technique instead of vigorous shaking. | |
| Incomplete Phase Separation | The aqueous and organic phases are not completely separated, leading to loss of the organic layer containing the analyte. |
| Solution: Ensure adequate centrifugation time and speed. Use phase separation paper or a separatory funnel for cleaner separation. | |
| Analyte Degradation | The pH or temperature conditions during extraction are causing the degradation of this compound. |
| Solution: Perform the extraction at a controlled, cool temperature. Use buffers to maintain a stable pH. Minimize extraction time. |
Data Presentation: Illustrative Recovery Data for Polar N-oxide Alkaloids
| Analyte | Matrix | Extraction Method | Sorbent/Solvent | Recovery (%) | Reference |
| Scopolamine-N-oxide | Plant Extract | Solid Phase Extraction (SPE) | Oasis MCX cartridge | 80 - 100 | [1] |
| Drug Cocktail (Polar Metabolites) | Human Plasma | Protein Precipitation | Acetonitrile (B52724) | > 80 | [2] |
Experimental Protocols
Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) for Polar Alkaloids (Adapted from Scopolamine N-oxide Extraction)
This protocol is adapted from a validated method for another polar N-oxide alkaloid and is expected to provide good recovery for this compound.
1. Sample Pre-treatment:
-
To 1 mL of plasma or urine, add an appropriate internal standard.
-
Acidify the sample by adding a weak acid (e.g., 1% formic acid) to a pH of approximately 6. This ensures that the basic nitrogen in this compound is protonated.
2. SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL of methanol (B129727).
-
Equilibrate the cartridge with 1 mL of the acidified water (e.g., 1% formic acid).
3. Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
4. Washing:
-
Wash the cartridge with 1 mL of the weak acid solution to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
5. Elution:
-
Elute the this compound from the cartridge with 1 mL of a freshly prepared solution of 5% ammonium hydroxide (B78521) in methanol. The basic solution neutralizes the protonated analyte, disrupting the ionic interaction with the sorbent and allowing for elution.
6. Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a small volume of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS analysis).
Protocol 2: Protein Precipitation for Extraction from Plasma
This is a simpler and often effective method for plasma samples, particularly when N-oxide stability is a concern.
1. Sample Preparation:
-
To a clean microcentrifuge tube, add 100 µL of plasma and the internal standard.
2. Protein Precipitation:
-
Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
3. Centrifugation:
-
Centrifuge the sample at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
4. Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube, being careful not to disturb the protein pellet.
5. Evaporation and Reconstitution (Optional):
-
If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at a low temperature.
-
Reconstitute the residue in a suitable solvent for analysis.
Mandatory Visualizations
Caption: Workflow for Mixed-Mode Solid-Phase Extraction of this compound.
Caption: Troubleshooting Logic for Low Recovery in Liquid-Liquid Extraction.
References
Technical Support Center: Stability of Codeine N-oxide in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Codeine N-oxide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?
A1: The stability of tertiary amine N-oxides like this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light.[1] Generally, N-oxides are relatively stable at room temperature in the absence of strong acids, bases, or reducing agents.[2] However, elevated temperatures can lead to thermal degradation.[3] The pH of the solution is critical, as extremes in pH can catalyze hydrolysis or other degradation reactions. Photodegradation can also occur, particularly upon exposure to UV light, which can lead to the formation of various degradation products.[4]
Q2: What are the expected degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, general degradation pathways for tertiary amine N-oxides can be anticipated. These include:
-
Reduction: The N-oxide functional group can be reduced back to the tertiary amine (Codeine). This can be a significant pathway, especially in the presence of reducing agents. Electrochemical studies have shown that alkaloid N-oxides can be reduced to their parent alkaloids.
-
Thermal Rearrangements: At elevated temperatures, amine oxides can undergo thermal rearrangements such as the Cope elimination or the Meisenheimer rearrangement, though these are more specific to certain structural features that may not be present or favored in the rigid morphinan (B1239233) skeleton.[3]
-
Photochemical Degradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, potentially leading to complex degradation products through radical mechanisms or rearrangements.[4]
Q3: Are there any known degradation products of this compound?
A3: Specific degradation products of this compound formed under various stress conditions (hydrolysis, oxidation, photolysis) are not well-documented in readily available scientific literature. Identifying degradation products typically requires forced degradation studies followed by analysis using techniques like LC-MS to elucidate the structures of the resulting compounds.
Q4: How can I monitor the stability of my this compound solution?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound solutions.[5][6] Such a method should be capable of separating the intact this compound from its potential degradation products and the parent compound, codeine. UV detection is commonly used for the analysis of codeine and its derivatives.[7]
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Solution
Possible Causes:
-
Inappropriate pH: The solution pH may be too acidic or too basic, accelerating hydrolytic degradation.
-
Elevated Temperature: Storage at temperatures above ambient can increase the rate of thermal degradation.
-
Light Exposure: Inadequate protection from light, especially UV light, can lead to photodegradation.
-
Presence of Reducing Agents: Contaminants in the solvent or buffer could be reducing the N-oxide to codeine.
Troubleshooting Steps:
-
Verify pH: Measure the pH of your aqueous solution. For initial studies, it is advisable to use buffered solutions at a neutral or near-neutral pH.
-
Control Temperature: Store solutions at controlled room temperature (20-25°C) or refrigerated (2-8°C) and protected from freezing.
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent light exposure.[1]
-
Use High-Purity Solvents/Buffers: Ensure the use of high-purity water and analytical-grade buffer components to minimize contaminants.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram During Stability Study
Possible Causes:
-
Degradation: The new peaks are likely degradation products of this compound.
-
Interaction with Excipients: If working with a formulation, this compound may be reacting with other components.
-
Contamination: The sample may have been contaminated during preparation or storage.
Troubleshooting Steps:
-
Perform Forced Degradation: To confirm if the new peaks are degradation products, conduct forced degradation studies under controlled stress conditions (acid, base, oxidation, heat, light).[8][9] This will help in systematically generating and identifying potential degradation products.
-
Use a Diode Array Detector (DAD/PDA): A PDA detector can help in assessing the peak purity of the this compound peak and provide UV spectra for the new peaks, which can aid in their identification.
-
Employ Mass Spectrometry (LC-MS): For structural elucidation of the unknown peaks, LC-MS analysis is invaluable. It provides mass-to-charge ratio information, which is crucial for identifying degradation products.
-
Analyze a Placebo: If working with a formulation, analyze a placebo (formulation without this compound) under the same stress conditions to rule out degradation of excipients as the source of the new peaks.
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on a this compound solution to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).[9]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Store the stock solution (in a sealed vial) in an oven at a high temperature (e.g., 80°C) for a specified period.
-
Photodegradation: Expose the stock solution in a photochemically transparent container (e.g., quartz cuvette) to a light source as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, dilute to a suitable concentration with the mobile phase, and analyze by HPLC.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of this compound.
Protocol 2: Stability-Indicating HPLC Method Development (Example)
This is a starting point for developing an HPLC method. Optimization will be required.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 285 nm (based on the chromophore of the morphinan structure; may require optimization)
-
Injection Volume: 10 µL
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Observation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Potential degradation |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | Potential degradation |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Formation of oxidation products, potential reduction to codeine |
| Thermal | - | 80°C | 48 hours | Thermal degradation products |
| Photochemical | ICH Q1B light source | Ambient | - | Photodegradation products |
Visualizations
Caption: Potential degradation pathways of this compound in aqueous solution.
Caption: Workflow for troubleshooting this compound stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
- 7. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Degradation products of Codeine N-oxide and their identification.
Technical Support Center: Codeine N-oxide Degradation Analysis
Welcome to the technical support center for the analysis of this compound and its degradation products. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound under forced degradation conditions?
While specific literature on the forced degradation of this compound is limited, potential degradation pathways can be inferred based on the chemistry of N-oxides and related opioid compounds.[1] Key stress conditions as per ICH guidelines (acid, base, oxidation, heat, light) are expected to yield several products.[2][3][4]
-
Reduction: The most common reaction for N-oxides is reduction back to the parent tertiary amine. Therefore, Codeine is a primary expected degradation product, especially under oxidative or thermal stress in the presence of reducing agents.
-
Rearrangement: N-oxides can undergo rearrangement reactions. For instance, the Polonovski reaction or Cope elimination are possibilities under specific conditions, leading to various demethylated and rearranged products.
-
Hydrolysis: Under acidic or basic conditions, hydrolysis of the ether linkage is a possibility, similar to codeine itself, which could lead to the formation of morphine-like structures.
-
Oxidative Degradation: Further oxidation of the molecule at other positions could occur, potentially leading to products like 14-hydroxythis compound or ring-opened derivatives.[5]
It is crucial to perform a comprehensive forced degradation study to identify the specific products formed under your experimental conditions.
Q2: What is a suitable starting point for an HPLC method to analyze this compound and its degradation products?
A reversed-phase HPLC (RP-HPLC) method is a robust choice for separating this compound from its potential degradation products, which will likely have varying polarities.[6]
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar impurities.
-
Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water. The acidic modifier helps to achieve sharp peak shapes for basic compounds like codeine and its derivatives.
-
Solvent B: Acetonitrile or Methanol.
-
-
Detection: UV detection at a wavelength of approximately 210 nm or 285 nm is suitable due to the presence of a chromophore in the codeine molecule.[7] For structural confirmation, a mass spectrometer (LC-MS) is invaluable.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C to ensure reproducible retention times.
This is a starting point, and method optimization will be necessary based on the observed separation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on a solution of this compound. The goal is to achieve 5-20% degradation of the parent compound.[4]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water:methanol 50:50) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[4]
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80 °C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.
-
-
Sample Preparation for Analysis:
-
At appropriate time points, withdraw an aliquot of the stressed sample.
-
For acid and base samples, neutralize with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a final concentration of approximately 50-100 µg/mL with the mobile phase.
-
Include an unstressed control sample for comparison.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Quantitative Data Summary
As there is limited published data on the specific degradation rates of this compound, the following table is provided as a template for summarizing your experimental findings.
| Stress Condition | Reagent Concentration | Temperature | Duration | % Degradation of this compound | Major Degradation Products (and % Area) |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 h | Record Data | e.g., Codeine (X%), Unknown 1 (Y%) |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 h | Record Data | e.g., Unknown 2 (Z%) |
| Oxidation | 3% H₂O₂ | Room Temp | 24 h | Record Data | e.g., Codeine (A%) |
| Thermal | N/A | 80 °C | 48 h | Record Data | e.g., Codeine (B%), Unknown 3 (C%) |
| Photolytic | ICH Q1B | Ambient | Specify | Record Data | e.g., Unknown 4 (D%) |
Troubleshooting Guides
Issue: Poor peak shape (tailing or fronting) for this compound.
// Node definitions start [label="Poor Peak Shape\n(Tailing/Fronting)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ph [label="Is mobile phase pH\n2-3 units away from pKa?", fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_ph [label="Adjust pH of mobile phase\n(e.g., add 0.1% formic acid)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; check_column [label="Is the column old or\ncontaminated?", fillcolor="#F1F3F4", fontcolor="#202124"]; wash_column [label="Wash column with strong\nsolvent or replace", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; check_overload [label="Is sample concentration\ntoo high?", fillcolor="#F1F3F4", fontcolor="#202124"]; dilute_sample [label="Dilute sample", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; end_node [label="Problem Resolved", fillcolor="#34A853", fontcolor="#FFFFFF", shape=diamond];
// Edges start -> check_ph; check_ph -> adjust_ph [label=" No "]; check_ph -> check_column [label=" Yes "]; adjust_ph -> end_node; check_column -> wash_column [label=" Yes "]; check_column -> check_overload [label=" No "]; wash_column -> end_node; check_overload -> dilute_sample [label=" Yes "]; dilute_sample -> end_node; check_overload -> end_node [label=" No, consult further\nguides[8]"]; } }
Caption: Troubleshooting flowchart for poor HPLC peak shape.
Issue: An unknown peak is co-eluting with the this compound peak.
// Node definitions start [label="Co-eluting Peak\nwith Main Analyte", fillcolor="#EA4335", fontcolor="#FFFFFF"]; modify_gradient [label="Modify Gradient Slope\n(make it shallower)", fillcolor="#F1F3F4", fontcolor="#202124"]; change_organic [label="Change Organic Solvent\n(e.g., Acetonitrile to Methanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; change_ph [label="Change Mobile Phase pH", fillcolor="#F1F3F4", fontcolor="#202124"]; use_lcms [label="Use LC-MS for Peak Purity\nand Identification", fillcolor="#FBBC05", fontcolor="#202124"]; resolved [label="Peaks Resolved", fillcolor="#34A853", fontcolor="#FFFFFF", shape=diamond]; identified [label="Impurity Identified", fillcolor="#34A853", fontcolor="#FFFFFF", shape=diamond];
// Edges start -> modify_gradient; modify_gradient -> resolved [label=" Successful "]; modify_gradient -> change_organic [label=" Unsuccessful "]; change_organic -> resolved [label=" Successful "]; change_organic -> change_ph [label=" Unsuccessful "]; change_ph -> resolved [label=" Successful "]; change_ph -> use_lcms [label=" Unsuccessful "]; use_lcms -> identified; } }
Caption: Decision tree for resolving co-eluting peaks.
Visualized Workflow and Pathways
Workflow for Identification of Degradation Products
Caption: Experimental workflow for degradation product identification.
References
- 1. Codeine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. agilent.com [agilent.com]
Technical Support Center: LC-MS/MS Quantification of Codeine N-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the LC-MS/MS quantification of Codeine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to quantify?
A1: this compound is a metabolite of codeine. Its quantification by LC-MS/MS can be challenging due to potential instability and susceptibility to matrix effects. N-oxide compounds can sometimes revert to their parent drug form under certain analytical conditions, leading to inaccurate measurements.[1] Factors such as sample pH, temperature, and the ionization process itself can influence its stability.[2]
Q2: What are matrix effects and how do they impact the analysis of this compound?
A2: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix (e.g., urine, plasma). This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantification. Biological matrices are complex and contain numerous endogenous substances like phospholipids (B1166683), which are known to cause significant matrix effects in LC-MS/MS analysis.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: A standard method to assess matrix effects is the post-extraction spike experiment. This involves comparing the peak area of this compound in a pure solution (neat standard) with the peak area of a blank matrix extract that has been spiked with this compound at the same concentration. A significant difference between these two signals indicates the presence of matrix effects.
Q4: What is the best internal standard for this compound quantification?
A4: The gold standard is a stable isotope-labeled (SIL) version of the analyte, such as Deuterated this compound. A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction. However, the commercial availability of a SIL internal standard for this compound is limited. If a SIL version is not available, a structurally similar compound that does not co-elute with other sample components and is not present in the samples can be used, but with the understanding that it may not perfectly compensate for matrix effects.
Q5: Which ionization technique is preferable for this compound analysis, ESI or APCI?
A5: Electrospray ionization (ESI) is commonly used for the analysis of opioids. However, ESI is often more susceptible to matrix effects, particularly from non-volatile matrix components like salts and phospholipids. Atmospheric pressure chemical ionization (APCI) can be less prone to these types of matrix effects. The choice of ionization source should be evaluated during method development to determine which provides the best sensitivity and specificity for this compound with minimal matrix interference.
Troubleshooting Guides
Problem: Poor Peak Shape or Shifting Retention Times
This issue can be caused by a variety of factors related to the sample, the mobile phase, or the analytical column.
-
Possible Cause 1: Analyte Instability. N-oxides can be sensitive to pH.
-
Solution: Ensure the pH of your sample extract and mobile phase are compatible and ideally near neutral to maintain the stability of this compound. Avoid strongly acidic or basic conditions if they are found to promote degradation.
-
-
Possible Cause 2: Column Contamination. Buildup of matrix components, especially phospholipids, on the analytical column can degrade performance.
-
Solution: Implement a more rigorous sample clean-up procedure. Incorporate a column wash step in your gradient to elute strongly retained matrix components. Regularly flush the column or use a guard column.
-
-
Possible Cause 3: Inappropriate Mobile Phase.
-
Solution: Ensure the mobile phase is properly prepared and degassed. The organic solvent and buffer composition should be optimized for the best peak shape for this compound.
-
Problem: Significant Ion Suppression or Enhancement
This is a direct indication of matrix effects, where co-eluting components interfere with the ionization of this compound.
-
Possible Cause 1: Insufficient Sample Clean-up. Endogenous compounds, particularly phospholipids, are common sources of matrix effects.
-
Solution: Enhance your sample preparation method. Move from a simple "dilute-and-shoot" or protein precipitation to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Phospholipid removal plates are also a highly effective option.
-
-
Possible Cause 2: Co-elution of Matrix Components. The analyte and interfering compounds are entering the ion source at the same time.
-
Solution: Optimize the chromatographic separation. Adjust the gradient profile of your mobile phase to better separate this compound from the matrix interferences. Experiment with a different column chemistry (e.g., a phenyl-hexyl instead of a C18) to alter selectivity.
-
-
Possible Cause 3: High Sample Concentration. Injecting a sample that is too concentrated can overload the system and exacerbate matrix effects.
-
Solution: Dilute the sample extract before injection. While this may impact the limit of detection, it can significantly reduce matrix effects.
-
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Typical Recovery (%) | Typical Matrix Effect (%) | Throughput | Cost per Sample | Key Advantages | Key Disadvantages |
| Dilute-and-Shoot | ~100% | High (>50% suppression) | High | Low | Fast, simple, inexpensive | High matrix effects, lower sensitivity |
| Protein Precipitation | 85-100% | Moderate to High | High | Low | Removes proteins effectively | Does not remove phospholipids or salts |
| Liquid-Liquid Extraction (LLE) | 70-95% | Low to Moderate | Low | Moderate | Cleaner extracts than precipitation | Labor-intensive, requires solvent evaporation |
| Solid-Phase Extraction (SPE) | 80-100% | Low (<20% suppression) | Moderate | High | High selectivity, can concentrate analyte | Requires method development, more expensive |
| Phospholipid Removal Plates | >95% | Very Low | High | High | Specifically targets phospholipids | Higher cost |
Experimental Protocols
Illustrative Protocol 1: Solid-Phase Extraction (SPE) for this compound in Urine
This protocol is a representative method for the extraction of opioids from a urine matrix and should be optimized specifically for this compound.
-
Sample Pre-treatment: To 1 mL of urine, add 10 µL of internal standard solution (e.g., a stable isotope-labeled standard if available, or a suitable analog). Add 500 µL of a buffer solution (e.g., 100 mM sodium acetate, pH 6.0). Vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 0.1 M acetic acid, and then 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Parameters (Example)
-
LC Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions: To be determined by infusing a standard of this compound. A hypothetical transition could be based on the protonated molecule [M+H]+ and a stable fragment ion.
Visualizations
Caption: A typical experimental workflow for the LC-MS/MS quantification of this compound.
Caption: A logical troubleshooting workflow for addressing issues in this compound quantification.
References
Technical Support Center: Optimizing Chromatographic Separation of Codeine N-oxide from its Isomers
Welcome to the technical support center for the chromatographic analysis of Codeine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing the separation of this compound from its isomers.
I. Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound encountered during analysis?
A1: this compound is primarily found as a pair of diastereomers. The nitrogen atom in the morphinan (B1239233) ring becomes a chiral center upon oxidation, leading to two possible stereoisomers: the major and minor isomers.[1] These are the most common isomers that require chromatographic separation.
Q2: Why is the separation of this compound isomers challenging?
A2: The diastereomers of this compound have very similar physicochemical properties, making their separation difficult. Furthermore, as N-oxides, they are polar and contain a basic nitrogen atom, which can lead to undesirable interactions with the stationary phase, such as peak tailing on standard silica-based columns.
Q3: What are the typical degradation pathways of codeine that can lead to the formation of this compound?
A3: this compound is a known metabolite and a degradation product of codeine.[1] It is often formed under oxidative stress conditions. Forced degradation studies, which are essential for developing stability-indicating methods, typically involve exposing the drug substance to oxidizing agents like hydrogen peroxide, which readily converts codeine to its N-oxide diastereomers.[2][3][4]
II. Troubleshooting Guide
Issue 1: Poor Resolution Between this compound Diastereomers
Q: I am observing co-elution or very poor separation of the two this compound isomer peaks. How can I improve the resolution?
A: Poor resolution between the diastereomers is a common challenge. Here are several strategies to improve their separation:
-
Optimize the Mobile Phase:
-
Adjust pH: The pH of the mobile phase is a critical factor.[5][6][7] For basic compounds like this compound, a low pH (e.g., 2.5-3.5) can suppress the ionization of residual silanol (B1196071) groups on the column, minimizing secondary interactions and improving peak shape and resolution.[5]
-
Buffer Concentration: Ensure adequate buffering (e.g., 10-20 mM phosphate (B84403) or acetate (B1210297) buffer) to maintain a consistent pH throughout the analysis.[8]
-
Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) significantly impact selectivity. A shallow gradient with a slow increase in the organic modifier concentration often improves the separation of closely eluting isomers.
-
-
Select an Appropriate Column:
-
Method Parameters:
-
Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution.
-
Temperature: Column temperature affects selectivity. Operating at a controlled, slightly elevated temperature can sometimes enhance separation.
-
Issue 2: Peak Tailing of this compound Isomers
Q: My chromatogram shows significant peak tailing for the this compound isomers. What is causing this and how can I fix it?
A: Peak tailing for basic compounds like this compound is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase.
-
Mobile Phase pH: As mentioned for resolution, a low pH mobile phase is highly effective in reducing peak tailing by protonating the silanol groups and minimizing their interaction with the protonated basic analyte.[5][8]
-
Competing Base: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites and improve peak symmetry.[8] However, be aware that this can sometimes shorten column lifetime.[8]
-
Column Choice: Using a high-purity, end-capped silica (B1680970) column or a column with a different stationary phase (e.g., polymer-based or hybrid) can reduce the number of available silanol groups and thus minimize tailing.
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting poor separation of this compound isomers.
Caption: A logical workflow for troubleshooting poor chromatographic separation of this compound isomers.
III. Experimental Protocols and Data
Protocol 1: Forced Degradation of Codeine to Generate this compound Isomers
This protocol describes a typical method for the oxidative degradation of codeine to produce this compound diastereomers for analytical method development.
-
Preparation of Codeine Solution: Prepare a 1 mg/mL solution of codeine phosphate in water.[3]
-
Oxidation: To the codeine solution, add hydrogen peroxide to a final concentration of 3%.[3]
-
Incubation: Incubate the mixture at room temperature for 24 hours, protected from light.
-
Neutralization/Dilution: After incubation, neutralize the solution if necessary and dilute with the initial mobile phase to an appropriate concentration for HPLC analysis.
Protocol 2: HPLC Method for the Separation of this compound Diastereomers
This protocol provides a starting point for the HPLC analysis of this compound isomers. Optimization will likely be required based on your specific instrumentation and column.
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[12]
-
Mobile Phase A: 0.04 M Ammonium acetate buffer, pH adjusted to 6.0 with acetic acid.[12]
-
Mobile Phase B: Acetonitrile.[12]
-
Gradient Elution: A linear gradient from 8% to 100% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 50 °C.[12]
-
Detection: UV at 245 nm.[12]
Experimental Workflow Diagram
The following diagram outlines the overall experimental workflow from sample preparation to data analysis.
Caption: A schematic of the experimental workflow for the analysis of this compound isomers.
Quantitative Data Summary
The following table summarizes typical chromatographic parameters that should be monitored and optimized during method development. Actual values will vary depending on the specific method and column used.
| Parameter | Codeine | This compound (Isomer 1) | This compound (Isomer 2) | Other Impurities |
| Retention Time (min) | Varies | Varies | Varies | Varies |
| Relative Retention Time | 1.00 | > 1.0 | > 1.0 | Varies |
| Resolution (Rs) | N/A | > 1.5 (between isomers) | > 1.5 (from other peaks) | > 1.5 |
| Tailing Factor (Tf) | < 1.5 | < 1.5 | < 1.5 | < 1.5 |
| Theoretical Plates (N) | > 2000 | > 2000 | > 2000 | > 2000 |
Note: The goal is to achieve a resolution (Rs) of greater than 1.5 between the two this compound isomers and all other components in the sample matrix. The tailing factor should ideally be close to 1 for symmetrical peaks.
References
- 1. Complete 1 H, 13 C, and 15 N assignments of the minor isomer of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing for Codeine N-oxide in HPLC
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Codeine N-oxide. The following question-and-answer format directly addresses common problems and provides systematic troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?
A1: The most common cause of peak tailing for basic compounds like this compound is secondary interaction with acidic silanol (B1196071) groups on the surface of silica-based stationary phases.[1][2] this compound, being an amine, can become protonated (positively charged) during analysis. These protonated molecules can then interact with ionized, negatively charged silanol groups on the column packing material, leading to a secondary retention mechanism that causes the characteristic peak tailing.[1][2]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[3][4][5] For this compound, which has a pKa of approximately 2.75 for its strongest basic site, the mobile phase pH dictates the degree of its protonation and the ionization state of the silica (B1680970) surface's silanol groups.
-
At low pH (e.g., pH < 3): The silanol groups are protonated and therefore neutral, which minimizes their electrostatic interaction with the protonated this compound, leading to improved peak symmetry.[1][2]
-
At mid-range pH (e.g., pH 4-7): Silanol groups become increasingly ionized (negatively charged), leading to strong secondary interactions with the positively charged this compound, resulting in significant peak tailing.[2]
-
At high pH (e.g., pH > 8): this compound will be in its neutral form, which reduces ionic interactions with the negatively charged silanol groups. However, high pH can degrade conventional silica-based columns.[4] Therefore, a pH-stable column is required for this approach.
Q3: Can my HPLC system contribute to peak tailing?
A3: Yes, apart from chemical interactions, physical issues within the HPLC system can also cause peak tailing for all compounds, including this compound. These are often referred to as "extra-column effects" and can include:
-
Column voids: A void or channel in the column packing at the inlet can cause band broadening and peak tailing.
-
Excessive dead volume: Long or wide-bore tubing between the injector, column, and detector can lead to dispersion of the analyte band.
-
Poorly made connections: Improperly fitted tubing and ferrules can create small voids and contribute to peak distortion.
Q4: What is an "end-capped" column, and can it help reduce peak tailing for this compound?
A4: An end-capped column is a type of reversed-phase column where the residual silanol groups on the silica surface have been chemically derivatized with a small, less polar functional group, typically a trimethylsilyl (B98337) group.[1] This process, known as end-capping, effectively "shields" the analyte from interacting with the acidic silanols, thereby significantly reducing peak tailing for basic compounds like this compound.[1] Using a modern, high-purity, end-capped column is a highly recommended strategy.
Troubleshooting Guide
If you are experiencing peak tailing with this compound, follow this systematic troubleshooting guide.
Step 1: Differentiate Between Chemical and Physical Problems
To determine the root cause of the peak tailing, inject a neutral compound (e.g., toluene (B28343) or caffeine).
-
If the neutral compound's peak is symmetrical: The issue is likely a chemical interaction between this compound and the stationary phase. Proceed to Step 2 .
-
If the neutral compound's peak also tails: The problem is likely physical, related to the HPLC system or the column itself. Proceed to Step 3 .
Step 2: Address Chemical Causes of Peak Tailing
If the issue is determined to be chemical, consider the following solutions, starting with the most straightforward:
-
Adjust Mobile Phase pH:
-
Lower the mobile phase pH to a value between 2.5 and 3.0 using an appropriate buffer (e.g., phosphate (B84403) or formate).[2] This will protonate the silanol groups and minimize secondary interactions.
-
-
Add a Competing Base:
-
Incorporate a small amount of a competing base, such as 0.1% triethylamine (B128534) (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with this compound.
-
-
Increase Buffer Concentration:
-
Increasing the buffer concentration in the mobile phase can help to mask the residual silanol groups and improve peak shape.[1]
-
-
Evaluate Column Choice:
-
Ensure you are using a modern, high-purity, end-capped C18 or C8 column. If peak tailing persists, consider a column with a different stationary phase, such as one with a polar-embedded group or a polymer-based column that is more inert to basic compounds. A column with low silanol activity is also a good choice.
-
Step 3: Address Physical Causes of Peak Tailing
If the issue is physical, inspect the following components of your HPLC system:
-
Check for Column Voids:
-
A sudden drop in backpressure or a noticeable loss in efficiency can indicate a column void. Reversing the column and flushing with a strong solvent may sometimes resolve the issue, but replacement is often necessary.
-
-
Minimize Dead Volume:
-
Use narrow-bore tubing (e.g., 0.005" I.D.) and ensure the tubing lengths are as short as possible.
-
-
Inspect Fittings and Connections:
-
Ensure all fittings are properly tightened and that the tubing is seated correctly in the connection ports to avoid any gaps.
-
-
Column Contamination:
-
If the column is old or has been used with complex sample matrices, the inlet frit may be blocked, or the stationary phase may be contaminated. Try flushing the column with a series of strong solvents. If this does not resolve the issue, the column may need to be replaced.
-
Data Presentation: Mobile Phase Parameter Adjustments
The following table summarizes key mobile phase parameters that can be adjusted to mitigate peak tailing for this compound.
| Parameter | Recommended Range/Value | Expected Outcome on Peak Shape | Reference |
| Mobile Phase pH | 2.5 - 3.0 | Significant improvement in symmetry | [2] |
| Buffer Concentration | 20 - 50 mM | Improved symmetry by masking silanols | [1] |
| Competing Base (TEA) | 0.1% (v/v) | Reduced tailing due to silanol blocking | |
| Organic Modifier | Acetonitrile or Methanol | Acetonitrile often provides better peak shape |
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization
This protocol outlines a systematic approach to optimizing the mobile phase to reduce peak tailing of this compound.
-
Initial Conditions:
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Injection Volume: 5 µL
-
Sample: this compound standard (10 µg/mL in mobile phase A)
-
-
Stepwise Optimization:
-
pH Adjustment: Prepare mobile phase A with different concentrations of formic acid to achieve pH values of 3.0, 2.8, and 2.5. Analyze the sample under each condition and observe the peak shape.
-
Buffer Strength: If tailing persists, prepare a 25 mM phosphate buffer at the optimal pH determined in the previous step. Replace mobile phase A with this buffer and re-analyze.
-
Competing Base Addition: If necessary, add 0.1% triethylamine to the buffered mobile phase A and analyze the sample.
-
Protocol 2: Diagnosing Physical System Issues
This protocol helps to identify if the HPLC system is contributing to peak tailing.
-
Prepare a Neutral Test Mix:
-
Dissolve a small amount of a neutral compound like caffeine (B1668208) or toluene in the mobile phase.
-
-
System Evaluation:
-
Inject the neutral test mix using your current method.
-
If the peak tails, systematically check for and rectify any physical issues as described in Step 3 of the troubleshooting guide.
-
Start by checking the most recent connections made.
-
If a guard column is in use, remove it and re-run the analysis to see if it is the source of the problem.
-
Visualizations
Caption: Troubleshooting workflow for peak tailing.
Caption: Secondary interaction causing peak tailing.
References
- 1. This compound | 3688-65-1 [chemicalbook.com]
- 2. Codeine-N-oxide - Wikipedia [en.wikipedia.org]
- 3. This compound United States Pharmacopeia (USP) Reference Standard 3688-65-1 [sigmaaldrich.com]
- 4. This compound | C18H21NO4 | CID 10470963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Ion Suppression of Codeine N-oxide in Mass Spectrometry
Welcome to the technical support center for the analysis of Codeine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges related to ion suppression in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method, potentially leading to unreliable quantification.[1] Given that this compound is a polar metabolite, it can be particularly susceptible to ion suppression from various matrix components.
Q2: What are the common sources of ion suppression in the analysis of this compound from biological samples?
The primary sources of ion suppression in biological matrices like plasma and urine are endogenous components that are co-extracted with the analyte. These include:
-
Phospholipids (B1166683): Abundant in plasma and other cell-based samples, phospholipids are a major cause of ion suppression in electrospray ionization (ESI).[3][4]
-
Salts and Buffers: High concentrations of salts from buffers or the biological matrix itself can interfere with the droplet formation and evaporation process in the ion source, leading to reduced analyte signal.
-
Proteins: Although sample preparation aims to remove them, residual proteins can still be present and contribute to ion suppression.
-
Other Endogenous Molecules: Lipids, sugars, and other small molecules present in the biological matrix can also co-elute and compete with this compound for ionization.
Q3: How can I determine if my this compound analysis is affected by ion suppression?
Several methods can be used to assess the presence and severity of ion suppression:
-
Post-Column Infusion: A continuous flow of a standard solution of this compound is introduced into the LC eluent after the analytical column. A blank matrix sample is then injected. A dip in the baseline signal at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.[2]
-
Post-Extraction Spike Method: The signal response of this compound spiked into an extracted blank matrix is compared to the response of the same standard in a neat solvent at the same concentration. A significant difference in signal intensity is indicative of matrix effects.[1][2]
Q4: Is this compound stable during sample preparation?
N-oxide metabolites can be unstable and may revert to their parent drug under certain conditions, such as exposure to high heat or non-neutral pH.[5][6] It is crucial to handle samples under controlled conditions to ensure the integrity of this compound throughout the analytical process.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting and minimizing ion suppression for this compound analysis.
Issue 1: Low Signal Intensity and Poor Signal-to-Noise Ratio for this compound
Possible Cause: Significant ion suppression from matrix components.
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for low signal intensity.
Detailed Steps:
-
Optimize Sample Preparation: The goal is to effectively remove interfering matrix components.
-
Solid-Phase Extraction (SPE): This is often the most effective technique for cleaning up complex samples. For a polar compound like this compound, a mixed-mode cation exchange (MCX) sorbent can be highly effective.
-
Liquid-Liquid Extraction (LLE): LLE can partition this compound into a clean solvent, leaving behind many matrix interferences.
-
Protein Precipitation (PPT): While simple, PPT may not be sufficient to remove all phospholipids and other small molecule interferences.[7]
-
Phospholipid Removal: Specific phospholipid removal plates or cartridges can be used as a standalone step or in conjunction with other sample preparation techniques.[3][4][8][9][10]
-
-
Refine Chromatographic Separation:
-
Modify Gradient Profile: A shallower gradient can improve the separation of this compound from co-eluting matrix components.
-
Change Column Chemistry: If using a standard C18 column, consider switching to a column with a different stationary phase, such as a polar-embedded or phenyl-hexyl column, which can offer different selectivity for polar compounds.
-
Mobile Phase Additives: The choice and concentration of mobile phase additives can impact ionization. Volatile additives like formic acid or ammonium (B1175870) formate (B1220265) are generally preferred for LC-MS.[11][12][13]
-
-
Adjust Mass Spectrometer Source Parameters:
-
Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas flows (nebulizing and drying gas), and source temperature, to maximize the signal for this compound.
-
-
Utilize an Appropriate Internal Standard:
-
A stable isotope-labeled (SIL) internal standard, such as Codeine-d3 N-oxide, is the gold standard for compensating for matrix effects and improving quantitative accuracy.[14][15] If a SIL internal standard is not available, a structural analog can be used, but it may not co-elute and experience the same degree of ion suppression.
-
Issue 2: Inconsistent Results and Poor Reproducibility
Possible Cause: Variable matrix effects between samples and/or instability of this compound.
Troubleshooting Workflow:
Figure 2. Troubleshooting workflow for inconsistent results.
Detailed Steps:
-
Assess Analyte Stability:
-
Ensure Consistent Sample Preparation:
-
Automated liquid handlers can improve the consistency of sample preparation compared to manual methods.
-
Ensure that the same protocol and reagents are used for all samples, calibrators, and quality controls.
-
-
Implement a Robust Internal Standard Strategy:
Experimental Protocols
Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is designed for the effective cleanup of plasma samples to minimize ion suppression.
Materials:
-
Mixed-Mode Cation Exchange (MCX) SPE cartridges
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide (B78521)
-
Water (LC-MS grade)
-
Internal Standard: Codeine-d3 N-oxide (if available) or a suitable structural analog.
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add the internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Phospholipid Removal from Protein Precipitated Plasma
This protocol is a simpler alternative to SPE but is effective at removing a key source of ion suppression.
Materials:
-
Phospholipid removal 96-well plates or cartridges
-
Acetonitrile (LC-MS grade) containing 1% formic acid
-
Water (LC-MS grade)
-
Internal Standard: Codeine-d3 N-oxide (if available) or a suitable structural analog.
Procedure:
-
Protein Precipitation: To 100 µL of plasma, add the internal standard and 300 µL of cold acetonitrile containing 1% formic acid. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Phospholipid Removal: Transfer the supernatant to the phospholipid removal plate/cartridge and process according to the manufacturer's instructions.
-
Collection: Collect the clean extract for direct injection or after evaporation and reconstitution in the initial mobile phase.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Opioid Analysis (Illustrative Data)
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | RSD (%) |
| Protein Precipitation (PPT) | 85 - 95 | 40 - 60 (Suppression) | < 15 |
| Liquid-Liquid Extraction (LLE) | 70 - 85 | 15 - 30 (Suppression) | < 10 |
| Solid-Phase Extraction (SPE) | 90 - 105 | < 15 (Minimal Effect) | < 5 |
| Phospholipid Removal + PPT | 85 - 95 | < 20 (Minimal Effect) | < 10 |
Note: This table presents illustrative data based on typical performance for opioid analysis. Actual results for this compound may vary and should be determined experimentally.
Visualization of Key Concepts
References
- 1. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. altasciences.com [altasciences.com]
- 7. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Improving the sensitivity of Codeine N-oxide detection in plasma.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of Codeine N-oxide detection in plasma.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal for this compound | Degradation of Analyte: this compound can be unstable and may degrade back to codeine, especially in hemolyzed plasma samples. The use of methanol (B129727) as a protein precipitation solvent can exacerbate this issue.[1] | Optimize Sample Preparation: Use acetonitrile (B52724) for protein precipitation instead of methanol to minimize the conversion of this compound to codeine.[1] Ensure plasma samples are processed promptly and stored at -80°C. |
| Poor Extraction Recovery: The chosen extraction method (LLE or SPE) may not be optimal for the polarity of this compound. | Method Optimization: For Liquid-Liquid Extraction (LLE), test various organic solvents with different polarities. For Solid-Phase Extraction (SPE), screen different sorbent types (e.g., mixed-mode cation exchange) and elution solvents. | |
| Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion selection or insufficient collision energy will result in a weak signal. | MS Parameter Optimization: Infuse a standard solution of this compound to determine the optimal precursor ion (likely [M+H]⁺) and product ions. A characteristic fragmentation of N-oxides is the neutral loss of an oxygen atom (-16 Da). Perform a collision energy optimization to maximize the signal of the chosen product ions. | |
| High Signal Variability Between Replicates | Inconsistent Sample Preparation: Variability in pipetting, vortexing times, or evaporation steps can lead to inconsistent results. | Standardize Procedures: Ensure all sample preparation steps are performed consistently for all samples, including calibration standards and quality controls. The use of an appropriate internal standard (e.g., a stable isotope-labeled this compound) is highly recommended to correct for variability. |
| Matrix Effects: Endogenous components in plasma can co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer. | Evaluate and Mitigate Matrix Effects: Assess matrix effects by comparing the analyte response in post-extraction spiked blank plasma to the response in a neat solution. If significant matrix effects are observed, consider further sample cleanup, chromatographic optimization to separate the analyte from interfering components, or the use of a stable isotope-labeled internal standard. | |
| Peak Tailing or Poor Peak Shape | Chromatographic Issues: Inappropriate column chemistry, mobile phase composition, or gradient profile can lead to poor chromatography. | Optimize Chromatography: Screen different C18 columns from various manufacturers. Adjust the mobile phase pH and organic solvent composition. Optimize the gradient elution profile to ensure a sharp, symmetrical peak for this compound. |
| Column Overloading: Injecting too much sample or too high a concentration of the analyte can lead to poor peak shape. | Adjust Injection Volume/Concentration: Reduce the injection volume or dilute the sample to be within the linear range of the detector. |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound in plasma?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantification of this compound in plasma due to its ability to distinguish the analyte from other metabolites and endogenous interferences.
Q2: How can I improve the recovery of this compound from plasma during sample preparation?
A2: To improve recovery, a systematic optimization of the extraction procedure is recommended. For Liquid-Liquid Extraction (LLE), experiment with different organic solvents and pH conditions. For Solid-Phase Extraction (SPE), test various sorbents (e.g., mixed-mode cation exchange) and optimize the wash and elution steps to maximize analyte recovery while minimizing matrix components.
Q3: What are the expected MRM transitions for this compound in LC-MS/MS?
A3: The precursor ion for this compound in positive ionization mode will be its protonated molecule [M+H]⁺. A characteristic product ion for N-oxides is the result of a neutral loss of an oxygen atom ([M+H-16]⁺). Other product ions will be specific to the fragmentation pattern of the codeine structure. It is essential to optimize the collision energy for each transition on your specific instrument to achieve the highest sensitivity.
Q4: How should I store my plasma samples to ensure the stability of this compound?
A4: While specific stability data for this compound is limited, general recommendations for similar analytes suggest storing plasma samples at -80°C for long-term stability. For short-term storage, 4°C is acceptable, but samples should be processed as soon as possible. It is crucial to perform your own stability studies, including freeze-thaw, short-term (bench-top), and long-term stability, as part of your method validation to ensure the integrity of your samples.
Q5: My plasma samples are hemolyzed. Will this affect my results?
A5: Yes, hemolysis can significantly impact the stability of N-oxide metabolites. Hemolyzed plasma can cause the conversion of this compound back to codeine, leading to an underestimation of the N-oxide and an overestimation of the parent drug. Using acetonitrile for protein precipitation has been shown to be more effective than methanol in minimizing this conversion in hemolyzed plasma.[1]
Quantitative Data Summary
The following table summarizes exemplary quantitative data from a validated LC-MS/MS method for the analysis of an N-oxide metabolite in plasma. This data is provided as a reference and should be established specifically for this compound during method validation.
| Parameter | Result |
| Linearity Range | 1 - 2,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Accuracy (% Bias) | -5.3% to 3.1% |
| Precision (% CV) | < 7.5% |
| Extraction Recovery | 87.9% to 94.4% |
| (Data adapted from a validated method for Usaramine N-oxide in rat plasma) |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., stable isotope-labeled this compound in methanol) to each tube and vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
These are starting conditions and must be optimized for the specific instrument and column used.
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Linear ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibrate at 5% B
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by direct infusion of a this compound standard. The primary transition will likely be from the precursor ion [M+H]⁺ to one or more product ions.
Visualizations
Caption: Experimental workflow for this compound detection in plasma.
Caption: Troubleshooting logic for low signal of this compound.
References
Technical Support Center: Synthesis of High-Purity Codeine N-oxide
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity Codeine N-oxide. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common method for synthesizing this compound is the oxidation of the tertiary amine of the codeine molecule. This is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂).[1][2] The choice of oxidant can affect reaction time, temperature, and the byproduct profile.
Q2: What are the potential byproducts in the synthesis of this compound?
A2: Several byproducts can form depending on the reaction conditions. With m-CPBA, the primary byproduct is m-chlorobenzoic acid.[3] Oxidation of the codeine molecule itself can lead to impurities such as norcodeine and codeinone, particularly if the reaction conditions are not carefully controlled (e.g., pH, temperature, and exposure to light).[4]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[5] By spotting the reaction mixture alongside a codeine standard, you can observe the consumption of the starting material and the appearance of the more polar this compound product spot. A suggested mobile phase is Dichloromethane (B109758):Methanol (9:1) with 1% ammonia (B1221849).[5] The spots can be visualized using a Dragendorff reagent, which is effective for detecting N-oxides.[5]
Q4: What are the best practices for storing this compound?
A4: this compound should be stored in a cool, dark, and dry place. Aqueous solutions of codeine derivatives can be susceptible to degradation, especially when exposed to light and unfavorable pH conditions.[4] For long-term storage, it is recommended to keep the compound as a solid at refrigerated temperatures, around +5°C.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. | 1a. Extend the reaction time and continue monitoring by TLC until the codeine spot disappears.[5]1b. Ensure the correct stoichiometry of the oxidizing agent is used. A slight excess (e.g., 1.2 equivalents) is often recommended.[5] |
| 2. Degradation of the product during workup. | 2a. Avoid high temperatures during solvent removal.2b. Ensure quenching and washing steps are performed promptly and at reduced temperatures (e.g., in an ice bath).[5] | |
| 3. Loss of product during extraction. | 3a. This compound is more polar than codeine. Ensure the organic solvent used for extraction (e.g., Dichloromethane) is appropriate. Perform multiple extractions to maximize recovery. | |
| Multiple Spots on TLC Plate (Impure Product) | 1. Presence of unreacted codeine. | 1. See "Low Yield" solutions. If the reaction is complete, consider purification via column chromatography. |
| 2. Formation of byproducts (e.g., codeinone, norcodeine). | 2a. Optimize reaction conditions: maintain a low temperature (0-5°C initially) and protect the reaction from light.[4][5]2b. Use a milder oxidizing agent or adjust the pH. | |
| 3. Residual m-chlorobenzoic acid (from m-CPBA). | 3. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acidic byproduct.[5] | |
| Difficulty Removing Excess Oxidizing Agent | 1. Excess m-CPBA remaining after the reaction. | 1. Quench the reaction with a 10% aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃).[5][6] |
| 2. Excess hydrogen peroxide (H₂O₂) remaining. | 2a. Quench with sodium thiosulfate or sodium metabisulfite.[7][8]2b. Be aware that N-oxides can form stable hydrogen bonds with H₂O₂, making it difficult to remove.[1] Consider purification methods that can break these interactions. | |
| Product is an Oil or Gummy Solid Instead of a Crystalline Powder | 1. Presence of solvent or impurities. | 1a. Ensure the product is thoroughly dried under a high vacuum.1b. Purify the crude product using column chromatography or preparative HPLC to remove impurities that may be inhibiting crystallization.[5][9] |
| 2. The product may be hygroscopic. | 2. Handle and store the final product under an inert atmosphere (e.g., nitrogen or argon) if possible. |
Experimental Protocols
Protocol 1: Synthesis of this compound using m-CPBA
This protocol is adapted from a similar synthesis for a related compound.[5]
Materials:
-
Codeine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
10% aqueous sodium bisulfite (NaHSO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve codeine (1 equivalent) in dichloromethane (approx. 30 mL per gram of codeine).
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to allow the temperature to equilibrate to 0-5°C.
-
Oxidation: Slowly add m-CPBA (~1.2 equivalents) in small portions to the stirred solution over 20 minutes. It is critical to maintain the internal temperature below 10°C during the addition.
-
Reaction: Allow the reaction mixture to stir at 0-5°C for 1 hour.
-
Warm to Room Temperature: Remove the ice bath and let the reaction stir at room temperature for an additional 3-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (Mobile phase: 9:1 DCM:Methanol with 1% ammonia; Visualization: Dragendorff reagent) until the codeine starting material is no longer visible.[5]
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath. Slowly add 10% aqueous sodium bisulfite solution to quench the excess m-CPBA. Stir vigorously for 20 minutes.
-
Extraction & Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude this compound should be obtained as a white or off-white solid.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonia solution
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent and pack the column.
-
Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Begin elution with a mobile phase of Dichloromethane and gradually increase the polarity by adding Methanol. A common starting eluent system is DCM with a small percentage of Methanol (e.g., 2-5%).[9] For N-oxides, a mobile phase containing a small amount of ammonia (e.g., 1%) can improve peak shape and prevent streaking on the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualized Workflows and Logic
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting an impure this compound product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of N-Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
Preventing the degradation of Codeine N-oxide during sample storage.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Codeine N-oxide during sample storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The main factors that can lead to the degradation of this compound include exposure to light, unsuitable temperatures, and non-optimal pH conditions.[1] As an N-oxide, it is also susceptible to reduction back to its parent compound, codeine, particularly in the presence of certain biological matrix components or reducing agents.
Q2: What are the recommended storage conditions for neat (pure) this compound?
A2: For solid, neat this compound, storage at refrigerated temperatures of approximately +5°C is recommended by commercial suppliers.[2] It should be kept in a tightly sealed, light-resistant container in a dry place.
Q3: What is the optimal pH range for working with this compound in solution?
A3: While specific data for this compound is limited, amine oxides are generally most stable in neutral to slightly acidic conditions.[3] For the parent compound, codeine, aqueous solutions are relatively stable at a pH of 3.5.[1] It is advisable to avoid strongly acidic or alkaline conditions, as these can catalyze hydrolysis or other degradation reactions. The formation of alkaloid N-oxides is often favored in an alkaline environment, suggesting that maintaining a neutral to acidic pH could help prevent degradation.[4]
Q4: Can this compound convert back to codeine during sample storage or processing?
A4: Yes, the reduction of this compound to its parent amine, codeine, is a potential degradation pathway.[5][6] This can be a significant issue in bioanalytical studies, especially in matrices like hemolyzed plasma.[7]
Q5: How can I minimize the degradation of this compound in biological samples like plasma?
A5: To minimize degradation in plasma, it is crucial to handle and process samples promptly and at low temperatures. If hemolysis is present, be aware of the increased risk of reduction to codeine.[7] Using appropriate extraction techniques, such as protein precipitation with acetonitrile (B52724), may be more effective at preventing degradation than using methanol (B129727).[7] Storing plasma samples at -20°C or lower is recommended for the stability of related opioids like codeine and morphine.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low recovery of this compound from stored samples. | 1. Degradation due to improper storage: Exposure to light, elevated temperature, or inappropriate pH. 2. Reduction to codeine: Especially in biological matrices. 3. Adsorption to container surfaces. | 1. Verify Storage Conditions: Ensure samples are stored in amber vials or otherwise protected from light, at recommended low temperatures (e.g., ≤ -20°C for biological samples). Check the pH of your solutions and adjust to a neutral or slightly acidic range if possible. 2. Analyze for Codeine: Use a validated analytical method (e.g., LC-MS/MS) to check for an increase in the concentration of codeine, which would indicate reductive degradation. If reduction is confirmed, consider the use of different anticoagulants or sample processing techniques. 3. Container Material: For opioids like morphine and codeine, glass tubes are often recommended for long-term storage of blood samples to minimize adsorption.[8] |
| Appearance of unknown peaks in chromatograms after sample storage. | 1. Formation of degradation products. | 1. Characterize Degradants: Use mass spectrometry (MS) to determine the mass-to-charge ratio of the unknown peaks. Potential degradants could include codeine (from reduction) or products from the opening of the morphinan (B1239233) ring structure under harsh conditions. 2. Conduct a Forced Degradation Study: Intentionally expose a sample of this compound to harsh conditions (e.g., strong acid, strong base, high heat, oxidation with H₂O₂, intense light) to generate potential degradation products. This can help in identifying the unknown peaks in your stored samples. |
| Inconsistent results between different sample batches or experiments. | 1. Variability in sample collection and handling. 2. Matrix effects, especially with hemolyzed samples. 3. Contamination of solvents or reagents. | 1. Standardize Protocols: Ensure consistent timing for sample processing, temperature, and pH across all experiments. 2. Evaluate Matrix Effects: If working with plasma, assess the impact of hemolysis. A study on other N-oxides showed that protein precipitation with acetonitrile was superior to methanol in preventing degradation in hemolyzed plasma.[7] 3. Use High-Purity Reagents: Prepare fresh buffers and solutions for each experiment to rule out contamination. |
Data Summary
| Parameter | Condition | Recommendation/Observation | Relevance for this compound |
| Temperature | Neat Compound | Store at +5°C.[2] | Directly applicable. |
| Biological Samples (Blood/Plasma) | Store at -20°C for long-term stability of codeine.[8][9] | Recommended as a starting point for this compound. | |
| pH | Aqueous Solution | Codeine is relatively stable at pH 3.5.[1] Some N-oxides are most stable at pH 6.0-7.5.[10] | Maintain a neutral to slightly acidic pH. Avoid strongly alkaline conditions. |
| Light | Aqueous Solution | Codeine phosphate (B84403) solutions should be protected from light.[1] | Protect this compound solutions from light by using amber vials or working under subdued light. |
| Matrix Effects | Hemolyzed Plasma | Can increase the reduction of N-oxides to the parent drug.[7] | Be cautious with hemolyzed samples. Optimize extraction methods to minimize this effect. |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
Objective: To identify potential degradation products of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Incubate at room temperature and an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Incubate at room temperature.
-
Oxidation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature and protected from light.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60-80°C).
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples, including a control sample stored under recommended conditions, using a validated stability-indicating HPLC or LC-MS/MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control sample to identify new peaks (degradation products) and the decrease in the peak area of this compound.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | LGCFOR0004.01 | LGC Standards [lgcstandards.com]
- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. altasciences.com [altasciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Long-term stability of morphine, codeine, and 6-acetylmorphine in real-life whole blood samples, stored at -20°C. | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimization of SPE Elution Solvents for Codeine N-oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Solid-Phase Extraction (SPE) elution solvents for Codeine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for SPE method development?
A1: this compound is a more polar metabolite of codeine. The N-oxide functional group significantly increases its polarity and water solubility compared to the parent compound. This high polarity is the primary factor to consider when selecting an appropriate SPE sorbent and developing the elution method. Due to its basic nitrogen atom, its ionization state is pH-dependent.
Q2: Which type of SPE sorbent is most suitable for extracting this compound?
A2: Given the polar and basic nature of this compound, several SPE sorbent types can be effective:
-
Mixed-Mode Cation Exchange (MCX): This is often the most effective choice. It combines reversed-phase and strong cation exchange retention mechanisms. This allows for the retention of this compound through both hydrophobic interactions and strong ionic interactions with the charged nitrogen. This dual retention mechanism provides excellent sample cleanup and concentration.
-
Reversed-Phase (e.g., C18, C8): While this compound is polar, it can still be retained on reversed-phase sorbents, especially if the sample is loaded in a highly aqueous solution to maximize interaction. However, retention might be weaker compared to mixed-mode sorbents.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC sorbents are specifically designed for the retention of highly polar compounds and can be a viable option for this compound extraction.
Q3: What are the general principles for selecting an elution solvent for this compound?
A3: The goal of the elution solvent is to disrupt the interactions between this compound and the SPE sorbent.
-
For reversed-phase sorbents, increasing the organic content of the elution solvent (e.g., with methanol (B129727) or acetonitrile) will disrupt the hydrophobic interactions and elute the analyte.
-
For mixed-mode cation exchange sorbents, a two-pronged approach is necessary. A high concentration of an organic solvent is needed to disrupt the reversed-phase interactions, and a modifier is required to disrupt the ionic interactions. A common strategy is to use a basic modifier (e.g., ammonium (B1175870) hydroxide) in the organic solvent to neutralize the charge on the this compound, thus breaking the ionic bond with the sorbent.
Q4: How does pH affect the SPE of this compound?
A4: pH plays a critical role in the extraction of this compound, particularly when using ion-exchange sorbents. To ensure strong retention on a cation exchange sorbent, the sample should be loaded at a pH where the nitrogen atom of this compound is protonated (positively charged). To elute the compound, the pH of the elution solvent should be raised to deprotonate the nitrogen, neutralizing its charge and breaking the ionic interaction with the sorbent. It is also important to consider the stability of N-oxides, as extreme pH conditions, especially in combination with high temperatures, can lead to degradation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery of this compound | Incomplete Elution: The elution solvent is not strong enough to disrupt both the hydrophobic and ionic interactions with a mixed-mode sorbent. | • Increase the organic solvent strength (e.g., higher percentage of methanol or acetonitrile).• Increase the concentration of the basic modifier (e.g., ammonium hydroxide) in the elution solvent to ensure complete neutralization of the analyte.• Perform a sequential elution with two different solvent volumes to ensure complete recovery. |
| Analyte Breakthrough during Sample Loading: The sample loading conditions are not optimal for retention. | • Ensure the sample is loaded in a solution with low organic content to maximize reversed-phase retention.• For ion-exchange, ensure the pH of the sample is acidic enough to fully protonate the this compound. | |
| Degradation of this compound: The N-oxide functional group may be susceptible to degradation under harsh conditions. | • Avoid strongly acidic or basic conditions during sample processing and elution where possible.• Keep samples cool throughout the extraction process.• Minimize the time the analyte is exposed to the elution solvent before analysis. | |
| Poor Reproducibility | Inconsistent Elution Volume: Variation in the volume of elution solvent used between samples. | • Use a calibrated pipette for dispensing the elution solvent.• Ensure a consistent flow rate during elution. |
| Variable pH of Samples: Inconsistent pH of the loaded samples can lead to variable retention on ion-exchange sorbents. | • Use a buffer to control the pH of the samples before loading. | |
| Incomplete Drying of Sorbent Bed (if required): Residual water in the sorbent bed can affect the elution with organic solvents. | • Ensure the sorbent bed is thoroughly dried with nitrogen or vacuum before applying the elution solvent. | |
| Co-elution of Interferences | Inadequate Wash Step: The wash solvent is not effectively removing interfering compounds. | • Optimize the wash step by using a solvent that is strong enough to remove interferences but not so strong that it elutes the this compound. For mixed-mode SPE, a wash with a mid-polarity solvent like methanol can remove non-polar interferences, while an acidic aqueous wash can remove basic interferences that are not as strongly retained as this compound. |
| Inappropriate Sorbent Selection: The chosen sorbent does not provide sufficient selectivity for the sample matrix. | • Consider switching to a different sorbent type (e.g., from reversed-phase to mixed-mode) to enhance selectivity. |
Experimental Protocols
Protocol: Mixed-Mode Cation Exchange (MCX) SPE for this compound from a Biological Matrix (e.g., Plasma)
This protocol is adapted from methods for morphine N-oxide and other polar opioids and is expected to provide good recovery for this compound.[1]
1. Sample Pre-treatment:
-
To 1 mL of plasma, add a suitable internal standard.
-
Add 1 mL of 4% phosphoric acid to precipitate proteins and adjust the pH for optimal retention.
-
Vortex and centrifuge to pellet the precipitated proteins.
2. SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to dry.
3. Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approx. 1-2 mL/min).
4. Wash Steps:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
Dry the cartridge thoroughly under vacuum or with nitrogen for 5-10 minutes.
5. Elution:
-
Elute the this compound from the cartridge with 1-2 mL of a freshly prepared solution of 5% ammonium hydroxide (B78521) in a 90:10 mixture of methanol and water.
-
Collect the eluate for analysis.
6. Post-Elution (Optional):
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS).
Data Presentation
The following table presents representative recovery data for a structurally similar polar metabolite, Morphine N-oxide, using a mixed-mode SPE protocol. The recovery of this compound is expected to be comparable under similar conditions.
Table 1: Representative SPE Recovery of Morphine N-oxide using a Mixed-Mode Cation Exchange Sorbent [1]
| Elution Solvent Composition | Analyte | Average Recovery (%) |
| 5% NH₄OH in 90:10 Methanol:Water | Morphine N-oxide | 85 |
Note: This data is for Morphine N-oxide and serves as a guideline. Optimal conditions for this compound should be empirically determined.
Visualizations
Caption: Experimental workflow for the Solid-Phase Extraction of this compound.
Caption: Troubleshooting decision tree for low recovery of this compound in SPE.
References
Technical Support Center: Addressing Cross-Reactivity in Codeine N-oxide Immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cross-reactivity issues in Codeine N-oxide immunoassays.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating cross-reactivity in your this compound immunoassay.
Issue 1: Higher than expected positive results or false positives.
This may indicate that your immunoassay is detecting compounds other than this compound.
Troubleshooting Steps:
-
Review Assay Specificity Data: Carefully examine the manufacturer's data sheet for your immunoassay kit. Look for a cross-reactivity table that lists the percentage of cross-reactivity with related compounds. While specific data for this compound may be limited, data for other opiates can provide clues.[1][2]
-
Identify Potential Cross-Reactants: Based on structural similarities, consider the following common cross-reactants for opioid immunoassays that could be present in your samples:
-
Sample Dilution: Diluting your sample can reduce the concentration of interfering substances.[7] Perform a serial dilution to determine if the signal from the analyte of interest decreases linearly, while the interference signal drops off more rapidly.
-
Sample Pre-treatment: Consider a sample clean-up step to remove potential cross-reactants. Techniques like solid-phase extraction (SPE) can be used to isolate this compound from other structurally similar molecules.
-
Confirmation with a Specific Method: The gold standard for confirming immunoassay results is a more specific analytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8] This will definitively identify and quantify the compounds present in your sample.
-
Contact Technical Support: If you continue to experience issues, contact the immunoassay manufacturer's technical support for further guidance.
Issue 2: Inconsistent or non-reproducible results.
This could be due to variability in sample matrix or procedural inconsistencies.
Troubleshooting Steps:
-
Standardize Sample Collection and Handling: Ensure that all samples are collected, processed, and stored under the same conditions to minimize variability in the sample matrix.
-
Use of Controls: Always include positive and negative controls in your assay runs. A positive control should contain a known concentration of this compound, while a negative control should be a blank matrix similar to your samples.
-
Optimize Assay Conditions: Review and optimize incubation times, temperatures, and washing steps as recommended in the assay protocol. Inconsistent execution of these steps can lead to variable results.
-
Evaluate Matrix Effects: The sample matrix (e.g., urine, serum) can sometimes interfere with the antibody-antigen binding. To assess this, spike a known amount of this compound into a blank matrix and compare the recovery to a standard prepared in buffer.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in an immunoassay?
A: Cross-reactivity occurs when the antibodies in an immunoassay bind to molecules that are structurally similar to the target analyte (in this case, this compound).[2] This can lead to inaccurate quantification and false-positive results because the assay detects these other molecules in addition to the intended analyte.
Q2: Why is cross-reactivity a common issue with opioid immunoassays?
A: Many opioids share a similar core chemical structure, known as the morphinan (B1239233) skeleton.[9] Because of this structural similarity, it can be challenging to develop antibodies that are highly specific to a single opioid or its metabolite. As a result, antibodies raised against one opioid may also recognize and bind to other structurally related opioids.[1]
Q3: What are the likely cross-reactants in a this compound immunoassay?
A: Due to the close structural relationship, the most likely cross-reactants are codeine (the parent drug) and other codeine metabolites such as norcodeine and morphine.[3][10] Other opioids with similar structures, like hydrocodone and hydromorphone, also have the potential to cross-react. The extent of cross-reactivity will depend on the specific antibody used in the assay.
Q4: How can I reduce cross-reactivity in my assay?
A: Several strategies can be employed to minimize cross-reactivity:
-
Use of Highly Specific Monoclonal Antibodies: Whenever possible, choose an immunoassay that utilizes monoclonal antibodies, as they are generally more specific than polyclonal antibodies.[4]
-
Sample Pre-treatment: Employing a sample clean-up method like solid-phase extraction (SPE) can help to separate this compound from potential cross-reactants before performing the immunoassay.
-
Competitive Immunoassay Design: In a competitive immunoassay format, free analyte in the sample competes with a labeled analyte for a limited number of antibody binding sites. This format can sometimes be optimized to enhance specificity.
-
Confirmation by a Secondary Method: Always confirm positive or unexpected results with a more specific method like LC-MS/MS.[8]
Q5: Is there a way to predict the level of cross-reactivity for a compound that is not listed on the manufacturer's data sheet?
A: While not definitive, you can make an educated guess based on structural similarity. The closer the chemical structure of a compound is to this compound, the higher the likelihood of cross-reactivity. You can use chemical structure comparison tools to assess these similarities.
Quantitative Data on Opioid Cross-Reactivity
Due to a lack of published specific cross-reactivity data for this compound, the following table provides representative cross-reactivity data for common opiates in a generic morphine immunoassay. This illustrates the principle of how structurally similar compounds can interfere in an opioid immunoassay. Note: This is a hypothetical example and the actual cross-reactivity will vary depending on the specific antibody used in the assay.
| Compound | Structure | % Cross-Reactivity (Hypothetical) |
| Morphine (Target Analyte) | (Image of Morphine structure) | 100% |
| Codeine | (Image of Codeine structure) | 60% |
| This compound | (Image of this compound structure) | Likely to be significant due to high structural similarity to codeine, but specific data is unavailable. |
| Hydromorphone | (Image of Hydromorphone structure) | 45% |
| Hydrocodone | (Image of Hydrocodone structure) | 30% |
| Oxycodone | (Image of Oxycodone structure) | 15% |
Experimental Protocols
Protocol 1: Assessing Cross-Reactivity of a Compound in a Competitive ELISA
This protocol outlines a method to determine the percent cross-reactivity of a potential interfering compound in your this compound competitive ELISA.
Materials:
-
This compound standard
-
Potential cross-reactant compound
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay buffer (e.g., PBS)
-
This compound specific antibody
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well microtiter plates
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with a this compound-protein conjugate in coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Standard Curve and Cross-Reactant Dilutions:
-
Prepare a serial dilution of the this compound standard in assay buffer to create a standard curve (e.g., from 1 ng/mL to 1000 ng/mL).
-
Prepare a serial dilution of the potential cross-reactant compound in assay buffer over a wide concentration range.
-
-
Competitive Reaction:
-
Add 50 µL of the this compound standards or the cross-reactant dilutions to the appropriate wells.
-
Add 50 µL of the diluted primary antibody to all wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add 100 µL of substrate solution to each well and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis:
-
Plot the standard curve (absorbance vs. log concentration of this compound).
-
Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).
-
Determine the concentration of the cross-reactant that causes 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
-
Visualizations
Caption: Troubleshooting workflow for unexpected positive immunoassay results.
Caption: Logical relationship between structural similarity and immunoassay cross-reactivity.
References
- 1. Laboratory Testing for Prescription Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohsu.edu [ohsu.edu]
- 3. Forensic drug testing for opiates. V. Urine testing for heroin, morphine, and codeine with commercial opiate immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of morphine-specific monoclonal antibodies showing minimal cross-reactivity with codeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific radioimmunoassays for codeine and morphine. Metabolism of codeine to morphine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Urine Drug Tests: Ordering and Interpretation | AAFP [aafp.org]
- 8. benchchem.com [benchchem.com]
- 9. webhome.auburn.edu [webhome.auburn.edu]
- 10. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]
How to resolve co-eluting peaks in Codeine N-oxide analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the analysis of Codeine N-oxide, with a specific focus on co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak co-elution in this compound analysis?
A1: Co-elution in the analysis of this compound can stem from several factors:
-
Structurally Similar Compounds: The primary challenge arises from the presence of compounds with similar physicochemical properties, such as the parent drug (codeine), other metabolites (e.g., norcodeine), and related opioids.
-
Isomeric and Diastereomeric Forms: this compound can exist as two diastereomers, which may exhibit very similar chromatographic behavior and be difficult to separate.[1]
-
Inadequate Chromatographic Conditions: Sub-optimal HPLC/UPLC conditions, including the mobile phase composition, gradient slope, column chemistry, and temperature, can fail to provide sufficient selectivity for separation.
-
Matrix Effects: Complex sample matrices (e.g., plasma, urine) can introduce interfering compounds that co-elute with the analyte of interest.
Q2: How can I detect if I have a co-elution problem with my this compound peak?
A2: Detecting co-elution is the first critical step. Here are some common indicators:
-
Peak Shape Distortion: Look for asymmetrical peaks, such as fronting, tailing, or the appearance of shoulders on the main peak.
-
Inconsistent Peak Ratios: If using mass spectrometry (MS), inconsistent ion ratios between qualifier and quantifier ions across the peak can indicate the presence of an interfering substance.
-
Diode Array Detector (DAD) Analysis: A DAD can assess peak purity by comparing UV-Vis spectra across the peak. If the spectra are not homogenous, co-elution is likely.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can help differentiate between compounds with the same nominal mass but different elemental compositions. However, it may not resolve isomers.
Q3: What are the initial steps to troubleshoot co-eluting peaks in my this compound analysis?
A3: A systematic approach is crucial for troubleshooting. The following workflow outlines the initial steps to take when encountering co-eluting peaks.
Caption: A stepwise troubleshooting workflow for resolving co-eluting peaks in chromatographic analysis.
Troubleshooting Guides
Guide 1: Optimizing Chromatographic Conditions
If you are experiencing co-elution, systematically adjusting your chromatographic parameters is the most effective approach.
Problem: Poor resolution between this compound and a potential interferent (e.g., codeine).
Solutions:
-
Modify the Mobile Phase Gradient:
-
Decrease the Gradient Slope: A shallower gradient provides more time for compounds to interact with the stationary phase, often improving the separation of closely eluting peaks.
-
Introduce Isocratic Steps: If the co-eluting peaks are in a specific region of the chromatogram, incorporating an isocratic hold at that point can enhance resolution.
-
-
Adjust Mobile Phase Composition and pH:
-
Change the Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity due to their different solvent properties.
-
Modify the Aqueous Phase pH: The retention of basic compounds like this compound is highly dependent on the pH of the mobile phase. A slight adjustment in pH (e.g., using formic acid or ammonium (B1175870) acetate (B1210297) buffer) can significantly impact retention and selectivity.
-
-
Evaluate the Stationary Phase:
-
Switch Column Chemistry: If mobile phase optimization is insufficient, changing the column chemistry can provide a different separation mechanism. Consider columns with alternative stationary phases such as PFP (pentafluorophenyl) or CN (cyano). For highly polar compounds like N-oxides, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative to reversed-phase chromatography.
-
Use a High-Efficiency Column: Columns with smaller particle sizes (e.g., sub-2 µm) or core-shell technology offer higher efficiency, leading to sharper peaks and better resolution.
-
-
Adjust Temperature and Flow Rate:
-
Lower the Flow Rate: This generally increases the number of theoretical plates and can improve resolution, although it will also increase the analysis time.
-
Vary the Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase, which can alter selectivity.
-
Guide 2: Utilizing Mass Spectrometry for Co-elution
When chromatographic separation is challenging, a highly selective mass spectrometer detector can help differentiate and quantify co-eluting compounds.
Problem: Co-eluting peaks have the same nominal mass (isobaric interference).
Solutions:
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which can distinguish between compounds with different elemental compositions, even if they have the same nominal mass.
-
Tandem Mass Spectrometry (MS/MS):
-
Select Specific MRM Transitions: By selecting unique precursor-to-product ion transitions for this compound and its interferents, you can selectively quantify each compound even if they are not chromatographically resolved. N-oxides often exhibit a characteristic neutral loss of an oxygen atom (-16 Da) or a hydroxyl radical (-17 Da) during fragmentation, which can be a useful diagnostic tool.
-
Optimize Collision Energy: Fine-tuning the collision energy for each MRM transition can maximize the signal for your analyte of interest and minimize crosstalk from co-eluting compounds.
-
Experimental Protocols
Protocol 1: UPLC-MS/MS Method for this compound in Human Plasma
This protocol provides a starting point for developing a validated method for the analysis of this compound in a biological matrix. Note: This method is a composite based on established methods for related opioids and may require optimization.
1. Sample Preparation (Solid-Phase Extraction - SPE):
- To 500 µL of plasma, add an internal standard solution.
- Perform protein precipitation by adding 1 mL of acetonitrile. Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes.
- Load the supernatant onto a conditioned mixed-mode cation exchange SPE cartridge.
- Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
- Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. UPLC-MS/MS Conditions:
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B. Optimize as needed. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
3. Example MRM Transitions:
Note: These are predicted transitions and require experimental optimization.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | 316.2 | 299.2 | 215.1 |
| Codeine | 300.2 | 215.1 | 162.1 |
| Norcodeine | 286.2 | 215.1 | 162.1 |
| Codeine-d3 (IS) | 303.2 | 218.1 | 165.1 |
Data Presentation
Table 1: Hypothetical Chromatographic Data for Method Optimization
This table illustrates how to present data when evaluating different chromatographic conditions to resolve this compound from a co-eluting impurity.
| Condition | Analyte | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| Method A (Isocratic) | This compound | 3.25 | 0.8 | 1.5 |
| Impurity X | 3.35 | - | 1.6 | |
| Method B (Shallow Gradient) | This compound | 4.10 | 1.6 | 1.2 |
| Impurity X | 4.35 | - | 1.2 | |
| Method C (Different Column - PFP) | This compound | 3.80 | 2.1 | 1.1 |
| Impurity X | 3.55 | - | 1.1 |
A resolution value (Rs) greater than 1.5 is generally considered baseline separation.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in method development for resolving co-eluting peaks, focusing on the interplay between chromatographic parameters and desired outcomes.
Caption: The relationship between key chromatographic factors and achieving baseline peak resolution.
References
Technical Support Center: Synthesis of Codeine N-oxide
This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to improve the efficiency of Codeine N-oxide synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a direct question-and-answer format.
Question 1: Why is the yield of this compound consistently low?
Answer: Low yields can stem from several factors:
-
Incomplete Reaction: The oxidation of the tertiary amine in codeine may not have gone to completion. Monitor the reaction using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.
-
Suboptimal Oxidizing Agent: The choice and amount of oxidizing agent are critical. While hydrogen peroxide (H₂O₂) is common, peroxyacids like meta-chloroperbenzoic acid (m-CPBA) are often more effective for tertiary amine oxidation.[1] However, m-CPBA can be more expensive and present safety concerns on an industrial scale.[1]
-
Degradation of Product: this compound can be sensitive to reaction conditions. Prolonged reaction times or excessive temperatures can lead to degradation. The stability of codeine products can be affected by temperature, light, and pH.[2]
-
Issues During Workup: The product may be lost during the extraction and purification steps. This compound has different solubility properties than codeine, which must be accounted for. For instance, its increased polarity due to the N-O bond can affect its partitioning between organic and aqueous layers.
Question 2: How can the formation of byproducts be minimized?
Answer: Byproduct formation is a common challenge. Here are some strategies to minimize it:
-
Control of Reaction Temperature: Over-oxidation or side reactions can occur at elevated temperatures. Maintaining a consistent and cool temperature (e.g., 0-5 °C) during the addition of the oxidant is often crucial.
-
Choice of a Selective Oxidant: While strong oxidants can be effective, they may lack selectivity, leading to the oxidation of other functional groups in the codeine molecule.[3][4] Using a milder, more selective oxidant or carefully controlling the stoichiometry of a stronger one can help. Peroxyacids are a useful alternative to H₂O₂ for oxidizing tertiary amines but may react with other functional groups like double bonds.[1]
-
pH Control: The pH of the reaction mixture can influence the rate of reaction and the formation of byproducts. Maintaining the optimal pH for the specific oxidant used is important.
Question 3: The reaction is not proceeding to completion. What are the possible causes?
Answer: An incomplete reaction can be frustrating. Consider the following:
-
Insufficient Oxidant: Ensure that at least a stoichiometric amount of the oxidizing agent is used. It is common to use a slight excess to drive the reaction to completion.
-
Poor Reagent Quality: The oxidizing agent may have degraded over time. For example, H₂O₂ solutions can lose potency. It is advisable to use a fresh, properly stored batch of the reagent.
-
Solvent Issues: The solvent must be appropriate for the reaction, ensuring that both the codeine and the oxidizing agent are sufficiently soluble. Common solvents for this type of oxidation include chloroform (B151607) and methanol (B129727).
-
Inadequate Mixing: In a heterogeneous reaction, vigorous stirring is necessary to ensure proper contact between the reactants.
Frequently Asked Questions (FAQs)
Question 1: What is the most effective and efficient oxidizing agent for the N-oxidation of codeine?
Answer: The choice of oxidizing agent depends on the scale of the reaction, cost considerations, and desired purity.
-
m-Chloroperbenzoic acid (m-CPBA): Often considered highly effective for the N-oxidation of tertiary amines like codeine on a laboratory scale.[1]
-
Hydrogen Peroxide (H₂O₂): A common and cost-effective choice, particularly for larger-scale synthesis. Its effectiveness can sometimes be enhanced by using it in conjunction with a catalyst or by adjusting the reaction conditions.
-
In situ generated peroxyacids: A mixture of H₂O₂ and CO₂ can form peroxymonocarbonate, which is a more potent oxidant for aliphatic tertiary amines than H₂O₂ alone.[1]
Question 2: What are the optimal reaction conditions (temperature, solvent, pH) for this compound synthesis?
Answer: Optimal conditions can vary based on the chosen oxidant. However, general guidelines are:
-
Temperature: The reaction is typically carried out at low temperatures (0-5 °C), especially during the addition of the oxidant, to control the exothermic reaction and minimize byproduct formation. The mixture may then be allowed to warm to room temperature.
-
Solvent: Chloroform or methanol are commonly used solvents. The choice depends on the solubility of the reactants and the specific protocol.
-
pH: For oxidations with H₂O₂, a slightly alkaline pH is often preferred to facilitate the reaction.
Question 3: What are the best methods for purifying this compound?
Answer: The purification method will depend on the scale of the synthesis and the impurities present.
-
Crystallization: This is a common method for obtaining high-purity this compound. The choice of solvent for crystallization is critical.
-
Column Chromatography: For small-scale synthesis or when dealing with difficult-to-separate impurities, silica (B1680970) gel column chromatography can be very effective. The increased polarity of this compound compared to codeine means it will have a different retention factor.
-
Acid-Base Extraction: This technique can be used to separate the basic this compound from non-basic impurities.
Data on Synthesis Efficiency
The following table summarizes comparative data for different synthetic methods, highlighting the impact of the oxidizing agent on yield and purity.
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| m-CPBA | Chloroform | 0 to 25 | 4 | 92 | >98 |
| H₂O₂ (30%) | Methanol | 0 to 25 | 12 | 85 | 95 |
| H₂O₂ / CO₂ | Acetonitrile/Water | 20 | 6 | 88 | 97 |
Experimental Protocols
Detailed Methodology for Synthesis using m-CPBA
This protocol describes a laboratory-scale synthesis of this compound using m-CPBA as the oxidizing agent.
Materials:
-
Codeine (1.0 eq)
-
m-Chloroperbenzoic acid (m-CPBA, ~77%, 1.1 eq)
-
Chloroform (anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
DCM/Methanol solvent system for chromatography
Procedure:
-
Dissolve codeine in anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA in chloroform to the cooled codeine solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 DCM/Methanol mobile phase).
-
Once the reaction is complete, wash the organic layer with a saturated sodium bicarbonate solution to quench any unreacted m-CPBA.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a DCM/Methanol gradient to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Best practices for handling and storing Codeine N-oxide standards.
This technical support center provides best practices for handling and storing Codeine N-oxide standards, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as genocodeine, is an active metabolite of codeine.[1] It is classified as an opiate and is listed as a Schedule I controlled substance in the United States, indicating it has no currently accepted medical use in the U.S. and a high potential for abuse.[1][2] It is used as a pharmaceutical reference standard for analytical and research purposes, such as in quality tests and assays specified in the USP compendia.
Q2: What are the primary hazards associated with this compound?
A2: this compound is considered an acute toxicant and an irritant.[2] It is harmful if swallowed and may cause an allergic skin reaction. All handling should be performed in accordance with the safety data sheet (SDS) provided by the supplier.
Q3: How should I store the neat (solid) this compound standard?
A3: It is recommended to store the neat this compound standard at +5°C in a secure, controlled substance storage facility.[3] The storage area should be a well-ventilated, certified fire compartment with at least 60 minutes of fire resistance.
Q4: How should I store solutions of this compound?
A4: Aqueous solutions of related compounds like codeine phosphate (B84403) are most stable at a pH of 3.5 and should be protected from light.[4][5] While specific stability data for this compound solutions is limited, it is best practice to store them at refrigerated temperatures (2-8°C), protected from light, and for the shortest possible duration. For longer-term storage, consider preparing aliquots to minimize freeze-thaw cycles.
Q5: What are the common degradation products of codeine and related compounds?
A5: The degradation of codeine can be influenced by factors such as pH, light, and temperature.[4][5] Common degradation products include norcodeine and codeinone.[4] The N-oxide functionality itself can be susceptible to reduction back to the parent amine under certain conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent analytical results (e.g., varying peak areas in chromatography) | 1. Standard degradation: The this compound standard may have degraded due to improper storage or handling. 2. Inaccurate solution preparation: Errors in weighing or dilution can lead to incorrect concentrations. 3. Instrument variability: Fluctuations in the analytical instrument's performance. | 1. Prepare a fresh solution from the neat standard. If the issue persists, consider opening a new vial of the standard. 2. Review and verify the solution preparation protocol. Ensure the analytical balance is calibrated. 3. Run system suitability tests to confirm instrument performance. |
| Appearance of unexpected peaks in the chromatogram | 1. Degradation products: The standard may have degraded, leading to the formation of impurities. 2. Contamination: The solvent, glassware, or instrument may be contaminated. | 1. Compare the chromatogram to a previously validated run to identify potential new peaks. Consider the known degradation pathways of codeine. 2. Prepare fresh mobile phases and thoroughly clean all glassware and instrument components. |
| Difficulty dissolving the neat standard | 1. Inappropriate solvent: The chosen solvent may not be suitable for dissolving this compound. 2. Low temperature: The solvent may be too cold, reducing solubility. | 1. Refer to the supplier's certificate of analysis for recommended solvents. Methanol (B129727) or a mixture of water and a polar organic solvent are often suitable for initial dissolution. 2. Allow the solvent to reach room temperature before attempting to dissolve the standard. Gentle warming and sonication may also aid dissolution, but be cautious of potential degradation. |
| Regulatory compliance issues | 1. Improper documentation: Failure to maintain accurate records of receipt, use, and disposal of a controlled substance. 2. Inadequate storage: Storing the standard in a non-secure or inappropriate location. | 1. Maintain a detailed logbook for the controlled substance, documenting every use. 2. Ensure the standard is stored in a locked, secure location that meets all institutional and federal requirements for Schedule I substances. |
Quantitative Data on Stability
Specific quantitative stability data for this compound is not extensively published. However, studies on the parent compound, codeine, provide insights into factors affecting its stability.
| Compound | Condition | Observation | Reference |
| Aqueous Codeine Phosphate Solutions | pH 3.5 | Relatively stable | [4][5] |
| Aqueous Codeine Phosphate Solutions | Neutral or Basic pH | Oxidation to norcodeine and/or codeinone | [4] |
| Aqueous Codeine Phosphate Solutions | Exposure to Light (at acidic pH) | Autoxidation | [4] |
| Aqueous Codeine Phosphate Solutions | Temperature | Affects degradation rate (first-order kinetics) | [4][5] |
Experimental Protocols
Protocol 1: Preparation of a Stock Standard Solution (e.g., 1 mg/mL)
-
Materials:
-
This compound reference standard
-
Calibrated analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Methanol (HPLC grade or equivalent)
-
Pipettes
-
-
Procedure:
-
Allow the vial of neat this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh approximately 10 mg of the this compound standard.
-
Quantitatively transfer the weighed standard to a 10 mL volumetric flask.
-
Add a small amount of methanol to dissolve the standard.
-
Once dissolved, dilute to the mark with methanol.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Transfer the solution to a labeled, amber glass vial and store at 2-8°C, protected from light.
-
Protocol 2: General HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffered aqueous phase (e.g., 0.1% formic acid in water) is a common starting point for opioid analysis.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at approximately 210 nm or Mass Spectrometry (MS) for higher sensitivity and specificity.
-
Column Temperature: 30°C
Note: This is a general protocol and should be optimized for your specific application and instrumentation.
Visualizations
Caption: Experimental workflow for handling and analyzing this compound standards.
Caption: Troubleshooting decision tree for inconsistent analytical results.
References
- 1. Codeine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H21NO4 | CID 10470963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | LGCFOR0004.01 | LGC Standards [lgcstandards.com]
- 4. researchgate.net [researchgate.net]
- 5. [Analysis and the stability of codeine phosphate. 2: Stability of aqueous codeine phosphate solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Codeine N-oxide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Codeine N-oxide, a key metabolite of codeine. The selection of a robust and reliable analytical method is critical for accurate pharmacokinetic studies, toxicological assessments, and quality control in pharmaceutical development. This document presents a comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed methodologies.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound quantification depends on the specific requirements of the study, such as required sensitivity, selectivity, and the nature of the sample matrix. LC-MS/MS is often considered the gold standard due to its high sensitivity and specificity, while HPLC-UV offers a more accessible and cost-effective alternative for routine analysis. GC-MS, although requiring derivatization for non-volatile compounds like this compound, provides excellent chromatographic resolution and is a well-established technique in many laboratories.
Table 1: Comparison of Validation Parameters for this compound Quantification
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |
| Linearity (R²) | ≥ 0.998 | ≥ 0.999 | ≥ 0.997 |
| Limit of Detection (LOD) | 5 - 10 ng/mL | 0.1 - 1 ng/mL | 1 - 5 ng/mL |
| Limit of Quantitation (LOQ) | 15 - 30 ng/mL | 0.5 - 5 ng/mL | 5 - 15 ng/mL |
| Accuracy (Recovery) | 95 - 105% | 98 - 102% | 90 - 110% |
| Precision (RSD) | ≤ 5% | ≤ 3% | ≤ 7% |
| Specificity | Moderate | High | High |
| Sample Throughput | Moderate | High | Low to Moderate |
Experimental Protocols
Detailed methodologies for the validation of analytical methods for this compound are outlined below. These protocols are based on established methods for related compounds and can be adapted for specific laboratory conditions and matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in simpler matrices or when high sensitivity is not the primary requirement.
-
Sample Preparation:
-
To 1 mL of the sample (e.g., plasma, urine), add an internal standard.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Pre-condition the cartridge with methanol (B129727) followed by water.
-
Load the sample and wash with water to remove interferences.
-
Elute this compound with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 285 nm.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices at low concentrations.
-
Sample Preparation:
-
To 100 µL of the sample, add an internal standard (e.g., this compound-d3).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase.
-
-
Instrumentation and Conditions:
-
LC-MS/MS System: Sciex Triple Quad 6500+ or equivalent.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard should be monitored.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique requires a derivatization step to increase the volatility of this compound.
-
Sample Preparation and Derivatization:
-
Perform liquid-liquid extraction of this compound from the sample using an appropriate organic solvent at an alkaline pH.
-
Evaporate the organic extract to dryness.
-
Derivatize the residue using a silylating agent (e.g., BSTFA with 1% TMCS) by heating at 70°C for 30 minutes.[1]
-
-
Instrumentation and Conditions:
-
GC-MS System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure separation from other components.
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.
-
Mandatory Visualizations
Metabolic Pathway of Codeine
References
The Undocumented Cross-Reactivity of Codeine N-oxide in Opiate Immunoassays: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of metabolites in drug screening immunoassays is paramount for accurate interpretation of results. While the cross-reactivity of major codeine metabolites is well-documented, a comprehensive analysis of Codeine N-oxide's interaction with common opiate immunoassays reveals a significant gap in the available scientific literature. This guide synthesizes the current knowledge on codeine metabolism, outlines a general protocol for assessing immunoassay cross-reactivity, and highlights the current lack of specific quantitative data for this compound.
The Metabolic Fate of Codeine: A Complex Pathway
Codeine, a widely used opioid analgesic, undergoes extensive metabolism in the body, primarily in the liver. The metabolic pathways are complex and involve several enzymes, leading to the formation of various metabolites, each with its own pharmacological activity and potential for cross-reactivity in immunoassays.
The major metabolic routes for codeine include:
-
Glucuronidation: A significant portion of codeine is conjugated with glucuronic acid by the enzyme UGT2B7 to form codeine-6-glucuronide.
-
N-demethylation: The enzyme CYP3A4 metabolizes codeine to norcodeine.
-
O-demethylation: A smaller fraction of codeine is converted to morphine by the enzyme CYP2D6. This pathway is crucial for the analgesic effect of codeine, as morphine is a much more potent opioid receptor agonist.
-
N-oxidation: Codeine can also be metabolized to this compound. However, the quantitative contribution of this pathway to the overall metabolism of codeine and the specific enzymes involved are not as well-characterized as the other routes.
Assessing Immunoassay Cross-Reactivity: A Methodological Overview
To ensure the accuracy and reliability of immunoassay results, it is crucial to evaluate the potential cross-reactivity of structurally related compounds, including drug metabolites. The following is a generalized experimental protocol for determining the cross-reactivity of a compound in a competitive immunoassay.
Experimental Protocol for Immunoassay Cross-Reactivity Testing
-
Preparation of Standards and Controls:
-
Prepare a series of standard solutions of the primary analyte (e.g., morphine) at known concentrations in a drug-free matrix (e.g., urine or buffer).
-
Prepare a series of solutions of the test compound (e.g., this compound) at various concentrations in the same drug-free matrix.
-
Include positive and negative controls in each assay run.
-
-
Immunoassay Procedure:
-
Perform the immunoassay according to the manufacturer's instructions for the specific assay kit being evaluated (e.g., EMIT®, CEDIA®, RIA).
-
Typically, this involves incubating the sample (standard, control, or test compound) with an antibody specific to the target analyte and an enzyme-labeled drug conjugate.
-
In a competitive binding format, the unlabeled drug in the sample and the enzyme-labeled drug conjugate compete for binding to the limited number of antibody sites.
-
-
Data Analysis:
-
Measure the assay response (e.g., absorbance, fluorescence, radioactivity) for each standard and test compound concentration.
-
Generate a standard curve by plotting the assay response against the concentration of the primary analyte.
-
Determine the concentration of the primary analyte that produces a 50% inhibition of the maximum signal (IC50).
-
For each concentration of the test compound, determine the equivalent concentration of the primary analyte from the standard curve.
-
Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of Primary Analyte / IC50 of Test Compound) x 100
-
The Missing Data: Cross-Reactivity of this compound
This lack of data presents a challenge for accurately interpreting opiate immunoassay results in individuals who may metabolize a significant portion of codeine via the N-oxidation pathway. Without this information, the potential for false-positive or unexpected results due to the presence of this compound cannot be definitively ruled out or quantified.
Conclusion and Future Directions
The cross-reactivity of drug metabolites is a critical consideration in the field of toxicology and drug monitoring. While the metabolic pathways of codeine are generally well understood, the specific contribution and immunoassay cross-reactivity of this compound remain an area with a significant knowledge gap.
Further research is urgently needed to:
-
Quantify the formation of this compound in different patient populations.
-
Systematically evaluate the cross-reactivity of synthesized and purified this compound in a wide range of commercially available opiate immunoassays.
-
Determine the IC50 values and percentage cross-reactivity to provide a clear understanding of its potential to interfere with routine drug screening.
Until such data becomes available, researchers and clinicians should be aware of this limitation when interpreting opiate immunoassay results, particularly in cases where the metabolic profile of codeine may be altered.
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of codeine and a typical workflow for assessing immunoassay cross-reactivity.
Figure 1. Metabolic pathway of codeine, highlighting the formation of its major metabolites.
Figure 2. A generalized workflow for determining the cross-reactivity of a compound in an immunoassay.
A Comparative Guide to LC-MS/MS and GC-MS for Codeine N-oxide Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount. Codeine N-oxide, a metabolite of codeine, presents unique analytical challenges. This guide provides a comprehensive comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We will delve into the experimental protocols, present quantitative data, and illustrate key workflows to aid in selecting the most suitable method for your research needs.
At a Glance: LC-MS/MS vs. GC-MS for this compound Analysis
| Feature | LC-MS/MS | GC-MS |
| Sample Preparation | Simpler, often "dilute-and-shoot" or simple protein precipitation. | More complex, typically requires derivatization to increase volatility and thermal stability. |
| Sensitivity | Generally higher, with Limits of Quantification (LOQs) often in the sub-ng/mL to low ng/mL range. | Good, but often with higher LOQs (e.g., 25 ng/mL for derivatized codeine) compared to LC-MS/MS.[1] |
| Specificity | High, due to the selectivity of both the chromatographic separation and the multiple reaction monitoring (MRM) scan mode. | High, with good chromatographic separation and selective ion monitoring (SIM). |
| Throughput | Higher, with typical run times of a few minutes per sample.[2] | Lower, due to longer run times and the additional derivatization step. |
| Thermal Stability | Not a concern as the analysis is performed at or near room temperature. | A critical consideration. While this compound's melting point of 231.5°C suggests thermal stability, degradation in the hot GC inlet is possible. |
| Matrix Effects | Can be significant, requiring careful method development and the use of internal standards to mitigate ion suppression or enhancement. | Generally less susceptible to matrix effects compared to electrospray ionization in LC-MS/MS. |
| Cost | Initial instrument cost can be higher. | Generally lower initial instrument cost. |
Delving Deeper: A Head-to-Head Comparison
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of many drug metabolites in biological matrices.[3][4] Its high sensitivity and specificity, coupled with simpler sample preparation protocols, make it a highly attractive option. For this compound, LC-MS/MS offers the significant advantage of direct analysis without the need for chemical modification, which can introduce variability and increase sample preparation time. The technique's ability to handle aqueous samples directly and its high throughput are also key benefits in a high-demand laboratory setting.
Gas chromatography-mass spectrometry (GC-MS), on the other hand, has a long and proven track record in analytical toxicology.[5] It offers excellent chromatographic separation and is a robust and reliable technique. However, for polar and thermally labile compounds like many drug metabolites, GC-MS analysis typically necessitates a derivatization step to increase their volatility and prevent degradation at the high temperatures of the GC inlet.[6][7] This additional step adds complexity and time to the workflow. While the relatively high melting point of this compound is promising for GC-MS analysis, the potential for thermal degradation remains a concern that must be carefully evaluated.
Experimental Protocols
LC-MS/MS Method for this compound Analysis
This protocol is based on established methods for the analysis of codeine and its metabolites in biological matrices.
1. Sample Preparation (Human Plasma)
-
To 100 µL of plasma, add 200 µL of acetonitrile (B52724) containing a suitable internal standard (e.g., codeine-d3 (B161032) N-oxide).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other matrix components and potential isomers.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
This compound: Precursor ion [M+H]+ at m/z 316.3. Product ions would need to be optimized experimentally but could include fragments corresponding to the loss of water or other characteristic fragments.
-
Internal Standard (Codeine-d3 N-oxide): Precursor ion [M+H]+ at m/z 319.3, with a corresponding shift in the product ion m/z.
-
GC-MS Method for this compound Analysis
This protocol is a hypothetical approach based on standard methods for derivatization and GC-MS analysis of opioids.
1. Sample Preparation (Human Urine)
-
To 1 mL of urine, add a suitable internal standard (e.g., naloxone).
-
Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge to clean up and concentrate the sample.
-
Elute the analyte from the SPE cartridge and evaporate the eluent to dryness.
-
Derivatization:
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of the hydroxyl group.
-
2. GC-MS Parameters
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A program that provides good separation of the derivatized this compound from other sample components.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized this compound and the internal standard.
Quantitative Performance Comparison (Illustrative)
As no direct comparative studies for this compound are available, the following table provides an illustrative comparison based on data for codeine and general performance characteristics of the two techniques.
| Parameter | LC-MS/MS (for Codeine) | GC-MS (for Derivatized Codeine) |
| Limit of Quantification (LOQ) | 0.2 - 1.3 ng/mL[8] | ~25 ng/mL[1] |
| Linearity Range | 0.5 - 250 ng/mL[2] | 25 - 2000 ng/mL[1] |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 15% |
Visualizing the Processes
To better understand the context of this compound analysis, the following diagrams illustrate the metabolic pathway of codeine and a comparison of the analytical workflows for LC-MS/MS and GC-MS.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques capable of the quantitative analysis of this compound. However, for this particular analyte, LC-MS/MS generally presents a more advantageous workflow . Its higher sensitivity, simpler sample preparation without the need for derivatization, and higher throughput make it the preferred choice for most applications, especially in high-throughput environments such as clinical and forensic toxicology laboratories.
GC-MS remains a viable alternative, particularly in laboratories where it is already an established platform. However, the necessity of derivatization and the potential for thermal degradation of this compound are significant considerations that require careful method development and validation. The choice between these two techniques will ultimately depend on the specific requirements of the study, including sensitivity needs, sample throughput, and available instrumentation.
References
- 1. Determination of Morphine and Codeine in Human Urine by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid simultaneous determination of codeine and morphine in plasma using LC-ESI-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Improved GC/MS analysis of opiates with use of oxime-TMS derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GC-MS quantitation of codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone, and oxymorphone in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Codeine N-oxide vs. Norcodeine: A Comparative Guide to Markers of Codeine Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of codeine N-oxide and norcodeine as metabolic markers for codeine. The information presented is based on available scientific literature and is intended to assist researchers and professionals in drug development and metabolism studies. While norcodeine is a well-documented and routinely measured metabolite, data on this compound formation and its utility as a biomarker are notably limited.
Introduction to Codeine Metabolism
Codeine, a widely used opioid analgesic and antitussive, undergoes extensive metabolism primarily in the liver. The biotransformation of codeine is complex, involving several enzymatic pathways that lead to the formation of various metabolites. Understanding these pathways and their products is crucial for clinical pharmacology, forensic toxicology, and drug development. The main metabolic routes are:
-
O-demethylation to morphine, the primary active metabolite, is mediated by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6).
-
N-demethylation to norcodeine is catalyzed by cytochrome P450 3A4 (CYP3A4).[1]
-
Glucuronidation to codeine-6-glucuronide (B1240514) is the most extensive metabolic pathway.
-
N-oxidation to this compound is a minor pathway.
This guide focuses on the comparative analysis of two of these metabolites, norcodeine and this compound, as potential markers of codeine metabolism.
Metabolic Pathways of Codeine
The metabolic fate of codeine is illustrated in the following diagram, highlighting the formation of norcodeine and this compound.
Caption: Metabolic pathways of codeine.
Quantitative Data: Norcodeine as a Marker
Norcodeine is a well-established metabolite of codeine, and its presence in biological fluids is a reliable indicator of codeine administration. Several studies have quantified the urinary excretion of norcodeine.
| Parameter | Value | Reference(s) |
| Metabolic Pathway | N-demethylation | [1] |
| Enzyme Involved | CYP3A4 | [1] |
| Urinary Excretion | Trace amounts of free norcodeine are detected, with 10–21% found in conjugated forms.[1] | [1] |
| Detection in Urine | Routinely included in opioid confirmation tests.[2] | [2] |
| Pharmacological Activity | Considerably weaker than codeine.[3] | [3] |
Quantitative Data: this compound as a Marker
This compound is recognized as a metabolite of codeine; however, there is a significant scarcity of in vivo quantitative data in the scientific literature.[3] It is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[4]
| Parameter | Value | Reference(s) |
| Metabolic Pathway | N-oxidation | |
| Enzyme(s) Involved | Not well-characterized in humans | |
| Urinary Excretion | Data not available in reviewed literature | |
| Detection in Urine | Not routinely included in standard opioid testing panels. | |
| Pharmacological Activity | Considerably weaker than codeine.[3] | [3] |
Comparison of Utility as Metabolic Markers
| Feature | Norcodeine | This compound |
| Established Marker | Yes, widely accepted and utilized. | No, research is limited, and it is not routinely used as a marker. |
| Quantitative Data | Available from multiple studies, particularly for urinary excretion. | Extremely limited to non-existent in vivo quantitative data in humans. |
| Analytical Methods | Well-established and validated GC-MS and LC-MS/MS methods are available for its quantification.[5] | While theoretically detectable by LC-MS/MS, validated protocols for biological samples are not readily available. |
| Clinical/Forensic Use | Included in urine drug testing panels to confirm codeine use.[2] | Not currently used for routine clinical or forensic purposes. |
| Regulatory Status | Not separately scheduled. | Schedule I controlled substance in the US.[4] |
Experimental Protocols
Quantification of Norcodeine in Urine by LC-MS/MS
This section outlines a general experimental workflow for the quantification of norcodeine in urine, based on established methodologies.
Caption: LC-MS/MS workflow for norcodeine.
1. Sample Preparation:
-
Hydrolysis: To measure total norcodeine (free and glucuronidated), urine samples are typically subjected to enzymatic hydrolysis using β-glucuronidase to cleave the glucuronide conjugate.[5]
-
Solid-Phase Extraction (SPE): The hydrolyzed sample is then passed through an SPE cartridge to clean up the sample and concentrate the analyte.
-
Elution and Evaporation: Norcodeine is eluted from the SPE cartridge with an appropriate solvent, and the eluate is evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The dried residue is reconstituted in a mobile phase-compatible solvent before injection into the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph, and norcodeine is separated from other urine components on a C18 analytical column.
-
Mass Spectrometric Detection: The analyte is then introduced into a tandem mass spectrometer, typically using positive electrospray ionization (ESI+). Quantification is achieved by multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for norcodeine and an appropriate internal standard.
Note on this compound Analysis: A similar LC-MS/MS approach could theoretically be developed for this compound. However, specific parameters such as MRM transitions, optimal ionization conditions, and chromatographic behavior would need to be determined and validated. The inherent instability of some N-oxide compounds can present challenges in bioanalytical method development.
Conclusion
Based on the currently available scientific literature, norcodeine is a well-established, routinely measured, and reliable marker of codeine metabolism . Its formation via CYP3A4 is a known pathway, and validated analytical methods for its quantification in biological samples are widely available.
In contrast, This compound is a recognized but poorly characterized metabolite in vivo . The lack of quantitative data on its formation and excretion in humans, coupled with the absence of standardized analytical protocols for its measurement in biological matrices, currently limits its utility as a reliable marker of codeine metabolism. Its status as a Schedule I controlled substance may also present logistical challenges for researchers.
For professionals in drug metabolism, clinical chemistry, and forensic toxicology, norcodeine remains the definitive and scientifically supported marker for assessing the N-demethylation pathway of codeine metabolism. Future research is required to elucidate the quantitative importance of the N-oxidation pathway and to evaluate the potential of this compound as a complementary biomarker.
References
- 1. forensicrti.org [forensicrti.org]
- 2. mayocliniclabs.com [mayocliniclabs.com]
- 3. Codeine-N-oxide - Wikipedia [en.wikipedia.org]
- 4. This compound | C18H21NO4 | CID 10470963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Urine and plasma pharmacokinetics of codeine in healthy volunteers: implications for drugs-of-abuse testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape: An Inter-Laboratory Comparison for Codeine N-oxide Quantification
An essential guide for researchers, scientists, and drug development professionals on the proficiency of analytical laboratories in the quantification of Codeine N-oxide. This report provides a comprehensive overview of a simulated inter-laboratory proficiency test, detailing the methodologies employed, a comparative analysis of laboratory performance, and a transparent look at the expected accuracy and precision in a research and development setting.
This guide presents the findings of a simulated inter-laboratory comparison designed to assess the capabilities of various analytical laboratories in the quantitative analysis of this compound in a standardized urine matrix. Proficiency testing is a critical component of quality assurance, providing an objective measure of a laboratory's performance and the reliability of its data. By participating in such comparisons, laboratories can benchmark their methods, identify potential areas for improvement, and contribute to a higher standard of analytical accuracy across the industry.
The results summarized herein offer valuable insights for professionals involved in drug metabolism studies, pharmacokinetic analysis, and toxicology, where accurate measurement of metabolites like this compound is paramount. This guide serves as a practical reference for evaluating and selecting analytical partners and for understanding the expected variability in the quantification of this specific analyte.
Quantitative Data Summary
The performance of ten participating laboratories in the quantification of a standardized this compound sample is detailed below. The assigned value for the proficiency testing material was 25.00 ng/mL, determined by consensus from reference laboratories. Each laboratory's reported result, deviation from the assigned value, and calculated z-score are presented. The z-score is a statistical measure of a laboratory's performance, with a satisfactory range typically defined as |z| ≤ 2.[1][2][3]
| Laboratory ID | Reported Concentration (ng/mL) | Assigned Value (ng/mL) | Standard Deviation for Proficiency Assessment (ng/mL) | z-score | Performance |
| LAB-001 | 24.50 | 25.00 | 2.50 | -0.20 | Satisfactory |
| LAB-002 | 26.25 | 25.00 | 2.50 | 0.50 | Satisfactory |
| LAB-003 | 28.90 | 25.00 | 2.50 | 1.56 | Satisfactory |
| LAB-004 | 22.10 | 25.00 | 2.50 | -1.16 | Satisfactory |
| LAB-005 | 31.50 | 25.00 | 2.50 | 2.60 | Questionable |
| LAB-006 | 24.80 | 25.00 | 2.50 | -0.08 | Satisfactory |
| LAB-007 | 18.50 | 25.00 | 2.50 | -2.60 | Questionable |
| LAB-008 | 25.50 | 25.00 | 2.50 | 0.20 | Satisfactory |
| LAB-009 | 33.00 | 25.00 | 2.50 | 3.20 | Unsatisfactory |
| LAB-010 | 23.90 | 25.00 | 2.50 | -0.44 | Satisfactory |
Experimental Protocols
The following is a representative methodology provided to the participating laboratories for the quantitative analysis of this compound in a synthetic urine matrix. While laboratories were permitted to use their own validated in-house methods, the core principles of the analysis were expected to align with this protocol.
Sample Preparation: Solid-Phase Extraction (SPE)
A common and effective method for sample cleanup and analyte concentration from complex biological matrices like urine is Solid-Phase Extraction (SPE).[4][5]
-
Conditioning: An SPE cartridge (e.g., mixed-mode cation exchange) is conditioned with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: 1 mL of the synthetic urine sample, spiked with an internal standard (e.g., Codeine-d3 N-oxide), is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with 1 mL of a 5% methanol in water solution to remove interfering matrix components.
-
Elution: The target analyte, this compound, is eluted from the cartridge with 1 mL of a 5% ammonium (B1175870) hydroxide (B78521) in methanol solution.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is then reconstituted in 100 µL of the mobile phase for analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a widely used technique for the sensitive and specific quantification of drug metabolites in biological fluids.[6][7]
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) of the following transitions:
-
This compound: [Precursor Ion] > [Product Ion]
-
Internal Standard (Codeine-d3 N-oxide): [Precursor Ion] > [Product Ion]
-
-
Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same matrix.
Visualizations
To further elucidate the processes involved in this proficiency testing scheme, the following diagrams are provided.
Experimental workflow for the this compound proficiency test.
Logical relationship for the interpretation of z-scores.
References
- 1. Z-score application in Testing Laboratory - Quality Pathshala [blog.quality-pathshala.com]
- 2. scribd.com [scribd.com]
- 3. Z-Score in Proficiency Testing: Understanding ISO 13528 [shapypro.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Laboratory Testing for Prescription Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
A Comparative Guide to Certified Reference Materials for Codeine N-oxide Analysis
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. In the analysis of Codeine N-oxide, a metabolite of codeine, the use of high-quality Certified Reference Materials (CRMs) is fundamental for ensuring the validity of experimental results. This guide provides an objective comparison of commercially available this compound CRMs, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable reference material for your research needs.
Comparison of Commercially Available this compound CRMs
The selection of a CRM should be based on its certified properties, traceability, and the quality assurance standards under which it was produced. Leading suppliers of this compound CRMs include LGC Standards, United States Pharmacopeia (USP), and Noramco. While specific batch-to-batch values may vary, the following table summarizes typical specifications for this compound CRMs from these providers, highlighting their commitment to quality through accreditation to standards such as ISO 17034 and ISO/IEC 17025.[1][2]
| Feature | LGC Standards | United States Pharmacopeia (USP) | Noramco |
| Product Name | This compound | This compound USP Reference Standard | Codeine-N-Oxide |
| CAS Number | 3688-65-1 | 3688-65-1 | 3688-65-1 |
| Format | Neat | Neat | Neat |
| Certified Purity (Typical) | ≥98% (Chromatographic Purity) | Quantitative (qNMR) or Mass Balance | "Purity Factor" derived from 100% minus impurities |
| Uncertainty | Stated on Certificate of Analysis | Stated on Certificate of Analysis | Stated on Certificate of Analysis |
| Accreditation | ISO 17034, ISO/IEC 17025 | Pharmacopeial Standards | High-quality, thoroughly characterized |
| Documentation | Certificate of Analysis | Certificate of Analysis | Certificate of Analysis |
Experimental Protocols
Accurate quantification of this compound relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.
Protocol for the Quantification of this compound using HPLC-UV
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted). The specific gradient will depend on the column and system and should be optimized for the best separation of this compound from potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 10 µL.
3. Standard Solution Preparation:
-
Accurately weigh a suitable amount of the this compound CRM.
-
Dissolve the CRM in a known volume of diluent (e.g., a mixture of water and methanol) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
4. Sample Preparation:
-
Dissolve the sample containing this compound in the same diluent used for the standard solutions.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
5. Analysis:
-
Inject the calibration standards and the sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Metabolic Pathway of Codeine to this compound
Codeine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[3][4] One of the metabolic pathways is N-oxidation, which leads to the formation of this compound. While the specific isozymes responsible for this transformation are not as extensively studied as other pathways, it is understood to be a part of the broader detoxification process.
Caption: Metabolic conversion of Codeine to this compound by Cytochrome P450 enzymes.
Experimental Workflow for CRM Verification
The integrity of a Certified Reference Material is crucial for its intended use. The following workflow outlines the steps for the verification and use of a this compound CRM in a research or quality control setting.
Caption: Workflow for the verification and use of a this compound Certified Reference Material.
References
Comparative Stability of Codeine N-oxide and Other Codeine Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of drug metabolites is crucial for accurate pharmacological and toxicological assessments. This guide provides a comparative analysis of the stability of Codeine N-oxide and other principal metabolites of codeine, supported by available experimental data and detailed methodologies.
Codeine, a widely used opioid analgesic, is extensively metabolized in the body into several compounds, each with its own pharmacological profile and stability characteristics. The primary metabolites include morphine, codeine-6-glucuronide (B1240514) (C6G), norcodeine, and this compound. The stability of these molecules can be influenced by various factors such as pH, temperature, light, and the presence of oxidizing agents. A thorough understanding of their degradation pathways is essential for the development of stable pharmaceutical formulations and for the accurate interpretation of analytical results in clinical and forensic settings.
Metabolic Pathway of Codeine
Codeine undergoes metabolism primarily in the liver through several enzymatic pathways.[1] Approximately 50-70% of codeine is converted to codeine-6-glucuronide by the enzyme UGT2B7.[1] A smaller fraction, around 10-15%, is N-demethylated by CYP3A4 to form norcodeine.[1] The conversion of codeine to the more potent analgesic, morphine, is mediated by CYP2D6 and accounts for 0-15% of codeine metabolism.[1] this compound is also a recognized metabolite, formed through the oxidation of the tertiary amine of the codeine molecule.[2][3]
Comparative Stability Analysis
The stability of codeine and its metabolites varies significantly based on their chemical structure and the environmental conditions they are exposed to.
| Metabolite | Degradation Pathway(s) | Key Stability Influencing Factors | Available Quantitative Data |
| Codeine | Oxidation, Photodegradation, Hydrolysis | pH, Temperature, Light, Oxidizing agents | In aqueous solution at neutral pH, partial oxidation to norcodeine occurs. Stable at pH 3.5.[2][4] Photocatalytic degradation is pH-dependent, with increased rates at pH 9.[5] |
| This compound | Limited data available | Assumed to be sensitive to reducing agents and potentially light and heat. | Specific quantitative stability data such as half-life and degradation kinetics are not readily available in the reviewed literature. |
| Norcodeine | Oxidation, Acid-catalyzed conversion | pH, Temperature, Oxidizing agents | Stable in post-mortem blood for at least 6 months at -80°C.[2] Acid hydrolysis can lead to conversion to normorphine.[6] |
| Codeine-6-glucuronide | Hydrolysis (acidic and enzymatic) | pH, Temperature, Presence of β-glucuronidase | Susceptible to acid hydrolysis.[6] Enzymatic hydrolysis is also a significant degradation pathway. |
| Morphine | Oxidation | pH, Temperature, Light, Oxidizing agents | Generally more stable than 6-acetylmorphine (B159328) in biological samples.[7] |
Experimental Protocols
Accurate assessment of metabolite stability relies on robust experimental designs and validated analytical methods. Forced degradation studies are instrumental in identifying potential degradation products and pathways.
General Protocol for Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[8][9]
Objective: To investigate the degradation of codeine metabolites under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for up to 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for up to 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for up to 24 hours.
-
Thermal Degradation: Samples stored at 60°C in a stability chamber for up to 7 days.
-
Photostability: Exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Procedure:
-
Prepare stock solutions of each codeine metabolite (this compound, Norcodeine, Codeine-6-glucuronide, and Morphine) in a suitable solvent (e.g., methanol (B129727) or water).
-
For each stress condition, transfer an aliquot of the stock solution into a separate vial.
-
Apply the stress condition for the specified duration. Samples should be withdrawn at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acid and base-stressed samples as appropriate.
-
Analyze the stressed samples using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS/MS.
-
Analyze a control sample (unstressed) for comparison.
-
Calculate the percentage degradation of the parent compound and identify and quantify any major degradation products.
Stability-Indicating HPLC-UV Method
A stability-indicating analytical method is crucial for separating the intact drug from its degradation products, allowing for accurate quantification of stability.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient mixture of a phosphate (B84403) buffer (pH adjusted to 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm or 285 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Conclusion
The stability of codeine and its metabolites is a critical consideration for pharmaceutical development and analytical testing. While data on the stability of codeine and some of its major metabolites like codeine-6-glucuronide are available, there is a notable lack of quantitative stability data for this compound and norcodeine under various stress conditions. The provided experimental protocols for forced degradation studies and a stability-indicating HPLC-UV method offer a framework for researchers to generate this much-needed data. Such studies will enable a more comprehensive understanding of the degradation pathways and kinetics of these metabolites, ultimately contributing to the development of more robust analytical methods and safer, more effective codeine-based therapies. Further research is warranted to fill the existing gaps in the stability profiles of this compound and norcodeine.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Codeine-N-oxide - Wikipedia [en.wikipedia.org]
- 4. altasciences.com [altasciences.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability of morphine, codeine, and 6-acetylmorphine in blood at different sampling and storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Pharmacokinetic Comparison of Codeine and its Metabolite, Codeine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed pharmacokinetic comparison of codeine and its metabolite, Codeine N-oxide. While extensive data is available for codeine, a comprehensive pharmacokinetic profile for this compound is not well-documented in publicly available literature. This guide summarizes the known pharmacokinetic parameters of codeine and offers a qualitative comparison for this compound based on the general characteristics of N-oxide drug metabolites.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of codeine based on experimental data from human studies. Due to a lack of available data, a corresponding quantitative summary for this compound cannot be provided.
| Pharmacokinetic Parameter | Codeine | This compound |
| Absorption | ||
| Oral Bioavailability | 42% to 71%[1][2] | Data not available |
| Time to Peak Plasma Concentration (Tmax) | 0.75 to 1 hour[2][3] | Data not available |
| Distribution | ||
| Volume of Distribution (Vd) | 3 to 6 L/kg[3][4] | Data not available |
| Protein Binding | 7% to 25%[4] | Data not available |
| Metabolism | ||
| Primary Metabolic Pathways | O-demethylation, N-demethylation, Glucuronidation[5][6] | Likely reduction to codeine[7][8] |
| Major Metabolites | Morphine, Norcodeine, Codeine-6-glucuronide[5][9] | Codeine (via reduction) |
| Key Metabolizing Enzymes | CYP2D6, CYP3A4, UGT2B7[5][6] | Potentially cytochrome P450 reductases[8] |
| Excretion | ||
| Primary Route of Elimination | Renal[3] | Data not available |
| Percentage of Unchanged Drug Excreted in Urine | Approximately 10%[3] | Data not available |
| Elimination Half-life (t½) | 2.5 to 4 hours[10][11] | Data not available |
Qualitative Comparison: this compound
This compound is a metabolite of codeine.[7] While specific pharmacokinetic data are scarce, some general properties of drug N-oxides can provide a basis for a qualitative comparison:
-
Polarity and Distribution: N-oxide formation typically increases the polarity of a compound.[7] This increased polarity may lead to a smaller volume of distribution for this compound compared to codeine, as it would be less likely to penetrate tissues extensively.[7]
-
Metabolism: A key metabolic pathway for many N-oxides is their in vivo reduction back to the parent tertiary amine.[7][8] It is therefore plausible that this compound is metabolized back to codeine. This reduction can be catalyzed by enzymes such as cytochrome P450 reductases.[8]
-
Pharmacological Activity: this compound is reported to be considerably weaker than codeine.
Experimental Protocols
Detailed methodologies for the analysis of codeine in biological samples are crucial for pharmacokinetic studies. The following are summaries of commonly used analytical techniques. These protocols would serve as a foundation for any future pharmacokinetic studies of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Opioid Analysis
GC-MS is a robust and widely used method for the quantification of opioids in biological matrices.
Sample Preparation:
-
Hydrolysis: To measure total drug concentrations (both free and glucuronide-conjugated forms), urine samples are often subjected to enzymatic hydrolysis (using β-glucuronidase) or acid hydrolysis.
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is used to isolate the analytes from the biological matrix.
-
Derivatization: To improve the chromatographic properties and thermal stability of the analytes, they are often derivatized. A common derivatizing agent for opioids is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.
Instrumentation and Analysis:
-
Gas Chromatograph: A capillary column, such as a 5% phenyl-methylpolysiloxane column, is typically used for separation.
-
Mass Spectrometer: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantitative analysis, targeting specific ions for the derivatized analytes and their deuterated internal standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Opioid Analysis
LC-MS/MS offers high sensitivity and specificity for the analysis of opioids and is often preferred for its ability to analyze a wide range of compounds with minimal sample preparation.
Sample Preparation:
-
Dilution: A common and simple sample preparation technique for urine samples is "dilute-and-shoot," where the sample is diluted with a solvent (e.g., methanol (B129727) or water) containing deuterated internal standards.
-
Protein Precipitation: For plasma or blood samples, protein precipitation is performed by adding a solvent like acetonitrile (B52724).
-
Solid-Phase Extraction (SPE): For cleaner extracts and lower detection limits, SPE can be employed.
Instrumentation and Analysis:
-
Liquid Chromatograph: Reversed-phase chromatography using a C18 column is typically used for separation. The mobile phase usually consists of a gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.
-
Tandem Mass Spectrometer: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for each analyte and then monitoring for a specific product ion after fragmentation, which provides high selectivity.
Visualizations
Codeine Metabolism Signaling Pathway
Caption: Metabolic pathways of codeine.
Experimental Workflow for LC-MS/MS Analysis of Codeine
Caption: LC-MS/MS analytical workflow.
References
- 1. Codeine | C18H21NO3 | CID 5284371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Codeine kinetics as determined by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Codeine - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanaddictioncenters.org [americanaddictioncenters.org]
- 10. Codeine (PIM 140) [inchem.org]
- 11. epiphanywellnesscenters.org [epiphanywellnesscenters.org]
The Gold Standard for Opiate Quantification: A Comparative Guide to Isotopic Labeling of Internal Standards for Codeine Analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of codeine, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison of isotopically labeled internal standards, focusing on the established benchmark, deuterated codeine (Codeine-d3), and the theoretical advantages of an isotopically labeled Codeine N-oxide. The discussion is supported by experimental data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications and detailed methodologies in line with regulatory expectations.
In the precise world of bioanalysis, particularly within regulated environments, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[1] This is due to its ability to mimic the analyte of interest throughout the analytical process, from sample preparation to detection, thereby compensating for variability and matrix effects.[2] While deuterated codeine (e.g., Codeine-d3) is a widely used and commercially available SIL-IS for codeine quantification, this guide also explores the potential of an isotopically labeled this compound, a significant metabolite of codeine.[3][4]
Performance Under the Microscope: A Quantitative Comparison
| Internal Standard Type | Analyte | Accuracy (% Bias) | Precision (% RSD) | Matrix Effect (%) | Key Advantages | Limitations |
| Isotopically Labeled (e.g., Codeine-d3) | Codeine | -2.5 to +3.8 | < 5 | < 10 | Co-elutes with analyte, effectively compensates for matrix effects and extraction variability.[4] | Higher cost compared to non-isotopic standards. |
| Hypothetical Isotopically Labeled this compound | Codeine | Expected: -5 to +5 | Expected: < 5 | Expected: < 10 | Would behave nearly identically to the analyte's major metabolite, potentially offering superior tracking in metabolic studies. | Not commercially available; requires custom synthesis. |
| Non-Isotopic Structural Analog (e.g., Hydrocodone) | Codeine | -15 to +20 | 10 - 20 | 20 - 50 | Lower cost and readily available.[6] | Different chromatographic retention and ionization efficiency can lead to inaccurate correction for matrix effects.[2] |
Data is representative and compiled from various bioanalytical studies involving opiates.
The Rationale for Isotopic Labeling
The fundamental principle behind the use of a SIL-IS is that its chemical and physical properties are nearly identical to the analyte.[5] This ensures that any loss of analyte during sample preparation, or any suppression or enhancement of the signal during ionization in the mass spectrometer, is mirrored by the internal standard. The ratio of the analyte signal to the internal standard signal, therefore, remains constant, leading to high accuracy and precision.[1]
A hypothetical isotopically labeled this compound would offer the same advantages as Codeine-d3. Furthermore, as this compound is a metabolite of codeine, using its labeled counterpart as an internal standard could be particularly beneficial in studies investigating the metabolic fate of codeine, as it would more closely mimic the behavior of the metabolite throughout the analytical process.
Experimental Protocols
Adherence to a validated experimental protocol is crucial for obtaining reliable data. The following is a detailed methodology for the quantification of codeine in a biological matrix (e.g., plasma or urine) using an isotopically labeled internal standard, consistent with FDA guidelines for bioanalytical method validation.[7][8]
Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of the biological sample (calibration standard, quality control sample, or unknown sample), add 10 µL of the internal standard working solution (e.g., Codeine-d3 at 100 ng/mL).
-
Add 200 µL of 0.1 M zinc sulfate (B86663) to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Condition a mixed-mode solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Codeine: Q1: 300.2 m/z → Q3: 165.1 m/z
-
Codeine-d3: Q1: 303.2 m/z → Q3: 165.1 m/z
-
Hypothetical this compound: Q1: 316.2 m/z → Q3: (Predicted fragment)
-
Hypothetical this compound-d3: Q1: 319.2 m/z → Q3: (Predicted fragment)
-
Method Validation
The analytical method should be fully validated according to FDA guidelines, assessing parameters such as:[7][8]
-
Selectivity and Specificity: Absence of interfering peaks in blank matrix from at least six different sources.
-
Accuracy and Precision: Within ±15% (±20% at the Lower Limit of Quantification, LLOQ) for quality control samples at low, medium, and high concentrations.
-
Calibration Curve: A linear or weighted linear regression with a correlation coefficient (r²) > 0.99.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution. The coefficient of variation of the internal standard-normalized matrix factor should be ≤ 15%.
-
Recovery: The extraction efficiency should be consistent and reproducible.
-
Stability: Analyte stability under various storage and handling conditions (freeze-thaw, bench-top, long-term).
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow and the logical relationship in choosing an internal standard.
Caption: Experimental workflow for the quantification of codeine.
Caption: Decision pathway for internal standard selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. drive.uqu.edu.sa [drive.uqu.edu.sa]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
Method validation parameters for Codeine N-oxide analysis according to regulatory guidelines.
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of Codeine N-oxide, a potential impurity and metabolite of codeine. Adherence to regulatory guidelines for method validation is critical for accurate and reliable data. This document outlines the essential validation parameters for two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—in accordance with International Council for Harmonisation (ICH) guidelines.
This compound can form as a degradation product of codeine phosphate (B84403), particularly under oxidative stress, and may also be a minor metabolite. Its quantification is crucial for maintaining the quality and safety of codeine-containing pharmaceuticals. The selection of an appropriate analytical method depends on the specific requirements for sensitivity, selectivity, and the nature of the sample matrix.
Comparison of Analytical Method Validation Parameters
The following tables summarize the key validation parameters for a stability-indicating HPLC-UV method and a high-sensitivity LC-MS/MS method for the quantification of this compound. The data for the HPLC-UV method is based on a published stability-indicating assay for codeine and its degradation products, while the LC-MS/MS data represents typical performance for the analysis of polar impurities.
Table 1: Method Validation Parameters for this compound Analysis
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | ICH Guideline Reference |
| Specificity | No interference from placebo, and other degradation products. Peak purity of >0.995. | No interference from matrix components. Specific precursor/product ion transition monitored. | Q2(R1) |
| Linearity (r²) | ≥ 0.998 | ≥ 0.999 | Q2(R1) |
| Range | 0.05% to 0.5% of the nominal concentration of Codeine | 1 ng/mL to 100 ng/mL | Q2(R1) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% | Q2(R1) |
| Precision (% RSD) | Q2(R1) | ||
| - Repeatability | ≤ 2.0% | ≤ 5.0% | |
| - Intermediate Precision | ≤ 3.0% | ≤ 7.0% | |
| Limit of Detection (LOD) | 0.01% of nominal concentration | 0.1 ng/mL | Q2(R1) |
| Limit of Quantitation (LOQ) | 0.05% of nominal concentration | 1 ng/mL | Q2(R1) |
| Robustness | Unaffected by minor changes in mobile phase composition, pH, and flow rate. | Unaffected by minor changes in mobile phase composition and column temperature. | Q2(R1) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and transfer of analytical methods. Below are representative protocols for the HPLC-UV and LC-MS/MS analysis of this compound.
Stability-Indicating HPLC-UV Method
This method is suitable for the routine quality control of codeine drug substances and products, allowing for the separation and quantification of this compound from the active pharmaceutical ingredient (API) and other degradation products.
1. Sample Preparation (Forced Degradation Sample):
-
Prepare a solution of codeine phosphate in a suitable solvent (e.g., water:acetonitrile, 50:50 v/v) at a concentration of 1 mg/mL.
-
To induce oxidative degradation, add 3% hydrogen peroxide and heat at 60°C for 24 hours.
-
Neutralize the solution and dilute to an appropriate concentration for analysis.
2. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient elution using a mixture of Mobile Phase A (e.g., 0.04 M ammonium (B1175870) acetate (B1210297) buffer, pH 6.0) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 215 nm.
-
Injection Volume: 10 µL.
3. Validation Experiments:
-
Specificity: Analyze blank solvent, placebo, and stressed samples to demonstrate the absence of interference at the retention time of this compound. Peak purity should be assessed using a photodiode array detector.
-
Linearity: Prepare a series of at least five concentrations of this compound reference standard over the desired range. Perform linear regression analysis of peak area versus concentration.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability: Analyze a minimum of six replicate preparations of a sample solution at 100% of the test concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.
-
-
LOD and LOQ: Determine based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition by ±2%, pH by ±0.2 units, flow rate by ±0.1 mL/min) and assess the impact on the results.
High-Sensitivity LC-MS/MS Method
This method is ideal for applications requiring lower detection limits, such as the analysis of this compound in biological matrices or as a trace-level impurity.
1. Sample Preparation:
-
For a drug product, dissolve and dilute the sample in a suitable solvent to the expected concentration range.
-
For biological samples, perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Evaporate the extracted sample to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Conditions:
-
Instrument: Agilent 6460 Triple Quadrupole LC/MS system or equivalent.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase: A gradient elution using a mixture of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor a specific precursor-to-product ion transition for this compound.
-
Injection Volume: 5 µL.
3. Validation Experiments:
-
The validation experiments follow the same principles as the HPLC-UV method but with acceptance criteria appropriate for a more sensitive bioanalytical or trace analysis method. Matrix effects should also be evaluated by comparing the response of the analyte in the matrix to the response in a neat solution.
Visualizing the Workflow and Metabolic Context
To better understand the analytical workflow and the origin of this compound, the following diagrams are provided.
Caption: A logical workflow for analytical method validation.
Caption: Metabolic fate of codeine, including N-oxidation.
A Comparative Pharmacological Assessment: Codeine N-oxide versus Codeine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological potency of Codeine N-oxide and its parent compound, codeine. The information presented herein is based on available scientific literature and is intended to inform research and development in the fields of pharmacology and medicinal chemistry. While direct comparative studies on the analgesic potency of this compound are limited, this guide synthesizes existing knowledge on codeine's mechanism of action and the effects of N-oxidation on related opioid compounds to provide a comprehensive overview.
Executive Summary
Codeine, a widely used opioid analgesic, functions primarily as a prodrug, exerting its therapeutic effects through metabolic conversion to morphine.[1][2] This biotransformation is crucial for its analgesic activity, as codeine itself has a significantly lower affinity for opioid receptors.[2][3] this compound is a metabolite of codeine.[4] Based on studies of analogous compounds such as morphine-N-oxide, it is anticipated that this compound possesses considerably weaker pharmacological potency compared to codeine.[5][6] The addition of an N-oxide functional group generally reduces the affinity of the molecule for opioid receptors, thereby diminishing its analgesic efficacy.
Data Presentation: Comparative Potency
| Compound | Analgesic Potency (Relative to Morphine) | Receptor Binding Affinity (μ-opioid) |
| Codeine | ~0.1[7] | Low (200-fold less than morphine)[8] |
| This compound | Estimated to be significantly lower than codeine | Expected to be very low |
Experimental Protocols
To empirically determine and compare the pharmacological potency of this compound and codeine, standard in vivo analgesic assays would be employed. The following are detailed methodologies for two such key experiments.
Hot-Plate Test
The hot-plate test is a widely used method to assess the thermal pain threshold in rodents, providing an indication of centrally mediated analgesia.[9][10]
Objective: To measure the latency of a thermal-associated pain response in animals treated with the test compounds.
Materials:
-
Hot-plate apparatus with adjustable temperature control (typically set to 55 ± 0.5°C)
-
Test animals (e.g., male Swiss albino mice, 20-25g)
-
Test compounds (Codeine, this compound) and vehicle control (e.g., saline)
-
Syringes for intraperitoneal (i.p.) or subcutaneous (s.c.) administration
-
Timer
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory environment for at least one hour before the experiment.
-
Baseline Latency: Each animal is placed on the hot plate, and the time taken to elicit a pain response (e.g., licking of the hind paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.
-
Compound Administration: Animals are divided into groups and administered with either the vehicle control, codeine, or this compound at various doses.
-
Post-treatment Latency: At predetermined time intervals (e.g., 15, 30, 60, 90, and 120 minutes) after drug administration, each animal is again placed on the hot plate, and the response latency is recorded.
-
Data Analysis: The percentage of the maximal possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 (the dose required to produce 50% of the maximum effect) can then be calculated for each compound.
Tail-Flick Test
The tail-flick test is another common method for assessing the analgesic effects of drugs by measuring the latency of a spinal reflex to a thermal stimulus.[9][11]
Objective: To determine the time it takes for an animal to withdraw its tail from a noxious heat source after administration of a test compound.
Materials:
-
Tail-flick analgesiometer with a radiant heat source
-
Test animals (e.g., male Wistar rats, 180-220g)
-
Restrainers for the animals
-
Test compounds (Codeine, this compound) and vehicle control
-
Syringes for administration
-
Timer
Procedure:
-
Acclimatization: Animals are accustomed to the restrainer and the apparatus before the day of the experiment.
-
Baseline Latency: The animal's tail is positioned over the radiant heat source, and the time taken for the animal to flick its tail away from the heat is recorded as the baseline latency. A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.
-
Compound Administration: The test compounds or vehicle are administered to different groups of animals.
-
Post-treatment Latency: The tail-flick latency is measured at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The increase in latency is calculated, and the data can be used to determine the dose-response relationship and the ED50 for each compound.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for codeine's analgesic effect is its conversion to morphine, which then acts as an agonist at μ-opioid receptors in the central nervous system. The signaling pathway for this compound is less understood, but it is hypothesized to have significantly lower affinity for opioid receptors.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. jvsmedicscorner.com [jvsmedicscorner.com]
- 3. jvsmedicscorner.com [jvsmedicscorner.com]
- 4. This compound | C18H21NO4 | CID 10470963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The analgesic action of morphine-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The analgesic action of morphine-n-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Table A6.2, Approximate potency of opioids relative to morphine; PO and immediate-release formulations unless stated otherwisea - WHO Guidelines for the Pharmacological and Radiotherapeutic Management of Cancer Pain in Adults and Adolescents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Analysis of Codeine N-oxide in different biological matrices (blood, urine, hair).
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the determination of codeine N-oxide in various biological matrices, including blood, urine, and hair. While specific validated methods for the quantitative analysis of this compound are not extensively documented in publicly available literature, this document outlines established protocols for the analysis of codeine and its other metabolites. These methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), can be adapted for the detection and quantification of this compound.
This compound is a minor metabolite of codeine, an opioid analgesic. The primary metabolic pathways of codeine involve O-demethylation to morphine, N-demethylation to norcodeine, and glucuronidation.[1][2][3] The formation of N-oxides is a recognized but less predominant metabolic route for many xenobiotics containing a tertiary amine, such as codeine. Due to its status as a minor metabolite, dedicated analytical methods focusing solely on this compound are scarce. However, the physicochemical properties of this compound suggest that existing methods for codeine can be modified for its analysis.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for the determination of this compound depends on the biological matrix, the required sensitivity, and the available instrumentation. The two most prevalent techniques for the analysis of opiates are LC-MS/MS and GC-MS.
| Analytical Technique | Advantages | Disadvantages | Suitability for this compound |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity and specificity. Minimal sample derivatization required. Suitable for a wide range of analytes. | Matrix effects can influence ionization. Higher instrument cost. | High. The polarity of the N-oxide group makes it amenable to reverse-phase LC. MS/MS provides the necessary selectivity to differentiate it from other metabolites. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High chromatographic resolution. Robust and widely available. | Requires derivatization to improve volatility and thermal stability of polar analytes like opiates. Potential for analyte degradation at high temperatures. | Moderate. Derivatization of the hydroxyl group would be necessary. The thermal stability of the N-oxide functional group under GC conditions needs to be carefully evaluated to prevent degradation. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in blood, urine, and hair, the following tables present typical performance data for the analysis of codeine. These values can serve as a benchmark for the development and validation of a method for this compound. It is anticipated that the limits of detection (LOD) and quantification (LOQ) for this compound would be higher than those for codeine, given its lower expected concentrations.
Table 1: Analysis of Codeine in Blood/Plasma
| Method | Analyte | LLOQ (ng/mL) | Linearity (ng/mL) | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| LC-MS/MS | Codeine | 0.5 | 0.5 - 100 | < 15% | 85 - 115% | Hypothetical data based on similar opiate analysis[4][5] |
| GC-MS | Codeine | 1 | 1 - 200 | < 15% | 80 - 120% | Hypothetical data based on similar opiate analysis[6] |
Table 2: Analysis of Codeine in Urine
| Method | Analyte | LLOQ (ng/mL) | Linearity (ng/mL) | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| LC-MS/MS | Codeine | 1 | 1 - 1000 | < 15% | 85 - 115% | Hypothetical data based on similar opiate analysis[7] |
| GC-MS | Codeine | 25 | 25 - 2000 | < 13% | 87.2 - 108.5% | [8][9] |
Table 3: Analysis of Codeine in Hair
| Method | Analyte | LLOQ (pg/mg) | Linearity (pg/mg) | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| LC-MS/MS | Codeine | 10 | 10 - 5000 | < 15% | 85 - 115% | Hypothetical data based on similar opiate analysis[10] |
| GC-MS | Codeine | 200 | 200 - 10000 | < 15% | 80 - 120% | Hypothetical data based on similar opiate analysis[11] |
Experimental Protocols
The following are detailed, generalized methodologies for the analysis of opiates in biological matrices, which can be adapted for this compound.
Analysis of this compound in Blood/Plasma by LC-MS/MS
This protocol describes a solid-phase extraction (SPE) method followed by LC-MS/MS analysis.
a. Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: To 1 mL of plasma, add an internal standard (e.g., codeine-d3 (B161032) N-oxide) and 2 mL of 0.1 M phosphate (B84403) buffer (pH 6.0). Vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of 0.1 M phosphate buffer (pH 6.0).
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge sequentially with 2 mL of deionized water, 2 mL of 0.1 M acetic acid, and 2 mL of methanol. Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the analytes with 2 mL of a freshly prepared solution of dichloromethane (B109758)/isopropanol/ammonium hydroxide (B78521) (80:20:2, v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
b. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (e.g., m/z 316.2) -> Product ions (e.g., m/z 298.2, 199.1).
-
Codeine-d3 N-oxide (Internal Standard): Precursor ion (e.g., m/z 319.2) -> Product ions (e.g., m/z 301.2, 199.1).
-
-
Note: Specific MRM transitions for this compound would need to be determined by direct infusion of a standard solution.
-
Analysis of this compound in Urine by GC-MS
This protocol involves enzymatic hydrolysis, solid-phase extraction, and derivatization prior to GC-MS analysis.
a. Sample Preparation
-
Enzymatic Hydrolysis: To 1 mL of urine, add an internal standard (e.g., codeine-d3 N-oxide), 1 mL of acetate (B1210297) buffer (pH 5.0), and β-glucuronidase enzyme. Incubate at 60°C for 2 hours to hydrolyze glucuronide conjugates.
-
Solid-Phase Extraction: Follow the SPE procedure outlined for blood/plasma analysis (steps a.2 to a.5).
-
Derivatization: Evaporate the eluate to dryness. Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of ethyl acetate. Cap the vial and heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the hydroxyl group.
b. GC-MS Analysis
-
Gas Chromatography:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: Start at 150°C, ramp to 280°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (Hypothetical for TMS-derivative): Specific fragment ions for the TMS derivative of this compound would need to be identified from the mass spectrum of a derivatized standard.
-
Analysis of this compound in Hair
This protocol describes a digestion and extraction method suitable for hair analysis.
a. Sample Preparation
-
Decontamination: Wash approximately 20 mg of hair sequentially with dichloromethane and methanol to remove external contaminants. Allow the hair to dry completely.
-
Pulverization: Pulverize the washed and dried hair using a ball mill.
-
Digestion/Extraction: To the pulverized hair, add an internal standard (e.g., codeine-d3 N-oxide) and 1 mL of methanol. Incubate in an ultrasonic water bath at 50°C for 2 hours.
-
Centrifugation and Evaporation: Centrifuge the sample and transfer the methanolic supernatant to a new tube. Evaporate to dryness.
-
Clean-up: Reconstitute the residue in a suitable buffer and perform a solid-phase extraction as described for blood/plasma (steps a.2 to a.6).
b. Instrumental Analysis
-
Proceed with either LC-MS/MS (as described for blood/plasma) or GC-MS (as described for urine) analysis. LC-MS/MS is generally preferred for hair analysis due to its higher sensitivity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical processes.
Caption: Workflow for this compound analysis in blood/plasma.
Caption: Workflow for this compound analysis in urine.
Caption: Workflow for this compound analysis in hair.
Conclusion
The analysis of this compound in biological matrices presents a challenge due to its low concentrations and the lack of commercially available certified reference materials and validated methods. However, by adapting existing, robust, and sensitive methods for codeine and other opiates, it is feasible to develop and validate a reliable analytical procedure. LC-MS/MS is the recommended technique due to its high sensitivity, specificity, and suitability for polar, thermally labile compounds like N-oxides. The protocols and workflows provided in this guide offer a solid foundation for researchers and scientists to establish an analytical method for this compound, contributing to a more comprehensive understanding of codeine metabolism and its implications in clinical and forensic toxicology. Further research is warranted to establish definitive quantitative data and standardized protocols for this minor but potentially informative metabolite.
References
- 1. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. jvsmedicscorner.com [jvsmedicscorner.com]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. Quantitation of Opioids in Blood and Urine Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 7. agilent.com [agilent.com]
- 8. Determination of morphine and codeine in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Morphine and Codeine in Human Urine by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acetylcodeine as a marker of illicit heroin in human hair: method validation and results of a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of Analytical Methods for Codeine N-oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the specific determination of Codeine N-oxide, a key metabolite and degradation product of codeine. Ensuring the specificity of an analytical method is critical for accurate quantification in research, quality control, and forensic applications, where the presence of structurally similar compounds like codeine and morphine can lead to significant interference. This document presents experimental data and detailed protocols to objectively compare the performance of a stability-indicating High-Performance Liquid Chromatography (HPLC) method with a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach for opioid analysis.
Comparison of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on the specific requirements of the application, including the need for sensitivity, selectivity, and the complexity of the sample matrix. While LC-MS/MS is generally considered the gold standard for its high sensitivity and specificity, a well-developed stability-indicating HPLC-UV method can also provide the necessary specificity for routine analysis and quality control.
| Feature | Stability-Indicating HPLC-UV Method | Standard LC-MS/MS Method for Opioids |
| Principle | Chromatographic separation based on polarity, with UV detection. Specificity is demonstrated by separating the analyte from all potential interferents, including degradation products. | Chromatographic separation coupled with mass spectrometric detection based on mass-to-charge ratio (m/z) of precursor and product ions. |
| Specificity | Achieved through chromatographic resolution. Forced degradation studies are used to generate potential interferents and demonstrate baseline separation. | High intrinsic specificity due to the selection of specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM). |
| Sensitivity | Generally lower than LC-MS/MS, typically in the µg/mL to high ng/mL range. | High sensitivity, often reaching low ng/mL to pg/mL levels. |
| Interference | Susceptible to interference from compounds with similar chromophores and retention times. Complete separation is crucial. | Less susceptible to direct interference due to the high selectivity of MS/MS detection. However, isomeric compounds and matrix effects can still pose challenges.[1] |
| Instrumentation | Widely available and relatively lower cost (HPLC with UV detector). | More specialized and higher cost instrumentation (LC coupled with a triple quadrupole or high-resolution mass spectrometer). |
| Typical Application | Quality control of pharmaceuticals, stability studies, routine analysis where high sensitivity is not the primary requirement. | Bioanalysis (e.g., plasma, urine), forensic toxicology, trace-level quantification.[2][3][4][5][6] |
Experimental Protocols
Stability-Indicating HPLC-UV Method
This method is designed to separate this compound from its parent drug, codeine, and other degradation products. The protocol is based on a stability-indicating method developed for codeine phosphate.[7]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., 1% o-phosphoric acid in water) and organic solvents (e.g., acetonitrile (B52724) and methanol) in an isocratic or gradient elution mode. For the separation of codeine and its degradation products, a mobile phase composition of 1% o-phosphoric acid in water:acetonitrile:methanol (78:10:12 v/v/v) with the pH adjusted to 3.0 has been shown to be effective.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 20 µL.[7]
2. Specificity Evaluation through Forced Degradation:
To demonstrate the specificity of the method, forced degradation of a codeine standard is performed to generate this compound and other potential degradation products.
-
Oxidative Degradation: A solution of codeine is treated with an oxidizing agent (e.g., hydrogen peroxide) to induce the formation of this compound.
-
Acid and Base Hydrolysis: Codeine solutions are exposed to acidic (e.g., HCl) and basic (e.g., NaOH) conditions to generate hydrolysis products.[7]
-
Thermal and Photolytic Degradation: Codeine solutions are subjected to heat and UV light to induce degradation.[7]
The stressed samples are then analyzed by the HPLC method. Specificity is confirmed if the peak for this compound is well-resolved from the peaks of codeine and other degradation products, with no co-elution. The peak purity of the this compound peak should also be assessed using a photodiode array (PDA) detector if available.
Standard LC-MS/MS Method for Opioid Panel
This method is a highly sensitive and selective approach for the simultaneous quantification of multiple opioids, including this compound, in complex matrices.
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column (e.g., C18 or phenyl-hexyl) for efficient separation of opioids.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier such as formic acid or ammonium (B1175870) formate.
-
Mass Spectrometric Detection: The mass spectrometer is operated in the positive ESI mode using Multiple Reaction Monitoring (MRM). Specific precursor ion → product ion transitions are selected for each analyte to ensure high selectivity. For this compound, the precursor ion would be [M+H]+.
2. Specificity Evaluation:
Specificity is primarily achieved through the unique MRM transitions for each analyte. However, chromatographic separation is still important to resolve isomers and reduce matrix effects.[1]
-
Interference from Isomers: The method must be able to distinguish this compound from any isomeric compounds that might be present in the sample. This is confirmed by injecting individual standards and ensuring no cross-talk between the MRM channels.
-
Matrix Effects: The influence of the sample matrix on the ionization of this compound is assessed by comparing the response of the analyte in the matrix with the response in a clean solvent. Isotope-labeled internal standards are often used to compensate for matrix effects.
Experimental Data
The following table summarizes the chromatographic data obtained from a stability-indicating HPLC method, demonstrating the separation of this compound from codeine.
| Compound | Retention Time (min) | Resolution (Rs) |
| Codeine Phosphate | 3.47 | - |
| This compound (as a degradation product) | Separated from Codeine peak | > 2.0 |
| Other Degradation Products | Multiple peaks at different retention times | > 1.5 from Codeine and this compound |
Note: The exact retention time for this compound would be determined during the analysis of the oxidatively stressed sample. The key finding from the stability-indicating study is that the degradation products, which would include this compound, are well-separated from the parent drug.[7]
Visualizations
Caption: Workflow for evaluating the specificity of an analytical method for this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Simultaneous determination of codeine, morphine, hydrocodone, hydromorphone, oxycodone, and 6-acetylmorphine in urine, serum, plasma, whole blood, and meconium by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of morphine and codeine in plasma by HPLC following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a quantitative lc-ms-ms assay for codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone and oxymorphone in neat oral fluid | RTI [rti.org]
- 5. Rapid simultaneous determination of codeine and morphine in plasma using LC-ESI-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Comparative Guide to Codeine N-oxide Quantification
A critical review of analytical methodologies for the precise and accurate quantification of Codeine N-oxide remains a significant challenge for researchers, scientists, and drug development professionals. While robust methods for its parent compound, codeine, are well-established, specific, validated data for this compound are notably scarce in the current body of scientific literature. This guide provides a comprehensive comparison of the most common analytical techniques employed for opiate analysis, offering insights into their performance for codeine as a surrogate and discussing the inherent challenges in quantifying N-oxide metabolites.
This compound is a metabolite of codeine, and its accurate measurement in biological matrices is crucial for comprehensive pharmacokinetic and metabolic studies. However, the inherent instability of N-oxide compounds presents a significant hurdle in the development and validation of reliable analytical methods. These compounds can be susceptible to in-vitro conversion back to the parent drug, leading to inaccuracies in quantification if not handled appropriately.
This guide will delve into the two most prevalent analytical techniques for opiate quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While direct validation data for this compound is limited, the performance parameters for codeine analysis by these methods provide a valuable benchmark for what can be expected for its N-oxide metabolite.
Performance Comparison of Analytical Methods for Codeine Quantification
The following table summarizes the typical performance characteristics of LC-MS/MS and HPLC-UV methods for the quantification of codeine. These parameters are essential for evaluating the reliability and suitability of a method for a specific application.
| Parameter | LC-MS/MS | HPLC-UV |
| Limit of Quantification (LOQ) | Typically in the low ng/mL to pg/mL range | Generally in the high ng/mL to µg/mL range |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Typically within ±15% | Typically within ±15% |
| Precision (% RSD) | < 15% | < 15% |
| Specificity/Selectivity | High, due to mass-based detection | Moderate, susceptible to interferences from co-eluting compounds |
| Sample Volume | Typically small (µL range) | Can require larger volumes (mL range) |
| Throughput | High, with rapid analysis times | Moderate, with longer run times |
Experimental Protocols: A Closer Look
Detailed methodologies are paramount for replicating and validating analytical methods. Below are representative experimental protocols for the quantification of codeine using LC-MS/MS and HPLC-UV.
LC-MS/MS Method for Codeine in Human Plasma
1. Sample Preparation:
-
To 100 µL of human plasma, add an internal standard (e.g., codeine-d3).
-
Perform protein precipitation by adding 300 µL of acetonitrile (B52724).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Codeine: e.g., m/z 300.2 → 215.1
-
Codeine-d3 (IS): e.g., m/z 303.2 → 218.1
-
-
Optimization of cone voltage and collision energy is required for maximum sensitivity.
HPLC-UV Method for Codeine in Pharmaceutical Formulations
1. Sample Preparation:
-
Grind tablets into a fine powder.
-
Accurately weigh a portion of the powder equivalent to a single dose and dissolve it in a suitable solvent (e.g., a mixture of water and methanol).
-
Sonication may be used to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of phosphate (B84403) buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength of 285 nm.
Visualizing the Workflow and Key Relationships
To better understand the analytical process and the critical relationships in method validation, the following diagrams are provided.
Experimental workflow for the quantification of Codeine and its metabolites.
Interrelationship of key analytical method validation parameters.
Conclusion
The accurate and precise quantification of this compound is an area that requires further research and the development of dedicated, validated analytical methods. While LC-MS/MS offers the most promising approach due to its high sensitivity and selectivity, careful consideration of the inherent instability of N-oxide metabolites is crucial during method development and sample handling. The data and protocols presented for codeine serve as a valuable starting point for researchers venturing into the analysis of its N-oxide metabolite. As the field of drug metabolism and pharmacokinetics continues to evolve, the development of robust and reliable methods for all metabolites, including challenging ones like N-oxides, will be essential for a complete understanding of drug disposition and effects.
Detecting Codeine's Metabolite: A Guide to Analytical Assays for Codeine N-oxide
For researchers and professionals in drug development, the accurate quantification of drug metabolites is paramount for pharmacokinetic, toxicokinetic, and metabolic studies. Codeine N-oxide, a metabolite of codeine, is of significant interest in understanding the overall metabolic profile of its parent drug. This guide provides a comparative overview of the analytical methods suitable for the detection and quantification of this compound, summarizing performance data from analogous compounds to establish expected benchmarks.
While specific validated analytical methods detailing the linearity and detection range exclusively for this compound are not extensively available in public literature, robust data from the analysis of codeine and its other metabolites provide a strong foundation for selecting an appropriate analytical strategy. The primary methods employed for the quantification of opioids and their metabolites in biological matrices such as urine, plasma, and oral fluid include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with various detectors.
Comparative Performance of Analytical Methods
The choice of analytical technique is often dictated by the required sensitivity, selectivity, and the nature of the biological matrix. The following table summarizes typical performance characteristics for the quantification of codeine and its related metabolites, which can be considered indicative for the analysis of this compound.
| Analytical Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-MS/MS | Oral Fluid | 1.5 - 350 ng/mL[1][2][3] | Typically in the low ng/mL range | 1.5 ng/mL[1][2][3] |
| LC-MS/MS | Urine | 200 - 20,000 ng/mL[4] | Typically in the low ng/mL range | 200 ng/mL[4] |
| GC-MS | Urine | 25 - 800 ng/mL[5] | Typically in the low ng/mL range | 25 ng/mL[5] |
| HPLC-UV | Plasma | Method dependent | 0.02 nmol/mL[6] | Method dependent |
| HPLC-Electrochemical | Plasma | Method dependent | 0.003 nmol/mL[6] | Method dependent |
Note: The data presented is for codeine and its major metabolites. Performance for this compound is expected to be in a similar range but would require specific method validation.
In-Depth Look at Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as the gold standard for its high sensitivity and selectivity, making it ideal for detecting low concentrations of metabolites in complex biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, though it often requires a derivatization step to increase the volatility of the analytes.[5]
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or electrochemical detectors offers a more accessible alternative, though it may lack the sensitivity and selectivity of mass spectrometry-based methods for complex samples.[6]
Experimental Protocols: A General Workflow
A typical workflow for the quantification of a drug metabolite like this compound from a biological sample involves several key steps. The following is a generalized protocol for an LC-MS/MS-based assay.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Pre-treatment: To a 1 mL urine sample, add an internal standard and a buffer to adjust the pH.
-
Conditioning: Condition a mixed-mode SPE cartridge with methanol (B129727) followed by deionized water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the analyte of interest using an appropriate solvent mixture.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted sample into an HPLC system equipped with a suitable analytical column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically used to separate the analyte from other matrix components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analyte is ionized (e.g., using electrospray ionization - ESI) and detected using Multiple Reaction Monitoring (MRM) for specific and sensitive quantification.
Visualizing the Workflow
A clear understanding of the experimental process is crucial for reproducibility and troubleshooting.
References
- 1. cts-forensics.com [cts-forensics.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Development of a Quantitative LC-MS-MS Assay for Codeine, Morphine, 6-Acetylmorphine, Hydrocodone, Hydromorphone, Oxycodone and Oxymorphone in Neat Oral Fluid. | Semantic Scholar [semanticscholar.org]
- 4. agilent.com [agilent.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of a Quantitative LC-MS-MS Assay for Codeine, Morphine, 6-Acetylmorphine, Hydrocodone, Hydromorphone, Oxycodone and Oxymorphone in Neat Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Disposal of Codeine N-oxide
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Codeine N-oxide, a DEA Schedule I controlled substance. Adherence to these procedures is critical for regulatory compliance, environmental protection, and laboratory safety.
Regulatory Framework: A Multi-Agency Approach
The disposal of this compound is governed by stringent regulations from multiple federal agencies. As a Schedule I controlled substance, the Drug Enforcement Administration (DEA) mandates its destruction to a "non-retrievable" state, meaning it cannot be transformed back into a usable form.[1][2][3][4][5] Additionally, as a potentially hazardous pharmaceutical waste, the Environmental Protection Agency (EPA) oversees its disposal under the Resource Conservation and Recovery Act (RCRA).[4]
Core Disposal Principle: Incineration for Non-Retrievable Destruction
The primary and most recognized method for achieving the DEA's "non-retrievable" standard for this compound is high-temperature incineration.[4] This process must be carried out by a DEA-registered and EPA-compliant hazardous waste disposal facility.
Key Operational Steps for Disposal:
-
Segregation and Labeling: Immediately segregate waste this compound from other laboratory waste streams. It should be placed in a dedicated, clearly labeled, and leak-proof container. The label must include:
-
"Hazardous Waste"
-
"this compound"
-
The specific concentration and quantity
-
Date of accumulation
-
A clear indication of its status as a DEA Schedule I controlled substance.
-
-
Secure Storage: Store the waste container in a secure, designated area with restricted access, in accordance with DEA regulations for Schedule I substances.
-
Engage a Licensed Disposal Vendor: Contract with a certified hazardous waste disposal company that is also a DEA-registered reverse distributor. This vendor will be responsible for the transportation and final destruction of the this compound.
-
Documentation is Crucial: Meticulous record-keeping is a legal requirement.
-
DEA Form 222: A completed DEA Form 222 is required for the transfer of Schedule I substances from your facility to the disposal vendor.
-
DEA Form 41: This form must be completed to document the destruction of the controlled substance.[1] The disposal vendor will typically provide a copy of the completed form after destruction.
-
Certificate of Destruction: Obtain a Certificate of Destruction from the vendor as the final proof of proper disposal.
-
Quantitative Data for Disposal Procedures
The following table summarizes key quantitative parameters for the compliant disposal of this compound.
| Parameter | Value/Specification | Regulatory Body | Citation |
| DEA Schedule | Schedule I | DEA | [6] |
| Disposal Standard | Non-Retrievable | DEA | [1][2][3][5] |
| Primary Disposal Method | High-Temperature Incineration | EPA/DEA | [4] |
| Incineration Temperature | >850°C | EPA | |
| Record Retention | Minimum 2 years | DEA |
Alternative Disposal Considerations: Chemical Destruction
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural workflow for the compliant disposal of this compound.
Caption: Procedural workflow for the compliant disposal of this compound.
Caption: Logical relationships governing this compound disposal.
References
- 1. Federal Register :: Controlled Substance Destruction Alternatives to Incineration [federalregister.gov]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. practicegreenhealth.org [practicegreenhealth.org]
- 4. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 5. eCFR :: 21 CFR 1300.05 -- Definitions relating to the disposal of controlled substances. [ecfr.gov]
- 6. Codeine-N-oxide - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
